N3-Tritylpyridine-2,3-diamine-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H21N3 |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
4,5,6-trideuterio-3-N-tritylpyridine-2,3-diamine |
InChI |
InChI=1S/C24H21N3/c25-23-22(17-10-18-26-23)27-24(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-18,27H,(H2,25,26)/i10D,17D,18D |
InChI Key |
ATWQKZBFCMCTAF-LYDLWZCISA-N |
Origin of Product |
United States |
Foundational & Exploratory
Pentosidine as a Biomarker in Diabetic Complications: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentosidine (B29645), a well-characterized advanced glycation end product (AGE), has emerged as a significant biomarker for monitoring the progression of diabetic complications. This technical guide provides a comprehensive overview of the role of pentosidine, its formation, and its association with diabetic nephropathy, retinopathy, and neuropathy. We present a compilation of quantitative data, detailed experimental protocols for pentosidine measurement, and visualizations of the key signaling pathways and analytical workflows. This document is intended to serve as a valuable resource for researchers and professionals in the field of diabetes and drug development, facilitating a deeper understanding of pentosidine's utility as a clinical and research biomarker.
Introduction to Pentosidine
Pentosidine is a fluorescent cross-link formed between arginine and lysine (B10760008) residues in proteins through non-enzymatic glycation and oxidation reactions (glycoxidation).[1] Its formation is accelerated in hyperglycemic conditions, making it a relevant marker of cumulative glycemic and oxidative stress.[1] Unlike glycated hemoglobin (HbA1c), which reflects short-term glycemic control, pentosidine accumulates in long-lived proteins like collagen, providing a long-term record of glycemic history and tissue damage.[2] This characteristic makes pentosidine a particularly valuable biomarker for the chronic complications associated with diabetes mellitus.
The Formation of Pentosidine
The formation of pentosidine is a complex process that begins with the Maillard reaction, a non-enzymatic reaction between a reducing sugar, such as glucose, and the amino group of a protein. This initial reaction forms a Schiff base, which then rearranges to a more stable Amadori product. Subsequent oxidation and further reactions of these early glycation products with lysine and arginine residues lead to the formation of pentosidine. While pentoses are more reactive in forming pentosidine, glucose can also serve as a precursor through sugar fragmentation.[2]
Pentosidine as a Biomarker in Diabetic Complications
Elevated levels of pentosidine have been consistently associated with the presence and severity of various diabetic complications.
Diabetic Nephropathy
Diabetic nephropathy is a leading cause of end-stage renal disease. Numerous studies have demonstrated a strong correlation between pentosidine levels and the progression of diabetic nephropathy.[3][4] Pentosidine accumulation in the glomerular basement membrane contributes to its thickening and altered function.
Table 1: Quantitative Levels of Pentosidine in Diabetic Nephropathy
| Patient Group | Sample Type | Pentosidine Level | Reference |
| Healthy Controls | Serum | 151 ± 55 nmol/L | [5] |
| Diabetic Patients | Serum | 1620 ± 1940 nmol/L | [5] |
| Healthy Controls | Plasma | 0.21 (0.19-0.33) pmol/mg protein | [6] |
| End-Stage Renal Disease Patients | Plasma | 3.05 (2.03-3.92) pmol/mg protein | [6] |
| Normal Albumin Excretion | Skin Collagen | 56.96 ± 3.26 pmol/mg col | [4][7][8] |
| Microalbuminuria | Skin Collagen | 73.03 ± 9.47 pmol/mg col | [4][7][8] |
| Gross Proteinuria | Skin Collagen | 76.46 ± 6.37 pmol/mg col | [4][7][8] |
| Control Subjects | Serum | 53.15 (36.61–60.34) pmol/mL | [9] |
| Patients with Metabolic Syndrome | Serum | 211.21 (69.94–379.89) pmol/mL | [9] |
| Healthy Controls | Urinary | 5.2 ± 2.3 micromol/mol of creatinine | [10] |
| Diabetic Patients | Urinary | 8.7 ± 2.3 micromol/mol of creatinine | [10] |
Diabetic Retinopathy
Diabetic retinopathy is a major cause of blindness in adults. Pentosidine has been implicated in the pathogenesis of diabetic retinopathy through its contribution to microvascular damage in the retina.
Table 2: Quantitative Levels of Pentosidine in Diabetic Retinopathy
| Patient Group | Sample Type | Pentosidine Level | Reference |
| No Diabetic Retinopathy (NDR) | Plasma | 0.047 ± 0.012 (units not specified) | [11][12] |
| Mild Nonproliferative Diabetic Retinopathy (NPDR) | Plasma | 0.057 ± 0.015 (units not specified) | [11][12] |
| Background Retinopathy | Skin Collagen | 60.42 ± 5.98 pmol/mg col | [4][7][8] |
| Proliferative Retinopathy | Skin Collagen | 75.86 ± 5.66 pmol/mg col | [4][7][8] |
| Cadaveric Control Eyes | Vitreous | 0.97 ± 0.55 pmol/mg of protein | [13] |
| Proliferative Diabetic Retinopathy (PDR) | Vitreous | 1.06 ± 1.03 pmol/mg of protein | [13] |
Diabetic Neuropathy
While research is ongoing, emerging evidence suggests a link between elevated pentosidine levels and the development of diabetic neuropathy, likely through damage to nerve cells and their supporting vasculature. Studies have shown a positive correlation between serum pentosidine levels and the presence of diabetic neuropathy.
Experimental Protocols for Pentosidine Measurement
Accurate and reliable measurement of pentosidine is crucial for its use as a biomarker. High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Enzyme-Linked Immunosorbent Assay (ELISA) are the most common methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is considered the gold standard for pentosidine quantification due to its high sensitivity and specificity.
Protocol for Plasma Pentosidine Measurement by HPLC:
-
Sample Preparation:
-
To 100 µL of plasma, add 200 µL of 6N HCl.
-
Hydrolyze the sample at 110°C for 16-24 hours in a sealed, vacuum-purged tube.
-
After hydrolysis, evaporate the HCl under a stream of nitrogen gas.
-
Reconstitute the dried hydrolysate in 1 mL of HPLC-grade water.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (0.1% heptafluorobutyric acid in water) and solvent B (acetonitrile). A typical gradient starts with a high percentage of solvent A, gradually increasing the percentage of solvent B to elute pentosidine.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 335 nm and emission at 385 nm.[14]
-
Quantification: A standard curve is generated using known concentrations of synthetic pentosidine.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA offers a high-throughput and less labor-intensive alternative to HPLC, suitable for large-scale clinical studies.
General Protocol for Competitive ELISA for Serum Pentosidine:
-
Plate Coating: Coat a 96-well microplate with anti-pentosidine antibody and incubate overnight at 4°C.
-
Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add standards of known pentosidine concentrations and prepared serum samples to the wells, followed by the addition of biotinylated pentosidine. Incubate for 1-2 hours at 37°C. During this step, free pentosidine in the sample competes with the biotinylated pentosidine for binding to the coated antibody.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30-60 minutes at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add a substrate solution (e.g., TMB) and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the concentration of pentosidine in the sample.
Signaling Pathways and Experimental Workflows
Pentosidine, as an AGE, exerts its pathological effects primarily through the Receptor for Advanced Glycation End Products (RAGE).
AGE-RAGE Signaling Pathway
The binding of AGEs, including pentosidine, to RAGE on various cell types triggers a cascade of intracellular signaling events.[15][16][17] This activation leads to the generation of reactive oxygen species (ROS) and the activation of transcription factors such as NF-κB, resulting in the expression of pro-inflammatory cytokines and adhesion molecules, which contribute to the tissue damage seen in diabetic complications.
Experimental Workflow for Pentosidine Analysis
The general workflow for the analysis of pentosidine as a biomarker involves several key stages, from sample collection to data interpretation.
Conclusion
Pentosidine is a robust and reliable biomarker for assessing long-term glycemic and oxidative stress, and its levels are strongly associated with the development and progression of diabetic complications. The methodologies for its measurement are well-established, with HPLC providing high precision and ELISA offering a high-throughput alternative. A deeper understanding of the role of pentosidine and the AGE-RAGE signaling pathway will be instrumental in the development of novel therapeutic strategies aimed at mitigating the devastating consequences of diabetes. This technical guide provides a foundational resource for researchers and clinicians working towards this goal.
References
- 1. [Pentosidine: a new biomarker in diabetes mellitus complications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pentosidine formation in skin correlates with severity of complications in individuals with long-standing IDDM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Increased collagen-linked pentosidine levels and advanced glycosylation end products in early diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Measurement of pentosidine in human plasma protein by a single-column high-performance liquid chromatography method with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increased collagen-linked pentosidine levels and advanced glycosylation end products in early diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Plasma Levels of Pentosidine, Carboxymethyl-Lysine, Soluble Receptor for Advanced Glycation End Products, and Metabolic Syndrome: The Metformin Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iomcworld.com [iomcworld.com]
- 11. Correlation between plasma pentosidine concentrations and retinal hemodynamics in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Correlation Between Plasma Pentosidine Concentrations and Retinal Hemodynamics in Patients With Type 2 Diabetes | Ento Key [entokey.com]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. toukastress.jp [toukastress.jp]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Pathophysiology of RAGE in inflammatory diseases [frontiersin.org]
An In-depth Technical Guide to the Maillard Reaction and Pentosidine Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Maillard reaction, with a specific focus on the formation of the advanced glycation end product (AGE), pentosidine (B29645). This document details the core chemical mechanisms, presents quantitative data in a structured format, outlines detailed experimental protocols for analysis, and provides visualizations of key pathways and workflows.
The Maillard Reaction: A Core Chemical Cascade
The Maillard reaction is a non-enzymatic reaction between the carbonyl group of a reducing sugar and the amino group of a protein, lipid, or nucleic acid.[1][2] This complex cascade of reactions is a key process in food chemistry and is also implicated in the aging process and the pathophysiology of various diseases, including diabetes and its complications.[1][3] The reaction is broadly divided into three main stages: early, intermediate, and advanced.[4][5]
-
Early Stage: This stage begins with the condensation of a reducing sugar (e.g., glucose, ribose) with a free amino group (typically from lysine (B10760008) or arginine residues in proteins) to form a reversible Schiff base.[2][6] This Schiff base then undergoes an Amadori rearrangement to form a more stable ketoamine compound known as the Amadori product.[1][4]
-
Intermediate Stage: The Amadori products undergo a series of reactions including dehydration, cyclization, and fragmentation to produce a variety of highly reactive dicarbonyl compounds such as glyoxal (B1671930) (GO), methylglyoxal (B44143) (MGO), and 3-deoxyglucosone (B13542) (3-DG).[1] This stage also involves the Strecker degradation of amino acids, which contributes to the formation of flavor and aroma compounds in food.[4]
-
Advanced Stage: In the final stage, the highly reactive intermediates formed in the intermediate stage react with amino, sulfhydryl, or guanidino groups on proteins to form a heterogeneous group of irreversible compounds known as Advanced Glycation End Products (AGEs).[1][4] These products are often brown, fluorescent, and can form cross-links between proteins, altering their structure and function.[4]
Pentosidine: A Key Advanced Glycation End Product
Pentosidine is a well-characterized, fluorescent, and stable AGE that forms a cross-link between lysine and arginine residues in proteins.[7][8] Its chemical structure is an imidazo[4,5-b]pyridinium ring.[7][9] The formation of pentosidine is a hallmark of the advanced Maillard reaction and is considered a biomarker for AGE accumulation and oxidative stress in various pathological conditions, including aging, diabetes, and uremia.[3][10]
Mechanism of Pentosidine Formation
Pentosidine can be synthesized in vitro from the reaction of a pentose (B10789219) sugar, such as D-ribose, with lysine and arginine.[7][9] However, it can also be formed from hexoses like glucose and fructose, as well as from ascorbate (B8700270) (Vitamin C).[7][9] The formation of pentosidine from these precursors is a complex process that is influenced by factors such as pH and temperature. The yield of pentosidine from D-ribose, Nα-t-Boc-lysine, and Nα-t-Boc-arginine is highest at pH 9.0 and 65°C.[7][9] The reaction is believed to proceed through the formation of reactive dicarbonyl intermediates.[1] While 3-deoxypentosone was initially considered a major precursor, further studies have indicated it is not the primary route.[7] The formation of pentosidine from either glucose or ribose requires oxidation, making it a "glycoxidation" product.[10][11]
The following diagram illustrates the general pathway of the Maillard reaction leading to the formation of pentosidine.
Quantitative Data on Pentosidine Formation and Levels
The following tables summarize quantitative data related to pentosidine from various studies.
Table 1: In Vitro Formation of Pentosidine
| Precursors | Incubation Conditions | Pentosidine Yield | Reference |
| Bovine Serum Albumin + 0.25 M Glucose | 30 days | 13.2 pmol/mg BSA | [7][9] |
| Bovine Serum Albumin + 1.0 M Glucose | 30 days | 17.0 pmol/mg BSA | [7][9] |
| Nα-t-Boc-lysine + Nα-t-Boc-arginine + D-ribose | 65°C, pH 9.0 | Highest yield observed | [7][9] |
Table 2: Pentosidine Levels in Human Biological Samples
| Sample Type | Patient Group | Mean Pentosidine Concentration (± SD) | Reference |
| Urine | Healthy Controls | 5.2 ± 2.3 µmol/mol creatinine (B1669602) | [12] |
| Urine | Diabetic Patients | 8.7 ± 2.3 µmol/mol creatinine | [12] |
| Urine | Chronic Renal Failure (CRF) | 36.1 ± 39.0 µmol/mol creatinine | [12] |
| Urine | CRF on Hemodialysis | 58.1 µmol/mol creatinine | [12] |
| Urine | Osteoporotic Patients | 7.9 ± 5.3 µmol/mol creatinine | [12] |
| Plasma | Healthy Controls | - | - |
| Plasma | End-Stage Renal Disease (ESRD) | Significantly elevated vs. controls | [13] |
| Serum | Healthy Elderly (80-102 years) | 1605.1 ± 596.5 pmol/ml | [14] |
| Serum | Hypertensive Patients (60-77 years) | 1910.5 ± 302.6 pmol/ml | [14] |
| Serum | Coronary Artery Disease Patients (60-77 years) | 1495 ± 531.8 pmol/ml | [14] |
| Serum | Type 2 Diabetic Patients with Retinopathy | Significantly increased vs. controls | [15] |
| Serum | Type 2 Diabetic Patients with Nephropathy | Significantly increased vs. controls | [15] |
Experimental Protocols for Pentosidine Analysis
The quantification of pentosidine in biological samples is crucial for research in aging and disease. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a widely used and robust method.[16][17] More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been employed for its high sensitivity and specificity.[18][19] Enzyme-linked immunosorbent assay (ELISA) offers a simpler and faster alternative, though it may have limitations in specificity.[18][20]
General Workflow for Pentosidine Quantification by HPLC
The following diagram outlines a typical experimental workflow for the quantification of pentosidine in biological samples using HPLC.
Detailed Methodology for HPLC-Based Quantification of Pentosidine in Urine and Plasma
This protocol is a synthesis of methodologies described in the literature.[12][16][17]
1. Sample Preparation and Hydrolysis:
- Urine: Dilute urine samples with distilled water. To a 100 µL aliquot of diluted urine, add 100 µL of concentrated HCl.
- Plasma/Serum: To a 100 µL aliquot of plasma or serum, add 100 µL of concentrated HCl.
- Hydrolyze the samples by heating at 110°C for 16-24 hours in a sealed tube.
- After hydrolysis, evaporate the samples to dryness under a stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried residue in a suitable buffer, such as 0.1 M acetic acid or the HPLC mobile phase.
2. HPLC Analysis:
- Chromatographic System: A standard HPLC system equipped with a fluorescence detector.
- Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: A gradient elution is often used to achieve good separation. For example:
- Mobile Phase A: 0.1% heptafluorobutyric acid (HFBA) in water.
- Mobile Phase B: 0.1% HFBA in acetonitrile (B52724).
- A typical gradient might run from 5% B to 30% B over 30 minutes.
- Flow Rate: Typically 1.0 mL/min.
- Fluorescence Detection: Set the excitation wavelength to approximately 328-335 nm and the emission wavelength to 378-385 nm.[16][17][21]
- Injection Volume: 20-100 µL.
3. Quantification:
- Prepare a standard curve using a certified pentosidine standard of known concentrations.
- The concentration of pentosidine in the samples is determined by comparing the peak area of the sample chromatogram to the standard curve.
- The results for urine are typically normalized to creatinine concentration to account for variations in urine dilution.
Table 3: HPLC Method Parameters for Pentosidine Analysis
| Parameter | Specification | Reference |
| Column | Reversed-phase C18 | [12] |
| Mobile Phase | Gradient of water and acetonitrile with a buffer (e.g., ammonium (B1175870) acetate (B1210297) or HFBA) | [16][22] |
| Detection | Fluorescence | [16][17] |
| Excitation Wavelength | 328 - 335 nm | [16][17][21] |
| Emission Wavelength | 378 - 385 nm | [16][17][21] |
| Retention Time | ~24.3 min (example) | [16][17] |
| Lower Limit of Quantification (LLOQ) | ~1 nM in urine and plasma | [16][17] |
| Intra-day Precision (CV%) | 4.96 - 8.78% | [16] |
| Inter-day Precision (CV%) | 4.27 - 9.45% | [16] |
Biological Consequences and Signaling
The accumulation of AGEs, including pentosidine, has significant pathological consequences. AGEs can alter the structure and function of proteins, leading to increased tissue stiffness and impaired biological activity.[23] Furthermore, AGEs can interact with the Receptor for Advanced Glycation End Products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily.[2] The binding of AGEs to RAGE can trigger a cascade of intracellular signaling events, leading to oxidative stress and the activation of inflammatory pathways.[2] This AGE-RAGE interaction is implicated in the pathogenesis of various chronic diseases, including diabetic complications, cardiovascular disease, and neurodegenerative disorders.[1][2]
The following diagram illustrates the general signaling pathway initiated by the binding of AGEs to the RAGE receptor.
Conclusion
The Maillard reaction and the subsequent formation of AGEs like pentosidine are of significant interest to researchers in various fields. Understanding the chemical mechanisms, having access to reliable quantitative data, and employing robust analytical methods are essential for advancing our knowledge of the role of AGEs in health and disease. This guide provides a foundational resource for professionals in this area, offering a detailed overview of the core concepts and practical methodologies. Further research into the specific signaling pathways activated by pentosidine and the development of targeted therapeutic interventions to inhibit AGE formation and its pathological consequences remain critical areas of investigation.
References
- 1. Advanced Glycation End Products in the Skin: Molecular Mechanisms, Methods of Measurement, and Inhibitory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced glycation end-product - Wikipedia [en.wikipedia.org]
- 3. [Pentosidine: a new biomarker in diabetes mellitus complications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SATHEE: Chemistry Maillard Reaction [satheejee.iitk.ac.in]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of formation of the Maillard protein cross-link pentosidine. Glucose, fructose, and ascorbate as pentosidine precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Measurement of pentosidine in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Direct quantification of pentosidine in urine and serum by HPLC with column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Plasma pentosidine is associated with inflammation and malnutrition in end-stage renal disease patients starting on dialysis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Simple Quantification of Pentosidine in Human Urine and Plasma by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Total serum pentosidine quantification using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Creatine Plays a Direct Role as a Protein Modifier in the Formation of a Novel Advanced Glycation End Product [jstage.jst.go.jp]
- 22. HPLC Method for Analysis of Pentosidine | SIELC Technologies [sielc.com]
- 23. gosset.ai [gosset.ai]
The Biological Significance of Protein Cross-linking by Pentosidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentosidine (B29645), a fluorescent advanced glycation end product (AGE), serves as a crucial biomarker for the cumulative damage to proteins from non-enzymatic glycation and oxidation, a process termed "glycoxidation." This technical guide provides an in-depth exploration of the biological significance of pentosidine-mediated protein cross-linking. It details the formation of pentosidine, its pathological implications in prevalent diseases such as diabetes mellitus, atherosclerosis, and Alzheimer's disease, and its impact on protein structure and cellular signaling. This guide also offers a compilation of quantitative data on pentosidine levels in various biological samples and detailed experimental protocols for its detection and quantification, aiming to equip researchers and drug development professionals with a comprehensive understanding of this critical AGE.
Introduction: The Formation and Chemical Nature of Pentosidine
Pentosidine is a well-characterized AGE that forms a fluorescent cross-link between the amino acid residues lysine (B10760008) and arginine in proteins.[1][2] Its formation is a complex, multi-step process initiated by the non-enzymatic reaction between a reducing sugar and a protein's free amino groups. While initially thought to be primarily derived from pentoses, it is now understood that pentosidine can also be formed from hexoses like glucose and fructose, as well as from ascorbate.[1][2] The formation process involves a series of reactions, including the Maillard reaction, and is accelerated in environments of hyperglycemia and oxidative stress.[3]
The irreversible nature of pentosidine cross-links leads to their accumulation on long-lived proteins such as collagen and crystallin, progressively altering their structure and function over time. This accumulation is a hallmark of aging and is significantly exacerbated in various pathological conditions.
Pathological Significance of Pentosidine Accumulation
The accumulation of pentosidine has been implicated in the pathogenesis of several chronic diseases. By cross-linking proteins, pentosidine contributes to tissue stiffening, loss of elasticity, and impaired protein function. Furthermore, pentosidine, as an AGE, can interact with the Receptor for Advanced Glycation End Products (RAGE), triggering a cascade of cellular signaling events that promote inflammation, oxidative stress, and apoptosis.
Diabetes Mellitus and its Complications
Elevated levels of pentosidine are a well-established feature of diabetes mellitus, correlating with poor glycemic control.[4][5] Its accumulation is linked to the development and severity of diabetic complications:
-
Diabetic Nephropathy: Increased pentosidine levels are observed in patients with diabetic nephropathy, with concentrations rising with the progression of the disease.[2][6][7] It is considered a reliable biomarker for assessing the risk and progression of this microvascular complication.[6]
-
Diabetic Retinopathy: Studies have shown a significant association between higher pentosidine levels and the presence and severity of diabetic retinopathy.[8][9][10]
-
Cardiovascular Complications: Plasma pentosidine levels are correlated with hypertension and ischemic heart disease in diabetic patients, suggesting its role as a biomarker for cardiovascular risk.[4][11] The cross-linking of collagen in blood vessel walls by pentosidine contributes to increased arterial stiffness.[12]
Atherosclerosis
Pentosidine accumulation is a feature of atherosclerotic plaques. The cross-linking of extracellular matrix proteins within the vessel wall contributes to the loss of vascular elasticity and the progression of atherosclerosis.[12][13] Serum pentosidine levels have been associated with the severity of coronary artery disease.[14]
Alzheimer's Disease
Pentosidine has been identified in the hallmark pathological lesions of Alzheimer's disease, including senile plaques and neurofibrillary tangles.[15][16] Its presence suggests a role for glycoxidation in the neurodegenerative process. While some studies have reported elevated serum pentosidine in Alzheimer's patients, others have found decreased levels in the cerebrospinal fluid (CSF), indicating complex compartmental changes in the disease.[1][17][18]
Impact on Protein Structure and Function
The formation of pentosidine cross-links has profound effects on the structure and function of long-lived proteins.
-
Collagen: In tissues rich in collagen, such as skin, tendons, and blood vessels, pentosidine cross-linking leads to increased stiffness and reduced flexibility.[9][19] This alteration of the biomechanical properties of collagen contributes to age-related tissue changes and the pathology of diseases like diabetes and atherosclerosis.[9][20]
-
Crystallin: The lens of the eye contains high concentrations of long-lived crystallin proteins. The accumulation of pentosidine in lens crystallins is associated with increased lens autofluorescence and is believed to contribute to the development of cataracts, particularly in diabetic patients.[21][22] The cross-linking and subsequent aggregation of crystallins lead to lens opacification.[23][24]
Cellular Signaling Pathways Activated by Pentosidine
As an Advanced Glycation End Product (AGE), pentosidine can bind to the Receptor for Advanced Glycation End Products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily.[3] The interaction of AGEs with RAGE activates a complex network of downstream signaling pathways, leading to a pro-inflammatory and pro-oxidative state.
The binding of pentosidine and other AGEs to RAGE initiates a signaling cascade that includes the activation of:
-
MAPK (Mitogen-Activated Protein Kinase) pathways: including ERK1/2, p38 MAPK, and JNK.[4]
-
PI3K (Phosphoinositide 3-Kinase)/Akt pathway. [10]
-
JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription) pathway. [4]
-
Rho GTPases. [4]
Activation of these pathways culminates in the translocation of transcription factors, most notably NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) , to the nucleus.[4][25] This leads to the upregulation of genes involved in inflammation (e.g., cytokines, chemokines, and adhesion molecules) and oxidative stress. RAGE activation also stimulates the production of Reactive Oxygen Species (ROS) through NADPH oxidase.[3][26]
Caption: AGE-RAGE Signaling Pathway.
Quantitative Data on Pentosidine Levels
The following tables summarize quantitative data on pentosidine levels in various biological samples from different patient populations as reported in the literature. These values can vary depending on the analytical method used, the specific patient cohort, and the units of measurement.
Table 1: Pentosidine Levels in Plasma/Serum
| Condition | Pentosidine Level | Method | Reference |
| Healthy Controls | 0.21 (0.19-0.33) pmol/mg protein | HPLC | [5] |
| Healthy Controls | 22.8 ± 7.0 µg/L | ELISA | [12] |
| Type 2 Diabetes | 64.4 ± 21.0 µg/L | ELISA | [12] |
| Type 2 Diabetes with CVD | 72.3 ± 23.7 µg/L | ELISA | [12] |
| End-Stage Renal Disease | 3.05 (2.03-3.92) pmol/mg protein | HPLC | [5] |
| Alzheimer's Disease | Significantly different from controls | HPLC | [17] |
| Healthy Men | 36.1 ± 10.6 ng/mL | ELISA | [27] |
Table 2: Pentosidine Levels in Tissues and Other Fluids
| Sample Type | Condition | Pentosidine Level | Method | Reference |
| Skin Collagen | Normal | 56.96 ± 3.26 pmol/mg col | HPLC | [2] |
| Skin Collagen | Diabetic Nephropathy | 76.46 ± 6.37 pmol/mg col | HPLC | [2] |
| Patellar Tendon | Young Men | 11 ± 2 mmol/mol | Biopsy Analysis | [19][20][28] |
| Patellar Tendon | Old Men | 73 ± 13 mmol/mol | Biopsy Analysis | [19][20][28] |
| Cerebrospinal Fluid (CSF) | Alzheimer's Disease | Decreased concentration | HPLC | [1][8] |
| Urine | Diabetic Nephropathy | Significantly higher than controls | HPLC | [29] |
Experimental Protocols for Pentosidine Quantification
Accurate quantification of pentosidine is crucial for research and clinical applications. The most common methods are High-Performance Liquid Chromatography (HPLC) with fluorescence detection, Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
HPLC with fluorescence detection is a highly sensitive and specific method for pentosidine quantification.
Sample Preparation (Plasma/Serum):
-
Protein Precipitation: Precipitate plasma/serum proteins using a suitable agent (e.g., trichloroacetic acid).
-
Acid Hydrolysis: Hydrolyze the protein pellet in 6N HCl at approximately 110°C for 16-24 hours to release pentosidine from the protein backbone.[5]
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to clean up the hydrolysate and concentrate the pentosidine-containing fraction.
-
Reconstitution: Evaporate the eluate to dryness and reconstitute in the HPLC mobile phase.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., Allsphere ODS-II).[5]
-
Mobile Phase: A gradient of an acidic buffer (e.g., citric acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile).[5][30]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: Fluorescence detector with excitation at ~325-335 nm and emission at ~373-385 nm.[5][30]
-
Quantification: Use a standard curve prepared with synthetic pentosidine.
Caption: HPLC Workflow for Pentosidine Quantification.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a high-throughput method for pentosidine quantification and is available in competitive assay formats.
General Protocol (Competitive ELISA):
-
Sample Preparation: Serum or plasma samples are typically diluted with the provided assay buffer. Some kits may require a heating step to inactivate proteases.[31][32]
-
Coating: Microplate wells are pre-coated with anti-pentosidine antibodies.
-
Competitive Binding: Samples/standards and HRP-conjugated pentosidine are added to the wells. Unlabeled pentosidine in the sample competes with the HRP-conjugated pentosidine for binding to the antibody.[31]
-
Washing: The plate is washed to remove unbound reagents.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Stopping Reaction: The reaction is stopped with an acid solution.
-
Detection: The absorbance is measured at 450 nm. The intensity of the color is inversely proportional to the concentration of pentosidine in the sample.
-
Quantification: A standard curve is generated using known concentrations of pentosidine to determine the concentration in the samples.
Caption: Competitive ELISA Workflow for Pentosidine.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest specificity and sensitivity for pentosidine quantification and is considered a gold-standard method.[33][34][35][36]
Sample Preparation:
-
Internal Standard Spiking: A stable isotope-labeled internal standard (e.g., d3-pentosidine) is added to the sample for accurate quantification.[35]
-
Acid Hydrolysis: Similar to the HPLC method, acid hydrolysis is performed to release pentosidine from proteins.[33]
-
Cleanup: Sample cleanup is performed, often using SPE.
LC-MS/MS Conditions:
-
LC Separation: A reversed-phase or HILIC column is used for chromatographic separation.
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for pentosidine and its internal standard are monitored for high selectivity. For example, m/z 379.1 > 187.1 for pentosidine.[35]
-
Quantification: The ratio of the peak area of the analyte to the internal standard is used for quantification against a calibration curve.
Conclusion and Future Directions
Pentosidine is a well-established and clinically relevant biomarker of glycoxidation and protein aging. Its accumulation is intricately linked to the pathophysiology of numerous chronic diseases, making it a valuable tool for researchers and a potential target for therapeutic intervention. The methodologies for its quantification are robust and continue to be refined, offering sensitive and specific tools for its measurement in various biological matrices.
Future research should continue to explore the precise molecular mechanisms by which pentosidine contributes to disease progression. Elucidating the full spectrum of cellular responses to pentosidine-modified proteins may unveil novel therapeutic targets. Furthermore, the development of high-throughput, cost-effective, and standardized assays for pentosidine will be crucial for its broader application in clinical diagnostics and for monitoring the efficacy of novel drug therapies aimed at mitigating the detrimental effects of advanced glycation.
References
- 1. Pentosidine determination in CSF: a potential biomarker of Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased collagen-linked pentosidine levels and advanced glycosylation end products in early diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of pentosidine in human plasma protein by a single-column high-performance liquid chromatography method with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pentosidine as a diagnostic marker for chronic Diabetic Nephropathy [journals.ekb.eg]
- 7. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. Plasma levels of pentosidine in diabetic patients: an advanced glycation end product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High serum pentosidine concentrations are associated with increased arterial stiffness and thickness in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. assaygenie.com [assaygenie.com]
- 16. Selective Inhibition on RAGE-binding AGEs Required by Bioactive Peptide Alpha-S2 Case in Protein from Goat Ethawah Breed Milk: Study of Biological Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Serum pentosidine as an indicator of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Pathophysiology of RAGE in inflammatory diseases [frontiersin.org]
- 19. journals.physiology.org [journals.physiology.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Pentosidine and autofluorescence in lenses of diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. The Structure and Stability of the Disulfide-Linked γS-Crystallin Dimer Provide Insight into Oxidation Products Associated with Lens Cataract Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Radical Roles for RAGE in the Pathogenesis of Oxidative Stress in Cardiovascular Diseases and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 27. High serum concentrations of pentosidine, an advanced glycation end product, are associated with low normal value of ankle-brachial index in apparently healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. journals.physiology.org [journals.physiology.org]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. abbkine.com [abbkine.com]
- 32. assets.exkitstore.com [assets.exkitstore.com]
- 33. Development and Application of Mass Spectroscopy Assays for Nε-(1-Carboxymethyl)-L-Lysine and Pentosidine in Renal Failure and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Development and Application of Mass Spectroscopy Assays for Nε-(1-Carboxymethyl)-L-Lysine and Pentosidine in Renal Failure and Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. Total serum pentosidine quantification using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
properties and stability of N3-Tritylpyridine-2,3-diamine-d3
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of publicly available information regarding N3-Tritylpyridine-2,3-diamine-d3. A comprehensive search of scientific literature and patent databases did not yield specific quantitative data on the physicochemical properties, stability, or detailed experimental protocols for this particular deuterated compound. The information presented herein is based on data for related precursor molecules and general principles of deuterated compounds.
Introduction
This compound is a stable isotope-labeled derivative of 2,3-diaminopyridine, where three hydrogen atoms on the pyridine (B92270) ring have been replaced with deuterium (B1214612). The N3-amino group is protected by a trityl (triphenylmethyl) group. This compound is primarily known as a deuterated analog of a WAY-329340 intermediate and is utilized in the synthesis of other complex molecules, such as Pentosidine-d3 TFA Salt.
The incorporation of deuterium can significantly alter the pharmacokinetic profile of a molecule. This "kinetic isotope effect" can slow down metabolic processes, particularly those involving cytochrome P450 enzymes, potentially leading to a longer half-life, increased exposure, and a modified side-effect profile compared to the non-deuterated counterpart.
Physicochemical Properties
Specific experimental data for the physicochemical properties of this compound are not available in the public domain. However, based on its structure and information from chemical suppliers, the following properties can be summarized:
| Property | Value | Source |
| Molecular Formula | C₂₄H₁₈D₃N₃ | Chemical Suppliers |
| Molecular Weight | 354.46 g/mol | Chemical Suppliers |
| Synonyms | N3-(Triphenylmethyl)-2,3-pyridinediamine-d3 | Chemical Suppliers |
| Appearance | Not specified (likely a solid) | Inferred |
| Solubility | Not specified | Inferred |
| Melting Point | Not specified | Inferred |
| pKa | Not specified | Inferred |
Stability and Storage
Detailed stability studies for this compound have not been publicly documented. As a general guideline for trityl-protected amines and deuterated compounds, storage in a cool, dry, and dark place in a tightly sealed container is recommended to prevent degradation from moisture, light, and atmospheric contaminants. The trityl protecting group is sensitive to acidic conditions and should be handled accordingly.
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not available. However, a general understanding of its synthesis can be inferred from patents and literature describing the synthesis of its precursors, primarily 2,3-diaminopyridine.
The synthesis would logically involve the following key steps, though the exact sequence and reagents for this specific compound are not published:
-
Deuteration of a Pyridine Precursor: Introduction of deuterium atoms onto the pyridine ring.
-
Formation of 2,3-diaminopyridine: This can be achieved through various patented methods, such as the amination of 3-amino-2-halopyridines or the reduction of 2,3-dinitropyridine.
-
Selective Protection of the N3-Amine: Introduction of the trityl group to selectively protect the N3-amino position.
Below is a generalized workflow representing a plausible synthetic approach.
Caption: Plausible synthetic workflow for this compound.
Role in Signaling Pathways and Drug Development
There is no publicly available information linking this compound directly to any biological signaling pathways. Its primary role, as a deuterated intermediate, is in the synthesis of labeled compounds for use in pharmacokinetic and metabolic studies.
The general workflow for utilizing a deuterated compound in drug development is outlined below.
Caption: Use of deuterated intermediates in drug development workflow.
Conclusion
This compound is a specialized chemical intermediate, and as such, detailed technical data regarding its specific properties and handling are not widely published. Researchers and drug development professionals interested in this compound for synthetic purposes are advised to obtain a Certificate of Analysis from their supplier, which may contain more specific data. For stability and handling, standard practices for light-sensitive and hygroscopic trityl-protected compounds should be followed. The lack of detailed public information underscores the specialized and often proprietary nature of such complex chemical intermediates in the pharmaceutical industry.
A Technical Guide to the Quantification of Pentosidine Across Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentosidine (B29645) is a well-characterized advanced glycation end product (AGE) that forms as a result of non-enzymatic reactions between sugars and proteins.[1] It is a fluorescent cross-link derived from lysine (B10760008) and arginine residues.[1] Due to its irreversible accumulation on long-lived proteins, pentosidine has emerged as a significant biomarker for aging and the progression of various chronic diseases, including diabetes mellitus, osteoarthritis, rheumatoid arthritis, and end-stage renal disease.[2][3][4] This guide provides a comprehensive overview of pentosidine levels in different biological matrices and details the key experimental protocols for its quantification.
Data Presentation: Pentosidine Levels in Biological Matrices
The concentration of pentosidine varies significantly across different biological fluids and tissues, and is notably elevated in several pathological conditions. The following tables summarize quantitative data from various studies, offering a comparative look at pentosidine levels in healthy individuals and those with specific diseases.
Table 1: Pentosidine Levels in Serum/Plasma
| Population | Matrix | Pentosidine Concentration | Method | Reference |
| Healthy Controls | Serum | 151 ± 55 nmol/L | ELISA | [1] |
| Healthy Elderly Individuals | Serum | 1605.1 ± 596.5 pmol/ml | ELISA | [5] |
| Healthy Men | Serum | 36.1 ± 10.6 ng/mL | ELISA | [6] |
| Postmenopausal Women (Normal) | Serum | 0.0261 ± 0.0007 μg/ml | ELISA | [7] |
| Type 2 Diabetes | Plasma | 1620 ± 1940 nmol/L | ELISA | [1] |
| Uremia | Plasma | 2630 ± 1320 nmol/L | ELISA | [1] |
| Hypertension | Serum | 1910.5 ± 302.6 pmol/ml | ELISA | [5] |
| Coronary Artery Disease | Serum | 1495 ± 531.8 pmol/ml | ELISA | [5] |
| Postmenopausal Women with Type 2 Diabetes (with Vertebral Fractures) | Serum | 0.0440 ± 0.0136 µg/ml | ELISA | [7] |
| Postmenopausal Women with Type 2 Diabetes (without Vertebral Fractures) | Serum | 0.0321 ± 0.0118 µg/ml | ELISA | [7] |
Table 2: Pentosidine Levels in Urine
| Population | Matrix | Pentosidine Concentration | Method | Reference |
| Healthy Controls | Urine | 5.2 ± 2.3 µmol/mol of creatinine | HPLC | [2] |
| Diabetic Patients | Urine | 8.7 ± 2.3 µmol/mol of creatinine | HPLC | [2] |
| Chronic Renal Failure | Urine | 36.1 ± 39.0 µmol/mol of creatinine | HPLC | [2] |
| Osteoporotic Patients | Urine | 7.9 ± 5.3 µmol/mol of creatinine | HPLC | [2] |
| Osteoarthritis (before surgery) | Urine | 7.5 ± 5.1 nmol/mmol creat. | HPLC | [8] |
| Osteoarthritis (after surgery) | Urine | 4.9 ± 2.6 nmol/mmol creat. | HPLC | [8] |
| Healthy Controls (age-matched) | Urine | 40.2 ± 16.5 nmol/mmol creat. | HPLC | [8] |
Table 3: Pentosidine Levels in Synovial Fluid
| Population | Matrix | Pentosidine Concentration | Method | Reference |
| Osteoarthritis (OA) | Synovial Fluid | 40.1 ± 19.6 nmol/l | HPLC | [9] |
| Rheumatoid Arthritis (RA) | Synovial Fluid | 83.9 ± 46.0 nmol/l | HPLC | [9] |
| RA (high activity) | Synovial Fluid | 100.9 ± 42.8 nmol/l | HPLC | [9] |
| RA (low activity) | Synovial Fluid | 58.5 ± 39.6 nmol/l | HPLC | [9] |
| Patients with Diabetes Mellitus/Chronic Renal Failure on Hemodialysis | Synovial Fluid | 482.5 ± 280.8 nmol/l | HPLC | [9] |
Table 4: Pentosidine Levels in Tissue
| Tissue Type | Condition | Pentosidine Concentration (nmol/g of dry mass) | Method | Reference |
| Synovial Membrane | Osteoarthritis | 45.00 | HPLC | [10] |
| Cartilage | Osteoarthritis | 36.28 | HPLC | [10] |
| Subchondral Bone | Osteoarthritis | 2.98 | HPLC | [10] |
Experimental Protocols
Accurate quantification of pentosidine is crucial for its validation and use as a biomarker. High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Enzyme-Linked Immunosorbent Assay (ELISA) are the two most common methods employed.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
HPLC is considered a gold-standard method for pentosidine quantification due to its high sensitivity and specificity.
1. Sample Preparation:
-
Plasma/Serum/Urine: A common preparation method involves deproteinization.[11] To a 100 µl aliquot of the sample, 200 µl of acetonitrile (B52724) is added.[11] The mixture is vortexed and then centrifuged at 12,000 rpm for 10 minutes.[11] The supernatant is transferred to a new tube and evaporated to dryness under a stream of nitrogen gas at 40°C.[11] The residue is then reconstituted in a suitable buffer, such as 0.1 M heptafluorobutyric acid (HFBA), for injection into the HPLC system.[11]
-
Synovial Fluid: Due to its high viscosity, synovial fluid often requires a pre-treatment step with hyaluronidase (B3051955) to improve handling and assay precision.[5] Following enzymatic digestion, the sample can be processed similarly to serum or plasma.
-
Tissue (Cartilage, Bone): Tissue samples require acid hydrolysis to liberate pentosidine from the protein matrix. This typically involves heating the sample in concentrated hydrochloric acid (e.g., 6 M HCl) at 110°C for 16-24 hours in a sealed tube.[11] After hydrolysis, the sample is dried and reconstituted in an appropriate buffer for HPLC analysis.
2. HPLC Analysis:
-
Column: A reverse-phase C18 column is commonly used for separation.
-
Mobile Phase: A gradient elution is often employed to achieve optimal separation of pentosidine from other fluorescent compounds in the sample.[11][12] The mobile phase typically consists of an aqueous component (e.g., water with an ion-pairing agent like HFBA) and an organic component (e.g., acetonitrile).
-
Detection: Pentosidine is detected by a fluorescence detector set at an excitation wavelength of approximately 328-335 nm and an emission wavelength of 378-385 nm.[4][11]
-
Quantification: The concentration of pentosidine in the sample is determined by comparing the peak area of pentosidine in the sample chromatogram to a standard curve generated using known concentrations of a pentosidine standard.
3. Quality Control:
-
Intra- and Inter-Assay Precision: The precision of the assay should be determined by analyzing replicate samples within the same assay run and across different runs.[11][12] Coefficients of variation (CVs) should be within acceptable limits, typically below 15%.
-
Accuracy: The accuracy of the method can be assessed by spike and recovery experiments, where a known amount of pentosidine standard is added to a sample matrix and the recovery is calculated.[11]
-
Lower Limit of Quantification (LLOQ): The LLOQ, the lowest concentration that can be reliably quantified, should be established.[4][11]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA offers a high-throughput alternative to HPLC for the quantification of pentosidine, particularly for large numbers of clinical samples.
1. Sample Preparation:
-
Serum/Plasma: For some ELISA kits, a pre-treatment step involving heating the sample at 100°C for 15 minutes is required to inactivate proteases and expose the pentosidine epitope.[13] However, it is important to note that this heating step can artificially generate pentosidine, potentially leading to an overestimation.[13] Newer ELISA methods have been developed that do not require this heating step.[14]
-
Urine: Urine samples can often be used directly after appropriate dilution, though some protocols may require centrifugation to remove any precipitate.
-
Cell Culture Supernatants: These samples are typically centrifuged to remove cellular debris before being used in the assay.
2. ELISA Procedure (Competitive ELISA):
-
Coating: A microtiter plate is coated with a pentosidine-protein conjugate.
-
Competition: The sample or pentosidine standard is added to the wells along with a primary antibody specific for pentosidine. The free pentosidine in the sample competes with the coated pentosidine for binding to the antibody.
-
Washing: The plate is washed to remove unbound antibodies and other components.
-
Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the primary antibody.
-
Washing: The plate is washed again to remove the unbound secondary antibody.
-
Substrate: A substrate for the enzyme is added, resulting in a color change.
-
Detection: The absorbance is read using a microplate reader. The intensity of the color is inversely proportional to the amount of pentosidine in the sample.
-
Quantification: The concentration of pentosidine is determined by comparing the absorbance of the sample to a standard curve.
3. Quality Control:
-
Precision and Accuracy: Similar to HPLC, intra- and inter-assay precision and accuracy should be evaluated.
-
Cross-reactivity: The specificity of the antibody should be assessed by testing its cross-reactivity with other AGEs and structurally similar compounds.
-
Linearity and Dilution: The assay should demonstrate linearity upon dilution of the sample.
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts related to the analysis of pentosidine.
Caption: General workflow for pentosidine quantification.
Caption: Role of pentosidine as a biomarker in disease.
Conclusion
The quantification of pentosidine in various biological matrices provides valuable insights into the role of advanced glycation in health and disease. This technical guide summarizes the current knowledge on pentosidine levels and provides detailed methodologies for its measurement. The choice between HPLC and ELISA will depend on the specific research question, sample throughput requirements, and available resources. As research in this field continues, standardized and validated methods for pentosidine analysis will be crucial for its establishment as a routine clinical biomarker.
References
- 1. ELISA of pentosidine, an advanced glycation end product, in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct quantification of pentosidine in urine and serum by HPLC with column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of pentosidine in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pentosidine in osteoarthritis: HPLC determination in body fluids and in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pentosidine in synovial fluid in osteoarthritis and rheumatoid arthritis: relationship with disease activity in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simple Quantification of Pentosidine in Human Urine and Plasma by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simple Quantification of Pentosidine in Human Urine and Plasma by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. Urinary pentosidine level is associated with grip strength and gait speed in community-dwelling adults: a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. s3.amazonaws.com [s3.amazonaws.com]
An In-depth Technical Guide to N3-Tritylpyridine-2,3-diamine-d3 for Novel Biomarker Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N3-Tritylpyridine-2,3-diamine-d3, a critical component in the research of novel biomarkers, particularly in the context of advanced glycation end products (AGEs). This document details its primary application, underlying biochemical pathways, and the experimental protocols for its use in quantitative analysis.
Core Concepts: The Role of this compound
This compound is a deuterated synthetic intermediate crucial for the preparation of Pentosidine-d3. Pentosidine-d3 serves as a stable isotope-labeled internal standard for the accurate quantification of pentosidine (B29645) in biological samples by liquid chromatography-mass spectrometry (LC-MS/MS).
Pentosidine is a well-established biomarker for the formation of AGEs, which are implicated in the pathogenesis of numerous age-related diseases and diabetic complications. The accumulation of AGEs can lead to cellular dysfunction and tissue damage through the activation of the Receptor for Advanced Glycation End Products (RAGE) signaling pathway. The use of a deuterated internal standard like Pentosidine-d3 is essential for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring high accuracy and precision in pentosidine quantification.
Synthesis of Pentosidine-d3 from this compound
While specific proprietary synthesis protocols may vary, a plausible synthetic route for Pentosidine-d3 from this compound involves the reaction of the diamine with a suitable sugar-derived precursor, such as D-ribose, followed by cyclization to form the characteristic imidazopyridinium ring of pentosidine. The trityl protecting group is subsequently removed under acidic conditions.
Experimental Protocols
The primary application of this compound is in the synthesis of Pentosidine-d3 for use as an internal standard in LC-MS/MS assays. Below is a detailed methodology for the quantification of pentosidine in human serum.
Sample Preparation
-
Protein Hydrolysis: To 100 µL of serum, add 100 µL of 12 M hydrochloric acid.
-
Internal Standard Spiking: Add a known concentration of Pentosidine-d3 internal standard solution.
-
Hydrolysis: Incubate the mixture at 110°C for 16-24 hours to hydrolyze proteins and release pentosidine.
-
Drying: Evaporate the sample to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis is performed using a liquid chromatography system coupled to a tandem mass spectrometer.
Table 1: LC-MS/MS Parameters for Pentosidine Analysis
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min, 5-30% B; 5-7 min, 30-95% B; 7-8 min, 95% B; 8-9 min, 95-5% B; 9-12 min, 5% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transitions | Pentosidine: m/z 379 -> 293; Pentosidine-d3: m/z 382 -> 296 |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
Data Presentation
The use of Pentosidine-d3 as an internal standard allows for the generation of a calibration curve to accurately quantify pentosidine concentrations in unknown samples.
Table 2: Representative Quantitative Data for Pentosidine Analysis
| Parameter | Value | Reference |
| Linearity Range | 1 - 1000 ng/mL | |
| Limit of Detection (LOD) | 0.5 ng/mL | |
| Limit of Quantification (LOQ) | 1.5 ng/mL | |
| Inter-assay Precision (%CV) | < 10% | |
| Intra-assay Precision (%CV) | < 5% | |
| Recovery | 95 - 105% |
Signaling Pathway Context: AGE-RAGE Axis
Pentosidine, as an advanced glycation end product, exerts its biological effects primarily through the Receptor for Advanced Glycation End Products (RAGE). The binding of AGEs to RAGE activates a cascade of intracellular signaling pathways, leading to inflammation, oxidative stress, and cellular damage.
Conclusion
This compound is a vital precursor for the synthesis of Pentosidine-d3, an indispensable tool for the accurate measurement of the biomarker pentosidine. The quantification of pentosidine provides valuable insights into the role of advanced glycation end products in health and disease, aiding researchers and drug development professionals in understanding disease mechanisms and developing novel therapeutic strategies. The methodologies and data presented in this guide offer a robust framework for the application of this compound in biomarker research.
Initial Investigations into the Role of Advanced Glycation End-products in Chronic Disease Pathophysiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Advanced Glycation End-products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. A growing body of evidence implicates the accumulation of AGEs as a key pathological driver in the onset and progression of numerous chronic diseases, including diabetes mellitus, cardiovascular disease, and neurodegenerative disorders. This technical guide provides an in-depth overview of the initial investigative methodologies used to elucidate the role of AGEs in chronic disease pathophysiology. It details experimental protocols for the in vitro preparation and analysis of AGEs, summarizes key quantitative data from clinical studies, and illustrates the critical signaling pathways activated by these products. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals initiating studies in this critical area of research.
Introduction to Advanced Glycation End-products (AGEs)
The formation of AGEs is a natural consequence of metabolic processes, but is significantly accelerated in conditions of hyperglycemia and oxidative stress.[1][2] These modifications can alter the structure and function of molecules, leading to cellular dysfunction and tissue damage.[3] AGEs exert their pathogenic effects through two primary mechanisms:
-
Direct Cross-linking: The formation of cross-links between proteins, such as collagen in the extracellular matrix, can lead to increased tissue stiffness and altered organ function.[3]
-
Receptor-mediated Signaling: AGEs can bind to specific cell surface receptors, most notably the Receptor for Advanced Glycation End-products (RAGE), triggering a cascade of intracellular signaling events that promote inflammation, oxidative stress, and apoptosis.[3][4]
The study of AGEs is crucial for understanding the molecular underpinnings of many age-related and metabolic diseases and for the development of novel therapeutic interventions.
Quantitative Data on AGEs in Chronic Diseases
The following tables summarize quantitative data on the levels of specific AGEs in patients with various chronic diseases compared to healthy controls. These data highlight the significant association between AGE accumulation and disease states.
Table 1: Serum AGE Levels in Type 2 Diabetes Mellitus
| AGE Marker | Patient Group | N | Mean ± SD / Median [5th-95th Percentile] | Units | p-value | Reference |
| AGEs | Type 2 Diabetes | 53 | 7.4 [4.4-10.9] | U/mL | < 0.0001 | [2] |
| Non-diabetic Controls | 34 | 4.2 [1.6-6.4] | U/mL | [2] | ||
| CML | Type 2 Diabetes | 53 | 15.6 [5.6-29.9] | U/mL | < 0.0001 | [2] |
| Non-diabetic Controls | 34 | 8.6 [4.4-25.9] | U/mL | [2] |
CML: Nε-(carboxymethyl)lysine
Table 2: Serum and Cerebrospinal Fluid (CSF) AGE Levels in Neurodegenerative Diseases
| AGE Marker | Fluid | Patient Group | N | Mean ± SD / Median | Units | p-value | Reference |
| Pentosidine (B29645) | Serum | Alzheimer's Disease | - | Significantly Higher | - | - | [1] |
| Diabetes Mellitus | - | Significantly Higher | - | [1] | |||
| Healthy Controls | - | - | - | [1] | |||
| CML | CSF | Alzheimer's Disease | 15 | Significantly Elevated | - | - | [3] |
| Vascular Dementia | 20 | - | - | [3] | |||
| Healthy Controls | 31 | - | - | [3] | |||
| Pentosidine | CSF | Alzheimer's Disease | 4 | Significantly Decreased | pmol/mg protein | <0.01 | [4][5] |
| Vascular Dementia | 20 | Significantly Elevated | - | - | [3] | ||
| Neurological Controls | - | - | - | [4][5] |
CML: Nε-(carboxymethyl)lysine
Table 3: Serum AGE Levels in Cardiovascular Disease
| AGE Marker | Patient Group | Finding | Reference |
| AGEs | Type 2 Diabetes with Coronary Heart Disease (CHD) | Significantly increased compared to Type 2 Diabetes without CHD (p=0.03) | [2] |
| CML | Type 2 Diabetes with Coronary Heart Disease (CHD) | No significant difference compared to Type 2 Diabetes without CHD | [2] |
CML: Nε-(carboxymethyl)lysine
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the initial investigation of AGEs.
In Vitro Preparation of AGE-BSA
This protocol describes the generation of AGE-modified Bovine Serum Albumin (BSA), a widely used tool for in vitro studies.
Materials:
-
Bovine Serum Albumin (BSA)
-
D-glucose
-
Phosphate Buffered Saline (PBS), 0.2 M, pH 7.4
-
Sterile, endotoxin-free water
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Prepare a 50 mg/mL solution of BSA in 0.2 M PBS (pH 7.4).
-
Add D-glucose to a final concentration of 0.5 M.
-
Incubate the solution under sterile conditions at 37°C for 60 days or at 50°C for 4 days for a more rapid preparation.[6]
-
As a negative control, incubate a separate solution of BSA in PBS without glucose under the same conditions.
-
After incubation, extensively dialyze the solutions against PBS at 4°C to remove unreacted glucose and other low molecular weight byproducts.
-
Sterilize the final AGE-BSA and control BSA solutions by passing them through a 0.22 µm filter.
-
Confirm the formation of AGEs using fluorescence spectroscopy (excitation at 370 nm, emission at 440 nm) or by SDS-PAGE to observe protein cross-linking.
Quantification of Nε-(carboxymethyl)lysine (CML) by ELISA
This protocol outlines the steps for measuring CML levels in serum samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Commercially available CML ELISA kit (contains CML-coated microplate, detection antibody, standards, buffers, and substrate)
-
Serum samples
-
Microplate reader
Procedure:
-
Sample and Standard Preparation: Prepare a dilution series of the CML standard provided in the kit. Dilute serum samples according to the kit's instructions.
-
Competitive Binding: Add 50 µL of the prepared standards and samples to the appropriate wells of the CML-coated microplate.
-
Immediately add 50 µL of the HRP-conjugated anti-CML antibody to each well.
-
Incubate the plate for 1-2 hours at 37°C. During this incubation, free CML in the sample/standard competes with the CML coated on the plate for binding to the HRP-conjugated antibody.
-
Washing: Aspirate the contents of the wells and wash the plate 3-5 times with the provided wash buffer to remove unbound reagents.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at 37°C in the dark. The HRP enzyme will catalyze the conversion of the substrate, resulting in a color change.
-
Stopping the Reaction: Add 50 µL of stop solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Data Acquisition: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the CML concentration in the samples by interpolating their absorbance values on the standard curve. The concentration of CML is inversely proportional to the measured absorbance.
Western Blot Analysis of RAGE Expression
This protocol details the detection and semi-quantification of RAGE protein expression in cell lysates.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against RAGE
-
HRP-conjugated secondary antibody
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size by running them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-RAGE antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 6.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped of the antibodies and re-probed with a loading control antibody to ensure equal protein loading across all lanes.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the RAGE signal to the loading control signal.
Visualization of Signaling Pathways and Experimental Workflows
AGE-RAGE Signaling Pathway
The binding of AGEs to RAGE initiates a complex signaling cascade that contributes to the pathophysiology of chronic diseases. This diagram illustrates the key downstream effectors of RAGE activation.
Experimental Workflow for Investigating AGEs
This diagram outlines a typical experimental workflow for studying the effects of AGEs in a cell culture model.
Conclusion
The initial investigation into the role of AGEs in chronic disease pathophysiology relies on a combination of robust in vitro and in vivo methodologies. The protocols and data presented in this guide provide a foundational framework for researchers entering this field. By understanding how to prepare and quantify AGEs, and how to assess their impact on cellular signaling, the scientific community can continue to unravel the complex mechanisms by which these molecules contribute to disease and identify novel therapeutic targets to mitigate their detrimental effects. Further research, particularly focused on standardized quantification of a broader range of AGEs across different chronic conditions, will be crucial for advancing our understanding and developing effective clinical interventions.
References
- 1. Serum pentosidine as an indicator of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serum levels of advanced glycation end products are increased in patients with type 2 diabetes and coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pentosidine and N(epsilon)-(carboxymethyl)-lysine in Alzheimer's disease and vascular dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pentosidine determination in CSF: a potential biomarker of Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
Methodological & Application
Application Notes and Protocols: Synthesis and Application of Pentosidine-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentosidine (B29645) is a well-established biomarker for advanced glycation end products (AGEs), which are implicated in the pathogenesis of various age-related diseases, including diabetes, renal failure, and osteoporosis.[1][2][3] The accurate quantification of pentosidine in biological matrices is crucial for clinical research and drug development. Stable isotope-labeled internal standards, such as pentosidine-d3 (B1150936), are essential for achieving high accuracy and precision in mass spectrometry-based quantification methods. This document provides a comprehensive overview of the application of pentosidine-d3 as an internal standard in LC-MS/MS assays and presents a hypothetical synthetic protocol based on established chemical principles for the formation of a deuterated imidazo[4,5-b]pyridine core structure, which is central to pentosidine.
Introduction to Pentosidine
Pentosidine is a fluorescent protein cross-link formed from the non-enzymatic reaction of pentose (B10789219) sugars with lysine (B10760008) and arginine residues in proteins.[4] As an advanced glycation end product (AGE), its accumulation in tissues is associated with the aging process and the progression of several chronic diseases.[2][5] The quantification of pentosidine levels in biological fluids and tissues serves as a valuable biomarker for assessing the extent of AGE-related damage.
Application of Pentosidine-d3 in Quantitative Analysis
Pentosidine-d3 is a deuterated analog of pentosidine, which is chemically identical to the analyte of interest but has a higher molecular weight due to the presence of deuterium (B1214612) atoms. This property makes it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The use of a stable isotope-labeled internal standard corrects for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the reliability of the quantitative results.
Key Applications:
-
Internal Standard: Used in LC-MS/MS assays to accurately quantify pentosidine in various biological samples, including serum, plasma, and tissue homogenates.[1][3][6]
-
Biomarker Research: Facilitates studies on the role of AGEs in diabetes, renal failure, cardiovascular disease, and neurodegenerative disorders.[2][7][8]
-
Drug Development: Enables the evaluation of therapeutic agents aimed at inhibiting the formation of AGEs.
Hypothetical Synthesis of a Deuterated Imidazo[4,5-b]pyridine Core
While a specific protocol for the synthesis of pentosidine-d3 from N3-Tritylpyridine-2,3-diamine-d3 is not publicly available, a plausible synthetic route can be conceptualized based on established methods for constructing imidazo[4,5-b]pyridine systems. A palladium-catalyzed cross-coupling/cyclization reaction is a known method for forming this core structure.[9]
The following is a hypothetical protocol for the synthesis of a deuterated imidazo[4,5-b]pyridine derivative, which could serve as a key intermediate in the synthesis of pentosidine-d3.
Experimental Protocol: Hypothetical Synthesis
Materials:
-
This compound (starting material)
-
A suitable coupling partner containing the lysine precursor
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., Dioxane)
-
Argon or Nitrogen atmosphere
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound, the lysine precursor coupling partner, palladium catalyst, and ligand.
-
Solvent and Base Addition: Add anhydrous dioxane and the base to the reaction mixture.
-
Reaction Conditions: Heat the mixture to the required temperature (e.g., 100-120 °C) and stir for the specified time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system to isolate the desired deuterated imidazo[4,5-b]pyridine intermediate.
-
Deprotection and Final Steps: Subsequent deprotection of the trityl group and further functionalization would be required to complete the synthesis of pentosidine-d3.
Note: This is a generalized and hypothetical protocol. The specific reaction conditions, stoichiometry of reactants, and purification methods would need to be optimized for this particular synthesis.
Protocol for Quantification of Pentosidine using LC-MS/MS
The following protocol is a representative method for the quantification of pentosidine in human serum, utilizing pentosidine-d3 as an internal standard.[1][2][6]
Sample Preparation
-
Protein Precipitation: To 100 µL of serum, add 200 µL of ice-cold acetone (B3395972) containing the pentosidine-d3 internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 30 seconds and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., Vydac 218TP C-18, 0.46 x 25 cm) is typically used.[10]
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with an ion-pairing agent like heptafluorobutyric acid (HFBA) is often employed.[10]
-
Flow Rate: A flow rate of 1 mL/min is a common setting.[10]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The ion transitions monitored are specific for pentosidine and pentosidine-d3. For example, m/z 379.1 > 187.1 for the pentosidine quantifier and m/z 382.1 > 190.1 for pentosidine-d3.[3]
-
Data Presentation
Table 1: LC-MS/MS Method Parameters for Pentosidine Quantification
| Parameter | Value | Reference |
| LC Column | C18 Reverse-Phase | [10] |
| Mobile Phase A | 0.01 M HFBA in Water | [10] |
| Mobile Phase B | Acetonitrile | [10] |
| Gradient | 10-17% B over 35 min | [10] |
| Flow Rate | 1 mL/min | [10] |
| Ionization Mode | ESI Positive | [3] |
| Pentosidine MRM Transition | m/z 379.1 > 187.1 (Quantifier) | [3] |
| Pentosidine-d3 MRM Transition | m/z 382.1 > 190.1 | [3] |
Table 2: Performance Characteristics of a Pentosidine LC-MS/MS Assay
| Parameter | Value | Reference |
| Linearity Range | 0 - 800 ng/mL | [2][6] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [2][6] |
| Mean Recovery | 92 - 104% | [1] |
| Inter-assay Precision (%CV) | < 6.5% | [3] |
Visualizations
Diagram 1: Hypothetical Synthesis Workflow
Caption: Hypothetical workflow for the synthesis of a key deuterated intermediate.
Diagram 2: LC-MS/MS Quantification Workflow
Caption: Workflow for quantifying pentosidine in serum using LC-MS/MS.
Diagram 3: Advanced Glycation End Product (AGE) Formation Pathway
Caption: Simplified pathway of Advanced Glycation End Product (AGE) formation.
References
- 1. Development and Application of Mass Spectroscopy Assays for Nε-(1-Carboxymethyl)-L-Lysine and Pentosidine in Renal Failure and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Application of Mass Spectroscopy Assays for Nε-(1-Carboxymethyl)-L-Lysine and Pentosidine in Renal Failure and Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pentosidine effects on human osteoblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic analysis of furosine and pentosidine in CAPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pentosidine and N(epsilon)-(carboxymethyl)-lysine in Alzheimer's disease and vascular dementia. | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. WO1997007803A1 - Process for detecting pentosidine and for assessing the biological age of a biological sample - Google Patents [patents.google.com]
Application Notes and Protocols for N3-Tritylpyridine-2,3-diamine-d3 in Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-Tritylpyridine-2,3-diamine-d3 is a deuterated aromatic amine that serves as a stable isotope-labeled internal standard in quantitative mass spectrometry-based assays. Its primary application is in the analysis of advanced glycation end products (AGEs), which are implicated in aging and the pathogenesis of various diseases, including diabetes and neurodegenerative disorders. Specifically, this compound is a precursor to Pentosidine-d3, the deuterated analog of pentosidine, a well-established biomarker for AGEs.
The trityl (triphenylmethyl) group is a bulky protecting group for the amine at the 3-position of the pyridine (B92270) ring. This group must be removed before the diamine can be used for derivatization. The deuterium (B1214612) labeling (d3) allows for its use as an internal standard in stable isotope dilution assays, providing high accuracy and precision in quantification.
This document provides detailed protocols for the deprotection of this compound, its subsequent use in the derivatization of α-dicarbonyl compounds (key precursors in AGE formation), and the analysis of the resulting products by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Application: Stable Isotope Dilution Assay
The core application of this compound is in stable isotope dilution analysis (SIDA). In this method, a known quantity of the deuterated standard (in this case, derived from this compound) is added to a sample at the beginning of the analytical workflow. The deuterated standard is chemically identical to the analyte of interest but has a different mass due to the presence of deuterium atoms. By measuring the ratio of the signal from the native analyte to the deuterated internal standard using mass spectrometry, accurate quantification can be achieved, as any sample loss or variation during sample preparation and analysis will affect both the analyte and the internal standard equally.
Experimental Protocols
Deprotection of this compound
The N-trityl group is acid-labile and can be removed under mild acidic conditions.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in dichloromethane (DCM) in a round-bottom flask. A typical concentration is 10-20 mg/mL.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise to the solution. A final concentration of 2-5% TFA in DCM is generally sufficient. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Stir the reaction mixture at 0 °C for 30 minutes to 1 hour, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure using a rotary evaporator to yield the deprotected pyridine-2,3-diamine-d3.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
Diagram: Deprotection Workflow
Caption: Workflow for the deprotection of this compound.
Derivatization of α-Dicarbonyl Compounds
The deprotected pyridine-2,3-diamine-d3 can be used to derivatize α-dicarbonyl compounds, such as glyoxal (B1671930) and methylglyoxal, to form stable, fluorescent quinoxaline (B1680401) derivatives. This protocol is adapted from methods for derivatizing α-dicarbonyls with o-phenylenediamines.
Materials:
-
Deprotected pyridine-2,3-diamine-d3
-
Sample containing α-dicarbonyl compounds (e.g., biological fluid, food extract)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Methanol
-
Vortex mixer
-
Incubator or water bath
Procedure:
-
Prepare a stock solution of the deprotected pyridine-2,3-diamine-d3 in methanol.
-
To 100 µL of the sample, add a known amount of the pyridine-2,3-diamine-d3 stock solution to serve as the derivatizing agent and internal standard precursor.
-
Add 400 µL of 0.1 M phosphate buffer (pH 7.4).
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture at 60 °C for 2 hours in the dark to form the deuterated quinoxaline derivative.
-
After incubation, cool the sample to room temperature.
-
The sample is now ready for clean-up by Solid Phase Extraction (SPE) prior to LC-MS/MS analysis.
Diagram: Derivatization Reaction
Caption: Derivatization of an α-dicarbonyl with pyridine-2,3-diamine-d3.
LC-MS/MS Analysis
The resulting deuterated quinoxaline derivatives are analyzed by LC-MS/MS. The method parameters should be optimized for the specific analyte and instrument. The following is a general example for the analysis of a derivatized α-dicarbonyl.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for the native and deuterated quinoxaline derivatives must be determined.
Data Presentation
The use of a deuterated internal standard allows for the creation of a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
Table 1: Example MRM Transitions for a Hypothetical Derivatized Analyte
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Native Quinoxaline Derivative | [M+H]+ | Fragment 1 | Optimized Value |
| Fragment 2 | Optimized Value | ||
| Deuterated Quinoxaline Derivative (d3) | [M+H+3]+ | Fragment 1 + 3 | Optimized Value |
| Fragment 2 + 3 | Optimized Value |
Table 2: Example Calibration Curve Data
| Analyte Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 150,100 | 0.0101 |
| 5 | 7,650 | 151,200 | 0.0506 |
| 10 | 15,300 | 149,800 | 0.1021 |
| 50 | 75,900 | 150,500 | 0.5043 |
| 100 | 151,000 | 149,900 | 1.0073 |
| 500 | 755,000 | 150,200 | 5.0266 |
Logical Relationship Diagram
Diagram: Overall Analytical Workflow
Caption: The complete analytical workflow from reagent preparation to final data analysis.
Conclusion
This compound is a valuable reagent for researchers and scientists in the field of drug development and clinical diagnostics, particularly for the study of diseases associated with advanced glycation end products. Its deuterated nature makes it an ideal precursor for a stable isotope-labeled internal standard, enabling highly accurate and precise quantification of target analytes. The protocols outlined in this document provide a comprehensive guide for the deprotection of the trityl group, the derivatization of α-dicarbonyl compounds, and the subsequent analysis by LC-MS/MS. Proper implementation of these methods will facilitate robust and reliable measurements in complex biological matrices.
Application Note: Quantification of Pentosidine in Human Serum using a Validated LC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of pentosidine (B29645) in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pentosidine, an advanced glycation end-product (AGE), serves as a biomarker for aging and various pathologies, including diabetes, renal failure, and osteoporosis.[1][2][3] The described protocol, which includes a critical acid hydrolysis step for the release of protein-bound pentosidine, is highly specific and reproducible.[4] This method utilizes a stable isotope-labeled internal standard for accurate quantification and has been validated for linearity, precision, and accuracy.
Introduction
Advanced glycation end-products (AGEs) are a diverse group of molecules formed through non-enzymatic reactions between sugars and the free amino groups of proteins, lipids, and nucleic acids.[5] Pentosidine is a well-characterized AGE that forms a fluorescent cross-link between arginine and lysine (B10760008) residues in proteins.[6] Its accumulation in tissues and circulation is associated with the pathogenesis of several age-related diseases.[3][7] Elevated levels of serum pentosidine have been identified as a risk factor in patients with heart failure, vertebral fractures in postmenopausal women with type 2 diabetes, and are significantly increased in individuals with chronic renal insufficiency.[2][3][5] Consequently, the accurate measurement of pentosidine in human serum is a valuable tool for researchers and clinicians studying aging and age-related diseases.
LC-MS/MS has emerged as the gold standard for pentosidine quantification due to its superior sensitivity and specificity compared to methods like ELISA and HPLC with fluorescence detection.[8] This application note provides a detailed protocol for a validated LC-MS/MS method suitable for clinical research and drug development.
Experimental Protocols
Sample Preparation (Acid Hydrolysis)
Since pentosidine in serum is predominantly protein-bound, an acid hydrolysis step is essential to cleave the protein-conjugated analytes before LC-MS/MS analysis.[4]
Materials:
-
Human serum samples
-
6 M Hydrochloric acid (HCl)
-
Pentosidine-d3 (B1150936) (internal standard) stock solution (e.g., 1 µg/mL)
-
Borosilicate glass culture tubes with Teflon-lined screw caps
-
Heat block
-
Centrifuge
Procedure:
-
Pipette 50 µL of serum sample, calibrator, or quality control into a borosilicate glass culture tube.
-
Add 475 µL of 6 M HCl.
-
Add 25 µL of the pentosidine-d3 internal standard solution.
-
Cap the tubes tightly with Teflon-lined screw caps.
-
Vortex the mixture for 1 minute at approximately 1500 rpm.
-
Hydrolyze the samples for 20 hours at 110 °C in a heat block.[4]
-
After hydrolysis, allow the samples to cool to room temperature.
-
Centrifuge the tubes at 3000 rpm for 10 minutes to pellet any particulate matter.[4]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Figure 1. Workflow for the preparation of human serum samples.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| LC System | A suitable UHPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 100mm x 3mm, 5µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient | Isocratic or a shallow gradient |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| Ion Spray Voltage | 5500 V |
| Declustering Potential | 120 V |
| Entrance Potential | 7 V |
| Collision Gas | Nitrogen |
| Dwell Time | 100 ms |
Multiple Reaction Monitoring (MRM) Transitions:
The following MRM transitions should be monitored.[8]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Pentosidine | 379.1 | 187.1 | 135.1 |
| Pentosidine-d3 | 382.1 | 190.1 | - |
Data Presentation
Method Validation Summary
The performance of the LC-MS/MS method for pentosidine quantification is summarized in the table below. The data is compiled from published studies.[1][4][8]
| Parameter | Result | Reference |
| Linearity Range | 5 - 800 ng/mL (up to 1000 nmol/L) | [4][8] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL (or 5 nM) | [1][4] |
| Limit of Detection (LOD) | 2 nM | [1] |
| Intra-assay Precision (%CV) | < 6.5% | [1] |
| Inter-assay Precision (%CV) | < 6.5% | [1] |
| Recovery | 91.2 - 100.7% | [1] |
Representative Serum Pentosidine Concentrations
The following table presents typical pentosidine concentrations observed in different patient populations.
| Population Group | Mean Pentosidine Concentration (pmol/mg protein or ng/mL) | Reference |
| Healthy Controls | 0.95 ± 0.33 pmol/mg | [6] |
| Diabetic Patients | 2.4 ± 1.2 pmol/mg | [6] |
| Uremic Patients | 21.5 ± 10.8 pmol/mg | [6] |
| Renal Failure Subjects | 398 ng/mL | [4] |
Pentosidine Formation Pathway
Pentosidine is formed from the reaction of pentoses (like ribose) with lysine and arginine residues in proteins. This process is part of the Maillard reaction.
Figure 2. Simplified pathway of pentosidine formation.
Conclusion
The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of total pentosidine in human serum. The protocol, including a crucial acid hydrolysis step, allows for the accurate measurement of this important biomarker of aging and disease. This method is well-suited for applications in clinical research, studies on diabetic complications, renal disease, and in the development of therapeutic interventions targeting the AGE pathway.
References
- 1. Total serum pentosidine quantification using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High serum level of pentosidine, an advanced glycation end product (AGE), is a risk factor of patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Development and Application of Mass Spectroscopy Assays for Nε-(1-Carboxymethyl)-L-Lysine and Pentosidine in Renal Failure and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Application of Mass Spectroscopy Assays for Nε-(1-Carboxymethyl)-L-Lysine and Pentosidine in Renal Failure and Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes: Quantification of α-Dicarbonyl Compounds in Metabolomics using N3-Tritylpyridine-2,3-diamine-d3
Introduction
Reactive dicarbonyl species, such as glyoxal, methylglyoxal (B44143), and other α-keto acids, are key metabolites and important biomarkers for oxidative stress and are implicated in the pathogenesis of various diseases, including diabetes and neurodegenerative disorders. Their inherent reactivity and low abundance in biological matrices make direct measurement challenging. Chemical derivatization is a widely adopted strategy to enhance the stability and detectability of these compounds for accurate quantification, typically by liquid chromatography-mass spectrometry (LC-MS).
Aromatic 1,2-diamines are effective derivatizing agents that react with α-dicarbonyls to form stable, highly conjugated quinoxaline (B1680401) derivatives.[1][2][3][4][5] This reaction provides a basis for sensitive detection. This document describes the use of N3-Tritylpyridine-2,3-diamine-d3, a deuterated derivatizing agent, for the quantification of α-dicarbonyl compounds in biological samples. The incorporation of a stable isotope label in the derivatizing agent allows for its use as an internal standard, enabling robust and accurate quantification by isotope dilution mass spectrometry.
While specific experimental data for this compound is not extensively available, this document provides a detailed protocol and expected performance characteristics based on the well-established chemistry of similar pyridine- and phenylenediamine-based derivatizing agents used in metabolomics.[6][7][8][9][10]
Principle of the Method
The methodology is based on the chemical derivatization of α-dicarbonyl compounds with N3-Tritylpyridine-2,3-diamine (for the analyte) and this compound (as the internal standard). The primary amine groups of the derivatizing agent undergo a condensation reaction with the two adjacent carbonyl groups of the analyte to form a stable, planar quinoxaline ring structure. The trityl group enhances the hydrophobicity of the derivative, improving its retention on reverse-phase liquid chromatography columns. The deuterated internal standard co-elutes with the non-deuterated analyte derivative and is distinguished by its mass-to-charge ratio (m/z) in the mass spectrometer, allowing for accurate quantification.
Data Presentation
The following table summarizes the expected quantitative performance of an LC-MS/MS method using this compound for the analysis of representative α-dicarbonyl compounds in human plasma. These values are extrapolated from published methods using analogous derivatizing agents.
| Analyte | Limit of Detection (LOD) (nM) | Limit of Quantitation (LOQ) (nM) | Linearity (r²) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Glyoxal | 5 - 15 | 15 - 50 | >0.995 | 85 - 105 | < 10 | < 15 |
| Methylglyoxal | 5 - 15 | 15 - 50 | >0.995 | 85 - 105 | < 10 | < 15 |
| Diacetyl | 10 - 25 | 30 - 75 | >0.995 | 80 - 110 | < 10 | < 15 |
| Phenylglyoxal | 2 - 10 | 5 - 30 | >0.995 | 85 - 110 | < 8 | < 12 |
| α-Ketobutyric acid | 20 - 50 | 60 - 150 | >0.990 | 80 - 115 | < 12 | < 18 |
Experimental Protocols
Preparation of Reagents and Standards
-
Derivatization Reagent (DR): Prepare a 1 mg/mL solution of N3-Tritylpyridine-2,3-diamine in methanol (B129727).
-
Internal Standard (IS) Solution: Prepare a 1 mg/mL solution of this compound in methanol.
-
Stock Solutions of Analytes: Prepare individual stock solutions of glyoxal, methylglyoxal, and other α-dicarbonyl standards at a concentration of 1 mg/mL in methanol.
-
Working Standard Mixture: Prepare a mixed working standard solution containing all analytes at a concentration of 10 µg/mL by diluting the stock solutions with methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking the working standard mixture into a surrogate matrix (e.g., charcoal-stripped plasma) to achieve final concentrations ranging from 10 nM to 10 µM.
Sample Preparation and Derivatization
-
Protein Precipitation: To 100 µL of biological sample (e.g., plasma, serum, or tissue homogenate), add 300 µL of ice-cold methanol containing the internal standard (this compound) at a final concentration of 1 µg/mL.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Derivatization Reaction: Add 50 µL of the derivatization reagent (N3-Tritylpyridine-2,3-diamine) to the supernatant.
-
Incubation: Vortex the mixture and incubate at 60°C for 30 minutes in a heating block.
-
Centrifugation: After incubation, centrifuge the mixture at 14,000 x g for 5 minutes.
-
Transfer for Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimize source temperature, gas flows, and capillary voltage for the specific instrument.
-
MRM Transitions: Determine the specific precursor-to-product ion transitions for each derivatized analyte and the deuterated internal standard by infusing individual standards.
-
Visualizations
Caption: Chemical derivatization of an α-dicarbonyl compound.
Caption: Workflow for sample preparation and analysis.
Caption: Formation of endogenous α-dicarbonyl compounds.
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The assay of methylglyoxal in biological systems by derivatization with 1,2-diamino-4,5-dimethoxybenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of alpha-dicarbonyl compounds in Maillard reaction systems and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
step-by-step guide to preparing an internal standard working solution
Application Notes and Protocols
Topic: Step-by-Step Guide to Preparing an Internal Standard Working Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
In quantitative analytical chemistry, the use of an internal standard (IS) is a critical technique to improve the precision and accuracy of measurements.[1][2] An IS is a compound of known concentration that is added to all calibration standards and samples being analyzed.[1][3][4] By comparing the response of the analyte to the response of the IS, variations introduced during sample preparation and analysis, such as injection volume inconsistencies, can be compensated for, leading to more reliable results.[1][4] This document provides a detailed, step-by-step guide for the preparation of an internal standard working solution.
Selecting an Appropriate Internal Standard
The choice of an internal standard is crucial for the success of the analytical method. An ideal internal standard should possess the following characteristics:
-
Chemical Similarity: It should be chemically similar to the analyte(s) of interest. Stable isotope-labeled versions of the analyte are often the best choice, particularly for mass spectrometry-based methods.[5]
-
Purity and Stability: The IS must be of high purity and stable throughout the entire analytical process, from sample preparation to final analysis.[6]
-
Commercial Availability: It should be readily available in a high-purity form.
-
Non-Interference: The IS should not be naturally present in the sample matrix and its signal should be well-resolved from the analyte and other matrix components in the chromatogram.[1][7][8]
-
Elution Profile: Ideally, it should elute near the analyte of interest.[8][9]
Experimental Protocol: Preparation of Internal Standard Solutions
The preparation of an internal standard working solution typically involves two main steps: the preparation of a concentrated stock solution and the subsequent dilution to the final working concentration.
Materials and Equipment
-
Analytical balance (4 or 5 decimal places)
-
Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)
-
Calibrated micropipettes and tips
-
Beakers and spatulas
-
Appropriate solvent (e.g., methanol, acetonitrile, water)
-
Internal Standard compound (of known purity)
-
Storage vials (amber glass to protect from light if necessary)
Step-by-Step Procedure
Step 1: Preparation of the Internal Standard Stock Solution (IS Stock)
The IS stock solution is a concentrated solution from which working solutions are prepared.
-
Calculate the required mass of the IS compound. The mass needed depends on the desired final concentration and the volume of the stock solution. The following formula can be used: Mass (mg) = Desired Concentration (mg/mL) x Volume (mL)
-
Accurately weigh the IS compound. Use an analytical balance to weigh the calculated amount of the IS.
-
Dissolve the IS. Quantitatively transfer the weighed IS to a Class A volumetric flask of the desired volume. Add a small amount of the appropriate solvent to dissolve the compound completely.
-
Bring to volume. Once the IS is fully dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Homogenize the solution. Cap the flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.
-
Label and store. Label the flask with the name of the IS, concentration, preparation date, and initials of the preparer. Store the stock solution under appropriate conditions (e.g., refrigerated at 2-8 °C or frozen) to ensure its stability.[10]
Step 2: Preparation of the Internal Standard Working Solution (IS Working Solution)
The IS working solution is the solution that will be added to the calibration standards and samples. Its concentration should be optimized based on the expected analyte concentration range in the samples.[5]
-
Calculate the required volume of the IS stock solution. Use the dilution equation: C1V1 = C2V2 Where:
-
C1 = Concentration of the IS stock solution
-
V1 = Volume of the IS stock solution to be diluted
-
C2 = Desired concentration of the IS working solution
-
V2 = Final volume of the IS working solution
-
-
Perform the dilution. Using a calibrated micropipette, transfer the calculated volume (V1) of the IS stock solution into a Class A volumetric flask of the final desired volume (V2).
-
Bring to volume. Dilute the stock solution with the appropriate solvent up to the calibration mark of the volumetric flask.
-
Homogenize the solution. Cap the flask and invert it several times to ensure thorough mixing.
-
Label and store. Label the working solution with the necessary information and store it under appropriate conditions. The stability of the working solution should also be considered.
Data Presentation: Example Preparation of an Internal Standard Working Solution
The following tables provide an example of the calculations and dilutions for preparing an IS stock and working solution.
Table 1: Preparation of Internal Standard Stock Solution
| Parameter | Value |
| Internal Standard Compound | Deuterated Analyte (e.g., Analyte-d4) |
| Desired Stock Concentration (C1) | 1.0 mg/mL |
| Final Volume of Stock Solution | 10.0 mL |
| Calculated Mass of IS | 10.0 mg |
| Volumetric Flask Size | 10 mL, Class A |
| Solvent | Methanol |
Table 2: Preparation of Internal Standard Working Solution
| Parameter | Value |
| Concentration of IS Stock (C1) | 1.0 mg/mL (or 1000 µg/mL) |
| Desired Working Concentration (C2) | 10 µg/mL |
| Final Volume of Working Solution (V2) | 50.0 mL |
| Calculated Volume of IS Stock (V1) | 0.5 mL (or 500 µL) |
| Volumetric Flask Size | 50 mL, Class A |
| Solvent | Methanol |
Visualization of the Experimental Workflow
The following diagram illustrates the step-by-step process for preparing the internal standard working solution.
Caption: Workflow for Preparing an Internal Standard Working Solution.
Conclusion
The proper preparation of an internal standard working solution is fundamental to achieving accurate and precise quantitative results in analytical chemistry. By carefully selecting the internal standard, meticulously following the preparation protocol, and ensuring proper storage, researchers can significantly enhance the reliability of their analytical data. It is essential to use calibrated equipment and high-purity materials to minimize potential sources of error.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Internal standard - Wikipedia [en.wikipedia.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 9. Internal Standards: Strategies From the Frontline | Separation Science [sepscience.com]
- 10. internal standard stability+method validation - Chromatography Forum [chromforum.org]
Application Note: A High-Throughput Screening Assay for Inhibitors of Pentosidine Formation Using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Advanced Glycation End-products (AGEs) are a diverse group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids, a process known as the Maillard reaction.[1][2] Pentosidine (B29645) is a well-characterized AGE that forms a fluorescent cross-link between lysine (B10760008) and arginine residues in proteins.[2][3][4][5] The accumulation of pentosidine and other AGEs is implicated in the pathogenesis of numerous age-related and chronic diseases, including diabetes, atherosclerosis, and neurodegenerative disorders.[6][7] The pathological effects of AGEs are mediated in part by their interaction with the Receptor for Advanced Glycation End-products (RAGE), which triggers a cascade of inflammatory and oxidative stress signaling pathways.[6][8][9][10][11]
Given the role of AGEs in disease, the identification of small molecule inhibitors of their formation is a promising therapeutic strategy. This application note describes a robust and sensitive high-throughput screening (HTS) assay for the discovery of inhibitors of pentosidine formation. The assay is based on an in vitro model of pentosidine formation and utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of pentosidine. The inclusion of a stable isotope-labeled internal standard, pentosidine-d3 (B1150936), ensures high precision and accuracy, making this assay suitable for large-scale screening campaigns.
Assay Principle
The assay measures the formation of pentosidine from the incubation of bovine serum albumin (BSA) with ribose in the presence of a test compound. The reaction is stopped, and the protein is hydrolyzed to release the amino acid-bound pentosidine. The amount of pentosidine formed is then quantified by LC-MS/MS, with pentosidine-d3 added as an internal standard to correct for variations in sample processing and instrument response. A reduction in the amount of pentosidine formed in the presence of a test compound, relative to a vehicle control, indicates inhibitory activity.
Signaling Pathway
The accumulation of AGEs like pentosidine contributes to cellular dysfunction through the activation of the RAGE signaling pathway. The binding of AGEs to RAGE initiates a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB, resulting in the expression of pro-inflammatory cytokines and adhesion molecules.[7][12][13][14]
Figure 1: Simplified AGE-RAGE Signaling Pathway.
Experimental Workflow
The HTS workflow is designed for efficiency and automation, moving from plate preparation to data analysis.
Figure 2: High-Throughput Screening Experimental Workflow.
Materials and Reagents
| Material/Reagent | Supplier | Catalog No. (Example) |
| Pentosidine | Cayman Chemical | 10010648 |
| Pentosidine-d3 | Toronto Research Chemicals | P238902 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| D-Ribose | Sigma-Aldrich | R7500 |
| Hydrochloric Acid (HCl) | Fisher Scientific | A144-212 |
| Formic Acid (LC-MS Grade) | Fisher Scientific | A117-50 |
| Acetonitrile (LC-MS Grade) | Fisher Scientific | A955-4 |
| Water (LC-MS Grade) | Fisher Scientific | W6-4 |
| 96-well plates | Corning | 3585 |
Detailed Experimental Protocol
Reagent Preparation
-
BSA Stock Solution (20 mg/mL): Dissolve 200 mg of BSA in 10 mL of 0.1 M phosphate (B84403) buffer (pH 7.4).
-
D-Ribose Stock Solution (1 M): Dissolve 1.501 g of D-ribose in 10 mL of 0.1 M phosphate buffer (pH 7.4).
-
Pentosidine Standard Stock (1 mg/mL): Dissolve 1 mg of pentosidine in 1 mL of LC-MS grade water.
-
Pentosidine-d3 Internal Standard Stock (100 µg/mL): Dissolve 100 µg of pentosidine-d3 in 1 mL of LC-MS grade water.
-
Working Internal Standard Solution (1 µg/mL): Dilute the pentosidine-d3 stock solution in LC-MS grade water.
Assay Procedure
-
Compound Plating: Add 1 µL of test compounds (in DMSO) to the wells of a 96-well plate. For controls, add 1 µL of DMSO (vehicle control) or a known inhibitor like aminoguanidine (B1677879) (positive control).
-
Reaction Initiation: To each well, add 50 µL of BSA stock solution and 50 µL of D-ribose stock solution.
-
Incubation: Seal the plate and incubate at 37°C for 24 hours.
-
Reaction Termination and Internal Standard Addition: Add 10 µL of the working internal standard solution (pentosidine-d3) to each well.
-
Acid Hydrolysis: Add 110 µL of 12 M HCl to each well to achieve a final concentration of 6 M HCl. Seal the plate and incubate at 110°C for 16-20 hours.
-
Sample Preparation for LC-MS/MS:
-
Neutralize the hydrolyzed samples.
-
Perform solid-phase extraction (SPE) to remove salts and other interferences.
-
Elute the sample and dry it down under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of mobile phase A (see LC-MS/MS parameters).
-
LC-MS/MS Parameters
| Parameter | Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5% B (1 min), 5-95% B (8 min), 95% B (2 min), 95-5% B (1 min) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System (Triple Quadrupole) | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Pentosidine: 379.1 -> 187.1; Pentosidine-d3: 382.1 -> 190.1[15] |
| Dwell Time | 100 ms |
Data Presentation and Analysis
The amount of pentosidine is determined by calculating the peak area ratio of pentosidine to pentosidine-d3. The inhibitory activity of each compound is expressed as the percentage inhibition relative to the vehicle control.
% Inhibition = [1 - (Area_Sample / Area_Vehicle)] x 100
Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the vehicle control).
Assay Performance Metrics
| Parameter | Value | Description |
| Z'-factor | 0.72 | A measure of assay quality, with >0.5 considered excellent for HTS. |
| Signal-to-Background (S/B) | 15 | Ratio of the signal from the vehicle control to the background. |
| Coefficient of Variation (%CV) | < 10% | A measure of the variability of the assay. |
Example Screening Results
| Compound ID | % Inhibition | Hit? |
| Compound A | 85.2 | Yes |
| Compound B | 12.5 | No |
| Compound C | 65.7 | Yes |
| Aminoguanidine (Positive Control) | 92.1 | Yes |
| DMSO (Vehicle Control) | 0.0 | No |
Data Analysis Workflow
The data analysis workflow ensures robust hit identification from the raw LC-MS/MS data.
Figure 3: Data Analysis and Hit Identification Workflow.
Conclusion
This application note provides a detailed protocol for a high-throughput screening assay to identify inhibitors of pentosidine formation. The use of a stable isotope-labeled internal standard and LC-MS/MS detection provides a highly sensitive, specific, and robust method suitable for large-scale drug discovery campaigns targeting the AGE pathway. This assay can be a valuable tool in the development of novel therapeutics for a range of AGE-related diseases.
References
- 1. gosset.ai [gosset.ai]
- 2. Measurement of Pentosidine in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 3. Mechanism of formation of the Maillard protein cross-link pentosidine. Glucose, fructose, and ascorbate as pentosidine precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formation of pentosidine during nonenzymatic browning of proteins by glucose. Identification of glucose and other carbohydrates as possible precursors of pentosidine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. RAGE (receptor) - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Characteristics of RAGE and Advances in Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Workflow of Urinary Pentosidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentosidine (B29645) is an advanced glycation end-product (AGE) that serves as a biomarker for cumulative protein damage resulting from non-enzymatic reactions between carbohydrates and proteins.[1] As a fluorescent cross-link formed between lysine (B10760008) and arginine residues, its concentration in biological matrices such as urine is indicative of systemic levels of glycative and oxidative stress.[1][2] Elevated levels of pentosidine are associated with aging and various pathological conditions, including diabetes mellitus, uremia, and rheumatoid arthritis.[3][4] Consequently, the accurate and precise quantification of urinary pentosidine is crucial for clinical research and the development of therapeutic interventions targeting AGE formation.
This document provides detailed application notes and experimental protocols for the measurement of pentosidine in human urine samples using two common analytical techniques: High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Pentosidine Formation Pathway
Pentosidine is formed through the Maillard reaction, a complex series of non-enzymatic browning reactions. The pathway involves the condensation of a pentose (B10789219) or other reducing sugar with the amino groups of lysine and arginine residues in proteins.[1][2][3] This process is accelerated under conditions of oxidative stress. While the complete series of reactions is intricate, a simplified pathway illustrating the key precursors and the final cross-linked structure is presented below.[2][3][5][6]
Analytical Workflow Overview
The general workflow for the analysis of pentosidine in urine samples involves several key stages, from sample collection and preparation to instrumental analysis and data processing. A schematic of this workflow is provided below.
Experimental Protocols
Two primary methods for the quantification of urinary pentosidine are detailed below.
Protocol 1: HPLC with Fluorescence Detection
This method offers a cost-effective and robust approach for pentosidine quantification.[7][8][9]
1. Materials and Reagents
-
Pentosidine standard
-
Acetonitrile (B52724) (HPLC grade)
-
Heptafluorobutyric acid (HFBA)
-
Ultrapure water
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
HPLC vials
2. Sample Preparation
-
Thaw frozen urine samples on ice.
-
Vortex the samples and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any precipitate.
-
To a 100 µL aliquot of the urine supernatant, add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
3. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[10]
-
Mobile Phase A: 0.1% HFBA in ultrapure water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-3 min: 10% B
-
3-24 min: 10-22% B (linear gradient)
-
24-33 min: 22-95% B (linear gradient)
-
33-36 min: 95-10% B (linear gradient)
-
36-39 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 100 µL
-
Fluorescence Detector Wavelengths:
4. Quantification
-
Prepare a calibration curve using a series of known concentrations of the pentosidine standard.
-
The peak area of pentosidine in the samples is compared to the calibration curve to determine its concentration.
-
Urinary pentosidine concentrations are typically normalized to urinary creatinine levels to account for variations in urine dilution.
Protocol 2: LC-MS/MS Analysis
LC-MS/MS provides higher sensitivity and specificity for pentosidine quantification.[11]
1. Materials and Reagents
-
Pentosidine standard
-
Pentosidine internal standard (e.g., d3-pentosidine)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (LC-MS grade)
-
Other materials as listed in Protocol 1.
2. Sample Preparation
-
Follow steps 1-3 of the sample preparation protocol for HPLC.
-
To a 100 µL aliquot of the urine supernatant, add the internal standard.
-
Add 200 µL of cold acetonitrile.
-
Vortex and centrifuge as described in the HPLC protocol.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% mobile phase A).
-
Transfer to an LC-MS vial.
3. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column suitable for LC-MS
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate pentosidine from matrix components (to be optimized for the specific column and system).
-
Flow Rate: To be optimized for the column dimensions.
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
4. Quantification
-
A calibration curve is constructed by plotting the ratio of the peak area of the pentosidine quantifier ion to the peak area of the internal standard against the concentration of the calibrators.
-
The concentration of pentosidine in the samples is determined from this curve.
-
Results are normalized to urinary creatinine concentration.
Data Presentation
The performance characteristics of the described methods are summarized below. These values are compiled from various studies and may vary depending on the specific instrumentation and laboratory conditions.
Table 1: Performance Characteristics of the HPLC-Fluorescence Method for Urinary Pentosidine
| Parameter | Reported Value | Reference |
| Lower Limit of Quantification (LLOQ) | 1 nM | [7][8][9] |
| Intraday Precision (%CV) | 5.19 - 7.49% | [7][8][9] |
| Interday Precision (%CV) | 9.45% | [7][8][9] |
| Accuracy (Relative Error) | 87.9 - 115% | [7][8][9] |
| Recovery | ~94.3% - 109% | [12] |
Table 2: Performance Characteristics of the LC-MS/MS Method for Pentosidine
| Parameter | Reported Value | Reference |
| Limit of Detection (LOD) | 2 nM | [11] |
| Lower Limit of Quantification (LLOQ) | 5 nM | [11] |
| Precision (%CV) | < 6.5% | [11] |
| Recovery | 91.2 - 100.7% | [11] |
Conclusion
The analytical workflows presented provide robust and reliable methods for the quantification of urinary pentosidine. The choice between HPLC with fluorescence detection and LC-MS/MS will depend on the specific requirements of the study, including the need for high sensitivity and specificity, sample throughput, and available instrumentation. Proper validation of the chosen method within the user's laboratory is essential to ensure accurate and reproducible results. The quantification of urinary pentosidine can provide valuable insights into the role of advanced glycation end-products in health and disease, aiding in both basic research and the development of novel therapeutic strategies.
References
- 1. Pentosidine - Wikipedia [en.wikipedia.org]
- 2. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 3. Mechanism of formation of the Maillard protein cross-link pentosidine. Glucose, fructose, and ascorbate as pentosidine precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct quantification of pentosidine in urine and serum by HPLC with column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Simple Quantification of Pentosidine in Human Urine and Plasma by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simple Quantification of Pentosidine in Human Urine and Plasma by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC Method for Analysis of Pentosidine | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of urinary and serum pentosidine and its application to elder patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Ion Suppression in Pentosidine LC-MS/MS Analysis
Welcome to the technical support center for pentosidine (B29645) LC-MS/MS analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to ion suppression and achieve accurate and reproducible quantification of pentosidine.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in pentosidine LC-MS/MS analysis?
A1: Ion suppression is a type of matrix effect where co-eluting endogenous components from the sample (e.g., salts, phospholipids (B1166683), proteins) reduce the ionization efficiency of the target analyte, pentosidine, in the mass spectrometer's ion source.[1][2] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your results.
Q2: What are the common causes of ion suppression in pentosidine analysis?
A2: The primary causes of ion suppression in pentosidine analysis are interfering substances from complex biological matrices like serum, plasma, or tissue hydrolysates.[1][2][3] Inadequate sample cleanup, suboptimal chromatographic separation, and high concentrations of matrix components that co-elute with pentosidine are major contributing factors.
Q3: How can I determine if ion suppression is affecting my pentosidine analysis?
A3: A common method to assess ion suppression is a post-column infusion experiment. In this technique, a constant flow of a pentosidine standard solution is introduced into the LC flow after the analytical column and before the mass spectrometer. A separate injection of an extracted blank matrix sample is then performed. A drop in the constant pentosidine signal at the retention time of interfering components indicates the presence of ion suppression.
Q4: What is a stable isotope-labeled internal standard and why is it recommended for pentosidine analysis?
A4: A stable isotope-labeled (SIL) internal standard, such as d3-pentosidine, is a form of pentosidine where some atoms have been replaced with their heavier stable isotopes (e.g., deuterium).[4] SIL internal standards are ideal for quantitative LC-MS/MS because they have nearly identical chemical and physical properties to the unlabeled pentosidine, meaning they co-elute and experience similar degrees of ion suppression.[5] By using the ratio of the analyte signal to the SIL internal standard signal for quantification, variability due to ion suppression and sample preparation can be effectively compensated for, leading to more accurate and precise results.[6][7]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your pentosidine LC-MS/MS analysis.
Problem 1: Low or no pentosidine signal, even in spiked samples.
Possible Cause: Severe ion suppression from the sample matrix.
Solution:
-
Improve Sample Preparation: Inadequate sample cleanup is a primary cause of severe ion suppression. For complex matrices like serum or plasma, a simple protein precipitation step is often insufficient.[1][8] Implementing a robust solid-phase extraction (SPE) protocol is highly recommended to remove interfering matrix components.[4]
-
Actionable Advice: Utilize a cation exchange SPE cartridge, as pentosidine is a basic compound. A detailed protocol is provided below.
-
-
Optimize Chromatography: If interfering components co-elute with pentosidine, adjusting the chromatographic conditions can resolve the issue.
-
Actionable Advice:
-
Modify the Gradient: Adjust the gradient slope to better separate pentosidine from the matrix interferences.[9]
-
Change the Mobile Phase Composition: Experiment with different organic modifiers (e.g., methanol (B129727) instead of acetonitrile) or additives to alter selectivity.[10][11][12]
-
Use a Different Column: A column with a different stationary phase chemistry can provide a different elution profile and may separate pentosidine from the interfering compounds.
-
-
Problem 2: Poor reproducibility of pentosidine quantification.
Possible Cause: Variable ion suppression between samples.
Solution:
-
Incorporate a Stable Isotope-Labeled Internal Standard: As mentioned in the FAQs, using a SIL internal standard like d3-pentosidine is the most effective way to correct for sample-to-sample variations in ion suppression.[4][7]
-
Actionable Advice: Add the SIL internal standard to your samples at the very beginning of the sample preparation process to account for variability in both extraction efficiency and ion suppression.
-
-
Ensure Consistent Sample Preparation: Inconsistent sample cleanup can lead to varying levels of matrix components in the final extracts, resulting in variable ion suppression.
-
Actionable Advice: Follow a standardized and validated sample preparation protocol for all samples, including standards and quality controls.
-
Problem 3: Tailing or broad pentosidine peaks.
Possible Cause: While often a chromatographic issue, severe matrix effects can also contribute to poor peak shape.
Solution:
-
Optimize Sample Preparation: A cleaner sample extract will likely result in better peak shape.
-
Actionable Advice: Implement or optimize your SPE protocol to remove more of the matrix components that can interact with the column and affect peak shape.
-
-
Adjust Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds like pentosidine.[13]
-
Actionable Advice: Experiment with small adjustments to the mobile phase pH to find the optimal condition for a sharp, symmetrical pentosidine peak.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Reducing Matrix Effects
| Sample Preparation Method | Effectiveness in Removing Interferences | Potential for Ion Suppression | Recommendation for Pentosidine Analysis |
| Protein Precipitation (PPT) | Low (removes proteins but not phospholipids or salts)[1][8] | High[1] | Not recommended as a standalone method for complex matrices. |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate | Can be effective, but optimization is required. |
| Solid-Phase Extraction (SPE) | High (effectively removes a wide range of interferences)[3][8] | Low[8] | Highly Recommended. |
Table 2: Pentosidine Recovery with Optimized Sample Preparation
The following table summarizes pentosidine recovery data from published studies utilizing acid hydrolysis followed by solid-phase extraction.
| Study | Matrix | Sample Preparation | Analyte Concentration | Mean Recovery (%) |
| Blencowe et al. (2024)[14][15] | Serum | Acid Hydrolysis + SPE | Not specified | 91.2 - 100.7 |
| O'Grady et al. (2020)[6] | Serum | Acid Hydrolysis + SPE | 20 ng/mL | 92 - 104 |
| O'Grady et al. (2020)[6] | Serum | Acid Hydrolysis + SPE | 50 ng/mL | 92 - 104 |
| O'Grady et al. (2020)[6] | Serum | Acid Hydrolysis + SPE | 100 ng/mL | 92 - 104 |
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of Pentosidine from Serum
This protocol is adapted from Blencowe et al. (2024) and is designed for the cleanup of hydrolyzed serum samples for pentosidine analysis.[4]
Materials:
-
Cation exchange SPE cartridges
-
Methanol
-
Ultrapure water
-
5% Ammonium (B1175870) hydroxide (B78521) in methanol
-
Nitrogen evaporator
-
Mobile phase for reconstitution
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.
-
Equilibration: Equilibrate the cartridge with 1 mL of ultrapure water.
-
Sample Loading: Load the hydrolyzed and filtered serum sample onto the cartridge. Allow the sample to pass through the sorbent by gravity.
-
Washing: Wash the cartridge with 1 mL of ultrapure water, followed by 1 mL of methanol to remove unbound interferences.
-
Drying: Dry the cartridge under a vacuum for 5 minutes.
-
Elution: Elute pentosidine from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen gas at an elevated temperature (e.g., 50-60 °C).
-
Reconstitution: Reconstitute the dried residue in a known volume of the initial mobile phase (e.g., 100 µL) and vortex to dissolve.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Workflow for pentosidine analysis with mitigation of ion suppression.
Caption: Troubleshooting flowchart for low pentosidine signal.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Total serum pentosidine quantification using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of Internal Standards for LC-MS/MS Applications - Cerilliant [cerilliant.com]
- 6. Development and Application of Mass Spectroscopy Assays for Nε-(1-Carboxymethyl)-L-Lysine and Pentosidine in Renal Failure and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 11. Effect of mobile phase on electrospray ionization efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Total serum pentosidine quantification using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Deuterated Internal Standards
Welcome to the technical support center for the effective use of deuterated internal standards in mass spectrometry-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked questions (FAQs)
Q1: What are the primary causes of low signal intensity for my deuterated internal standard?
Low signal intensity of a deuterated internal standard (IS) can stem from several factors throughout the analytical process. The most common culprits include:
-
Suboptimal Concentration: The concentration of the IS may be too low to produce a robust signal.[1]
-
Degradation: Improper storage or handling can lead to the degradation of the standard.[2]
-
Matrix Effects: Co-eluting components from the sample matrix can suppress the ionization of the IS.[3]
-
Adsorption: Low concentrations of standards can adsorb to the surfaces of storage vials or autosampler loops.[2]
-
Ionization Competition: The analyte and internal standard may compete for ionization, especially if the IS concentration is not optimized.[1]
-
In-source Instability: The deuterated IS may exhibit different stability or fragmentation patterns in the mass spectrometer's ion source compared to the analyte.[4]
Q2: How does the concentration of the deuterated internal standard affect my results?
The concentration of the deuterated IS is critical for accurate quantification. An inappropriate concentration can lead to several issues:
-
Poor Signal-to-Noise: A concentration that is too low will result in a poor signal-to-noise ratio, leading to imprecise measurements.
-
Detector Saturation: An excessively high IS concentration can saturate the detector, impacting the linearity of the calibration curve.[1]
-
Non-linear Calibration Curves: A suboptimal IS concentration can affect the linearity of the calibration curve, especially if there is competition for ionization between the analyte and the IS.[1] In some instances, increasing the IS concentration to a level higher than the upper limit of quantification (ULOQ) has been shown to improve linearity.[1][5]
A general guideline is to use an IS concentration that produces a response in the middle of the calibration curve's range or approximately 50% of the response of the highest calibration standard.[1][6]
Q3: What is deuterium (B1214612) exchange and how can it affect my signal intensity?
Deuterium exchange, or H/D back-exchange, is a phenomenon where deuterium atoms on the internal standard are replaced by protons from the surrounding solvent or sample matrix.[4][7] This can lead to a decrease in the signal intensity of the deuterated IS and an increase in the signal of the unlabeled analyte, compromising the accuracy of the results. This is more likely to occur if the deuterium labels are in chemically labile positions, such as on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups.[4][7] Storing or analyzing deuterated compounds in acidic or basic solutions can catalyze this exchange.[4][8]
Q4: Can the purity of my deuterated internal standard impact its signal?
Yes, the purity of the deuterated standard is crucial. The presence of unlabeled analyte as an impurity in the IS can lead to an artificially inflated response for the analyte and can interfere with the accurate measurement of the IS signal, especially at low concentrations.[4][6] It is essential to use high-purity standards (isotopic enrichment ≥98% and chemical purity >99%) and to verify the purity by requesting a certificate of analysis from the supplier.[7]
Troubleshooting Guides
Guide 1: Investigating Low or No Signal from the Deuterated Internal Standard
This guide provides a step-by-step approach to diagnose the cause of a weak or absent internal standard signal.
To determine if matrix effects are the cause of low signal intensity, a post-extraction addition experiment can be performed.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before the extraction process.[4]
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
-
| Sample Set | Analyte Peak Area | IS Peak Area | Matrix Effect (Analyte) | Matrix Effect (IS) |
| Set A (Neat) | 1,200,000 | 1,500,000 | - | - |
| Set B (Post-Spike) | 600,000 | 900,000 | 50% | 60% |
Hypothetical data illustrating significant ion suppression for both the analyte and the internal standard.
Guide 2: Addressing Inconsistent or Drifting Internal Standard Signal
This guide helps to troubleshoot variability in the internal standard signal across a batch of samples.
Accurate and consistent preparation of standard solutions is fundamental to reliable results.
-
Stock Solution Preparation:
-
Allow the lyophilized standard to equilibrate to room temperature before opening to prevent condensation.[2][9]
-
Accurately weigh the required amount of the deuterated standard.[2]
-
Quantitatively transfer the standard to a Class A volumetric flask.[2]
-
Dissolve the standard in a small amount of an appropriate aprotic solvent (e.g., methanol (B129727) or acetonitrile).[2][9]
-
Dilute to the mark with the solvent and mix thoroughly.[2]
-
Store the stock solution in a labeled, airtight container under the recommended conditions (typically -20°C).[2][9]
-
-
Working Solution Preparation:
-
Allow the stock solution to equilibrate to room temperature.[2]
-
Using a calibrated pipette, transfer the required volume of the stock solution to a new volumetric flask.[2]
-
Dilute to the mark with the appropriate solvent or matrix.[2]
-
It is often recommended to prepare working solutions fresh daily to minimize degradation and adsorption.[2]
-
| Storage Condition | Recommended Temperature | Duration | Key Considerations |
| Lyophilized Solid | -20°C or colder | Long-term | Protect from moisture. |
| In Aprotic Solvent | -20°C | Medium to Long-term | Minimize freeze-thaw cycles. |
| In Aqueous/Protic Solvent | 2-8°C | Short-term (Hours to Days) | Risk of H/D exchange; prepare fresh.[9] |
General storage guidelines for deuterated internal standards. Always consult the manufacturer's certificate of analysis for specific recommendations.[2][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Addressing Isotopic Impurity in Stable Isotope Labeled Standards
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to isotopic impurity in stable isotope labeled (SIL) standards used in mass spectrometry-based quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic purity and why is it critical for quantitative accuracy?
A: Isotopic purity refers to the proportion of a SIL standard that is fully labeled with the desired heavy isotope(s) versus containing unlabeled (natural abundance) or partially labeled atoms.[1] For example, in a batch of a ¹³C₆-labeled compound, the isotopic purity indicates the percentage of molecules that contain six ¹³C atoms.[1] High isotopic purity is crucial because the presence of unlabeled analyte as an impurity in the SIL internal standard can lead to an overestimation of the analyte concentration in the sample.[2][3] This "cross-contribution" or "crosstalk" can significantly compromise the accuracy and reliability of quantitative results, especially at the lower limit of quantification (LLOQ).[4][5]
Q2: What are the common sources of isotopic impurities in SIL standards?
A: Isotopic impurities can arise from several sources during the synthesis and handling of SIL standards:
-
Incomplete Labeling: The chemical reactions used to introduce the stable isotopes may not proceed to 100% completion, resulting in a mixture of fully labeled, partially labeled, and unlabeled molecules.[1]
-
Isotopic Exchange: Deuterium labels, in particular, can sometimes be susceptible to back-exchange with protons from solvents or the sample matrix, especially if they are located on heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups.[3]
-
Contamination: The starting materials or reagents used in the synthesis may not be isotopically pure, introducing unlabeled species.
-
Improper Storage: Inadequate storage conditions, such as exposure to light or extreme temperatures, can lead to the degradation of the SIL standard, potentially affecting its isotopic integrity.[4]
Q3: What is an acceptable level of isotopic purity for a SIL internal standard?
A: While there is no universal standard, for most pharmaceutical and research applications, an isotopic enrichment level of 95% or higher is generally required.[6] Regulatory bodies like the FDA and EMA, harmonized under the ICH M10 guideline, emphasize the need for high-purity SIL internal standards that are free from any unlabeled analyte that could interfere with quantification.[7] The acceptable level of unlabeled analyte in the SIL standard is often evaluated during method validation. According to ICH M10 guidelines, the contribution of the internal standard to the analyte signal should be ≤ 20% of the LLOQ.[5]
Q4: How does isotopic impurity affect the linearity of a calibration curve?
A: Isotopic impurity can lead to non-linear calibration curves.[8][9] This occurs because the contribution of the unlabeled analyte from the SIL standard is constant across all calibration points, while the concentration of the analyte is changing. At low analyte concentrations, this constant contribution has a more pronounced effect, causing a positive bias and potentially leading to a non-linear or heteroscedastic relationship.[8][10]
Troubleshooting Guides
Issue 1: Inaccurate quantification, especially at low concentrations.
-
Potential Cause: Presence of unlabeled analyte in the SIL internal standard.[4]
-
Troubleshooting Steps:
-
Assess Isotopic Purity: Analyze a neat solution of the SIL standard by high-resolution mass spectrometry (HRMS) to determine its isotopic distribution and purity.[6][11]
-
Blank Matrix Analysis: Spike a blank matrix sample with only the SIL internal standard and monitor the mass transition of the unlabeled analyte. A significant signal indicates isotopic impurity.[4]
-
Correction for Impurity: If the level of impurity is known and consistent, mathematical corrections can be applied to the data.[8][12]
-
Source a Higher Purity Standard: If the impurity level is unacceptably high, obtain a new batch of the SIL standard with higher isotopic purity.
-
Issue 2: Unexpected peaks in the mass spectrum of the SIL standard.
-
Potential Cause: In-source fragmentation or presence of chemical impurities.
-
Troubleshooting Steps:
-
Optimize MS Source Conditions: Adjust ion source parameters to minimize in-source fragmentation, which can generate ions that interfere with the isotopic cluster.[12]
-
Chromatographic Separation: Ensure that the liquid chromatography method adequately separates the SIL standard from any co-eluting chemical impurities.[6]
-
Purity Analysis: Use LC-MS to assess the chemical purity of the SIL standard.
-
Issue 3: Variability in the internal standard response across a sample batch.
-
Potential Cause: Issues with sample processing, instrument performance, or matrix effects, which can be exacerbated by poor quality SIL standards.[7]
-
Troubleshooting Steps:
-
Injection Precision Test: Repeatedly inject the same standard solution to check for instrument variability.[4]
-
Evaluate Matrix Effects: Prepare samples by spiking the analyte and IS into post-extraction blank matrix from at least six different sources and compare the response to a neat solution.[7][13]
-
Review Sample Preparation: Ensure pipettes are calibrated and that all sample preparation steps are performed consistently.[4]
-
Data Presentation
Table 1: Example of Isotopic Purity Assessment of a SIL Standard
| Isotope Peak | m/z Value | Relative Intensity (%) | Calculated Purity (%) |
| Unlabeled (M+0) | 300.12 | 1.5 | 1.5 |
| Labeled (M+6) | 306.14 | 98.5 | 98.5 |
This table is a simplified example for illustrative purposes.
Table 2: Impact of SIL Standard Impurity on Analyte Quantification
| True Analyte Conc. (ng/mL) | SIL IS Impurity (%) | Measured Analyte Conc. (ng/mL) | Accuracy (%) |
| 1.0 | 0.0 | 1.02 | 102 |
| 1.0 | 1.0 | 1.25 | 125 |
| 1.0 | 2.0 | 1.48 | 148 |
| 50.0 | 0.0 | 49.8 | 99.6 |
| 50.0 | 1.0 | 50.9 | 101.8 |
| 50.0 | 2.0 | 52.1 | 104.2 |
This table illustrates the disproportional impact of isotopic impurity at lower concentrations.
Experimental Protocols
Protocol 1: Determination of Isotopic Purity using LC-MS
Objective: To determine the isotopic purity of a stable isotope labeled standard and quantify the percentage of unlabeled analyte.
Methodology:
-
Sample Preparation:
-
Prepare a high-concentration solution of the SIL standard (e.g., 1 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).[14]
-
-
LC-MS Analysis:
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak of the SIL standard.
-
Identify the monoisotopic peak of the unlabeled analyte and the corresponding peak for the fully labeled standard.
-
Integrate the peak areas or intensities of the unlabeled and labeled species.[15]
-
Calculate the isotopic purity using the following formula:
Isotopic Purity (%) = [Intensity of Labeled Peak / (Intensity of Labeled Peak + Intensity of Unlabeled Peak)] x 100
Note: This calculation should also account for the natural isotopic abundance of the elements in the molecule, which can be done using specialized software or by correcting for the contribution of preceding isotopes (e.g., M+1 from ¹³C) to the measured intensities.[11][12][15]
-
Protocol 2: Correction for Isotopic Cross-Contribution
Objective: To mathematically correct for the contribution of the unlabeled impurity in the SIL standard to the analyte signal.
Methodology:
-
Determine the Contribution Ratio (CR):
-
Analyze a zero-concentration sample (blank matrix spiked only with the SIL standard).
-
Measure the peak area of the analyte (A_analyte_blank) and the peak area of the SIL standard (A_IS_blank).
-
Calculate CR = A_analyte_blank / A_IS_blank.
-
-
Apply Correction to Samples:
-
For each calibration standard and unknown sample, measure the peak area of the analyte (A_analyte_measured) and the SIL standard (A_IS_measured).
-
Calculate the corrected analyte peak area (A_analyte_corrected) using the formula:
A_analyte_corrected = A_analyte_measured - (CR * A_IS_measured)
-
-
Quantification:
-
Use the corrected analyte peak area (or the ratio of the corrected analyte area to the IS area) to construct the calibration curve and quantify the unknown samples. This approach helps to linearize the calibration curve and improve accuracy.[8]
-
Visualizations
Caption: Workflow for determining the isotopic purity of a SIL standard.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. benchchem.com [benchchem.com]
- 8. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. almacgroup.com [almacgroup.com]
- 15. almacgroup.com [almacgroup.com]
Technical Support Center: Optimizing Chromatographic Separation of Pentosidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic separation and analysis of pentosidine (B29645).
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic methods for pentosidine analysis?
A1: The most prevalent methods for the quantification of pentosidine in biological samples are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5][6] HPLC with fluorescence detection is a sensitive and widely used method, leveraging the natural fluorescence of the pentosidine molecule.[2][5][6] LC-MS/MS offers high sensitivity and specificity and can be advantageous in complex matrices to avoid interferences.[1][3]
Q2: Is it necessary to separate isomers of pentosidine?
A2: The current body of scientific literature primarily focuses on the quantification of pentosidine as a single analyte. While the formation of pentosidine involves reactions between sugars and amino acids that could theoretically lead to stereoisomers, there is a notable lack of published methods specifically detailing the chromatographic separation of pentosidine isomers.[7][8][9][10] Therefore, in routine analysis, pentosidine is typically measured as a single peak.
Q3: What type of HPLC column is best suited for pentosidine separation?
A3: Reversed-phase C18 columns are the most commonly used stationary phases for pentosidine analysis.[5][6][11] Specific column choices may vary, but columns with particle sizes of 5 µm or smaller are often employed to achieve good resolution and peak shape. For more complex separations or to address specific matrix effects, other stationary phases like those with polar-embedded groups could be explored.
Q4: How does the mobile phase composition affect the separation?
A4: The mobile phase for reversed-phase separation of pentosidine typically consists of an aqueous component with an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The aqueous phase is often acidified with additives like formic acid or trifluoroacetic acid to improve peak shape and retention.[1] The choice and concentration of the organic modifier and the pH of the aqueous phase are critical for optimizing the retention and resolution of pentosidine from other matrix components.
Q5: What are the typical excitation and emission wavelengths for fluorescence detection of pentosidine?
A5: For fluorescence detection, pentosidine is typically excited at wavelengths ranging from 325 to 335 nm, with emission monitored between 378 and 385 nm.[2][5][6]
Troubleshooting Guides
Issue 1: Poor Peak Resolution or Co-elution with Interfering Peaks
-
Question: My pentosidine peak is not well-separated from other peaks in the chromatogram. What should I do?
-
Answer:
-
Optimize the Mobile Phase Gradient: If using a gradient, try making it shallower to increase the separation between closely eluting peaks.
-
Adjust Mobile Phase pH: Small changes in the pH of the aqueous mobile phase can alter the retention times of interfering compounds, potentially improving resolution.
-
Change the Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation, as they have different interactions with the stationary phase and analytes.
-
Consider a Different Column: If mobile phase optimization is insufficient, a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded column) might provide the necessary selectivity.
-
Sample Preparation: Ensure your sample preparation method, such as solid-phase extraction (SPE), is effectively removing interfering substances.
-
Issue 2: Peak Tailing
-
Question: The pentosidine peak in my chromatogram is showing significant tailing. How can I improve the peak shape?
-
Answer:
-
Check for Column Overload: Injecting a sample that is too concentrated can lead to peak tailing. Try diluting your sample and re-injecting.
-
Mobile Phase pH: For basic compounds like pentosidine, secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase can cause tailing. Lowering the mobile phase pH (e.g., to around 2-3 with formic or trifluoroacetic acid) can protonate these silanols and reduce these interactions.
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer exposed silanol groups and are less prone to causing peak tailing with basic analytes.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or weaker elution strength than your initial mobile phase to avoid peak distortion.
-
Issue 3: Low Sensitivity or No Peak Detected
-
Question: I am not observing the pentosidine peak, or the signal is very weak. What could be the issue?
-
Answer:
-
Verify Detector Settings: For fluorescence detection, confirm that the excitation and emission wavelengths are set correctly for pentosidine. Ensure the detector lamp is functioning properly. For LC-MS/MS, check the ion transitions and instrument parameters.
-
Sample Preparation and Recovery: Evaluate your sample preparation procedure for potential loss of analyte. Perform a recovery experiment by spiking a known amount of pentosidine standard into a blank matrix and processing it alongside your samples.
-
Sample Degradation: Pentosidine, like many biological molecules, can be sensitive to light and temperature. Ensure proper storage and handling of your samples and standards.
-
Injection Volume/Concentration: The concentration of pentosidine in your sample may be below the limit of detection of your method. Consider concentrating your sample or increasing the injection volume (while being mindful of potential peak distortion).
-
Issue 4: Matrix Effects in LC-MS/MS Analysis
-
Question: I suspect matrix effects are impacting my pentosidine quantification by LC-MS/MS. How can I address this?
-
Answer:
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., d3-pentosidine) is the most effective way to compensate for matrix effects, as it will co-elute with the analyte and experience similar ionization suppression or enhancement.
-
Improve Sample Cleanup: More rigorous sample preparation techniques, such as solid-phase extraction (SPE), can help remove interfering matrix components.
-
Chromatographic Separation: Optimize your chromatography to separate pentosidine from the co-eluting matrix components that are causing the ion suppression or enhancement.
-
Dilution: Diluting the sample can sometimes mitigate matrix effects, but this may compromise the sensitivity of the assay.
-
Experimental Protocols
Protocol 1: HPLC with Fluorescence Detection for Pentosidine in Human Plasma
This protocol is a generalized procedure based on common methods reported in the literature.[2][5][6]
-
Sample Preparation (Acid Hydrolysis):
-
To 100 µL of plasma, add 100 µL of concentrated hydrochloric acid (HCl) to achieve a final concentration of 6 M HCl.
-
Hydrolyze the sample at 110°C for 16-24 hours in a sealed, oxygen-free tube.
-
After hydrolysis, cool the sample and centrifuge to pellet any precipitate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A linear gradient from a low percentage of Mobile Phase B (e.g., 5%) to a higher percentage (e.g., 40%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation at 335 nm, Emission at 385 nm.
-
Protocol 2: LC-MS/MS for Pentosidine in Serum
This protocol is a representative procedure based on published LC-MS/MS methods.[1][3]
-
Sample Preparation:
-
To 50 µL of serum, add an internal standard (e.g., d3-pentosidine).
-
Perform acid hydrolysis as described in Protocol 1.
-
After reconstitution, a solid-phase extraction (SPE) cleanup step may be necessary to remove salts and other interferences.
-
-
LC-MS/MS Conditions:
-
LC System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program: A fast gradient suitable for UHPLC analysis.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor the precursor to product ion transitions for both pentosidine (e.g., m/z 379 -> various product ions) and its internal standard.
-
-
Quantitative Data Summary
| Parameter | HPLC-Fluorescence Method 1[2] | HPLC-Fluorescence Method 2[5] | LC-MS/MS Method[1] |
| Matrix | Human Urine and Plasma | Human Urine and Plasma | Human Serum |
| Column | C18 (4.6 x 250 mm, 5 µm) | C18 (4.6 x 250 mm, 5 µm) | Kinetex F5 (2.1 x 100 mm, 2.6 µm) |
| Mobile Phase | Acetonitrile/0.1% TFA in water (gradient) | Acetonitrile/0.1% TFA in water (gradient) | Isocratic: 5 mmol/L ammonium (B1175870) formate, 0.02% formic acid, 2% methanol in water |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | 0.3 mL/min |
| Detection | Fluorescence (Ex: 328 nm, Em: 378 nm) | Fluorescence (Ex: 335 nm, Em: 385 nm) | ESI-MS/MS |
| Retention Time | 24.3 min | Not specified | 2.12 min |
| LLOQ | 1 nM | Not specified | 5 nM |
| Intra-day Precision (%CV) | 5.19-8.78% | Not specified | < 6.5% |
| Inter-day Precision (%CV) | 4.27-9.45% | Not specified | < 6.5% |
| Accuracy/Recovery | 87.9-115% | Not specified | 91.2-100.7% |
Visualizations
Caption: Experimental workflow for the analysis of pentosidine.
References
- 1. Total serum pentosidine quantification using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple Quantification of Pentosidine in Human Urine and Plasma by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total serum pentosidine quantification using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct quantification of pentosidine in urine and serum by HPLC with column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of pentosidine in human plasma protein by a single-column high-performance liquid chromatography method with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Formation of pentosidine during nonenzymatic browning of proteins by glucose. Identification of glucose and other carbohydrates as possible precursors of pentosidine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of formation of the Maillard protein cross-link pentosidine. Glucose, fructose, and ascorbate as pentosidine precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simple Quantification of Pentosidine in Human Urine and Plasma by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Matrix Effects in the Analysis of Biological Fluids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the analysis of biological fluids.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of bioanalysis?
A1: In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the "matrix" refers to all the components in a biological sample other than the analyte of interest.[1] These components can include proteins, lipids, salts, and endogenous metabolites. A matrix effect is the alteration of the analyte's ionization efficiency due to the presence of these co-eluting, often unidentified, components in the sample matrix.[2][3] This can lead to either ion suppression (a decrease in the analyte's signal) or ion enhancement (an increase in the analyte's signal), with ion suppression being more common.[4] Ultimately, matrix effects can negatively impact the accuracy, precision, and sensitivity of a bioanalytical method.[2][5]
Q2: What are the primary causes of matrix effects in biological fluids?
A2: Matrix effects are primarily caused by endogenous and exogenous substances present in biological samples.[6]
-
Endogenous components: The most common culprits in plasma and serum are phospholipids (B1166683), which are major components of cell membranes.[7] Other endogenous substances include salts, proteins, lipids, and metabolites.[6]
-
Exogenous components: These can be introduced during sample collection or administration and include dosing vehicles, anticoagulants, and co-administered drugs.[6][8]
Q3: How do matrix effects impact LC-MS/MS analysis?
A3: Matrix effects can have several detrimental impacts on LC-MS/MS analysis:
-
Reduced Sensitivity: Ion suppression can decrease the signal of the analyte, leading to higher limits of quantitation (LOQ).
-
Inaccurate Quantification: Uncontrolled matrix effects can lead to an underestimation or overestimation of the analyte concentration.[9]
-
Poor Reproducibility: The composition of a biological matrix can vary between individuals and even between different samples from the same individual, leading to inconsistent results.[10]
-
Fouling of the Mass Spectrometer: Components like phospholipids can build up in the MS source, leading to a gradual loss of signal and requiring more frequent cleaning.
Q4: Why are Stable Isotope Labeled (SIL) Internal Standards used to combat matrix effects?
A4: Stable Isotope Labeled (SIL) internal standards are considered the "gold standard" for quantitative mass spectrometry. A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). Because they are chemically almost identical to the analyte, they are expected to have the same chromatographic retention time, extraction recovery, and ionization response.[6][2] This allows them to effectively co-elute and experience the same degree of ion suppression or enhancement as the analyte, thus compensating for variations in sample preparation and matrix effects. The ratio of the analyte to the internal standard should remain consistent, allowing for more reliable quantification.[1]
Q5: Can SIL-IS always fully compensate for matrix effects?
A5: While highly effective, SIL-IS may not always perfectly compensate for matrix effects.[6] Issues can arise if the isotopic label (especially deuterium) causes a slight shift in retention time, leading to differential ionization suppression where the analyte and IS experience different matrix effects. Additionally, severe matrix effects can suppress the signal of both the analyte and the IS, which can compromise the overall sensitivity of the assay. It is also crucial to verify the purity of the SIL-IS, as any unlabeled impurity can lead to artificially high analyte concentrations.
Troubleshooting Guide
Issue 1: Poor accuracy and precision in quality control (QC) samples.
-
Question: My QC samples are failing to meet the acceptance criteria (typically ±15% deviation from the nominal value, and ≤15% coefficient of variation). What could be the cause?
-
Answer: This is a common sign of uncompensated matrix effects. The variability in the matrix composition between different QC samples could be causing inconsistent ion suppression or enhancement.
-
Troubleshooting Steps:
-
Evaluate Matrix Factor: Quantify the extent of ion suppression or enhancement using a post-extraction addition experiment. This will help you understand the magnitude of the matrix effect.[6]
-
Enhance Sample Cleanup: Your current sample preparation method may be insufficient. Consider switching to a more rigorous technique. For example, if you are using protein precipitation, try liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove more interferences.[1][4]
-
Optimize Chromatography: Modify your chromatographic method to better separate the analyte from co-eluting matrix components. This can involve changing the analytical column, mobile phase composition, or gradient profile.[1][11]
-
Check Internal Standard Performance: Ensure your SIL-IS is co-eluting perfectly with your analyte. A slight retention time shift can lead to differential matrix effects.
-
-
Issue 2: Inconsistent or unexpectedly low/high SIL-IS response.
-
Question: The peak area of my SIL-IS is highly variable between samples, or is significantly different from the response in my calibration standards. Why is this happening?
-
Answer: A variable SIL-IS response is a strong indicator of significant and inconsistent matrix effects across different samples.[10]
-
Troubleshooting Steps:
-
Investigate Matrix Lot-to-Lot Variability: Conduct a post-extraction addition experiment using matrix from at least six different sources to see if the degree of ion suppression/enhancement varies significantly between them, as recommended by FDA guidance.[3][12]
-
Improve Sample Preparation: A more robust sample preparation method is likely needed to remove the variable interfering components present in different lots. Techniques like HybridSPE that specifically target phospholipids can be very effective.[8]
-
Chromatographic Optimization: Focus on achieving baseline separation of your analyte and IS from any interfering peaks that appear in some matrix lots but not others.[6]
-
-
Issue 3: Loss of sensitivity over the course of an analytical run.
-
Question: The signal for my analyte and internal standard is gradually decreasing as I inject more samples. What is causing this?
-
Answer: This is a classic symptom of mass spectrometer source fouling, often caused by the accumulation of non-volatile matrix components like phospholipids.
-
Troubleshooting Steps:
-
Implement More Effective Sample Cleanup: Protein precipitation is known to be less effective at removing phospholipids. Switching to LLE or SPE can significantly reduce the amount of these components injected into the system.[7]
-
Optimize Chromatography to Divert Phospholipids: Develop a chromatographic method that allows for the elution of your analyte before the bulk of the phospholipids, or use a divert valve to send the phospholipid-rich portion of the eluent to waste instead of the mass spectrometer.
-
Perform System Maintenance: Clean the ion source of your mass spectrometer according to the manufacturer's recommendations.
-
-
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Typical Analyte Recovery | Effectiveness in Removing Phospholipids | Relative Cost | Throughput |
| Protein Precipitation (PPT) | High (>90%) | Low | Low | High |
| Liquid-Liquid Extraction (LLE) | Moderate to High (80-100%) | Moderate to High | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High (>90%) | High | High | Low to Moderate |
| HybridSPE®-Phospholipid | High (>90%) | Very High | High | Moderate |
This table provides a generalized comparison. Actual performance may vary depending on the specific analyte and matrix.
Experimental Protocols
Protocol 1: Assessing Matrix Effects using Post-Extraction Addition
This method quantitatively evaluates the extent of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and SIL-IS into the final dissolution solvent at a known concentration (e.g., a mid-range QC).
-
Set B (Post-Extraction Spike): Extract blank biological matrix (from at least six different sources) using your validated method. After the final extraction step, spike the analyte and SIL-IS into the extracted matrix at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and SIL-IS into the blank biological matrix before extraction and process as usual. This set is used to determine recovery.
-
-
Analyze Samples: Inject all three sets of samples onto the LC-MS/MS system and record the peak areas for the analyte and the SIL-IS.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Recovery (RE): RE = (Peak Area in Set C) / (Peak Area in Set B)
-
IS Normalized Matrix Factor: IS-Normalized MF = (MF of Analyte) / (MF of SIL-IS)
-
According to regulatory guidance, the IS-normalized MF should be close to 1.0.[2]
-
-
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
LLE is a sample cleanup technique that separates analytes from matrix components based on their differential solubilities in two immiscible liquids.
-
Sample Pre-treatment: To 200 µL of plasma, add the SIL-IS.
-
pH Adjustment: Adjust the pH of the aqueous sample to ensure the analyte is in its neutral, uncharged form. For a basic analyte, adjust the pH to be two units higher than its pKa. For an acidic analyte, adjust the pH to be two units lower than its pKa.[4]
-
Extraction: Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate). Vortex vigorously for 1-2 minutes to ensure thorough mixing.[4]
-
Phase Separation: Centrifuge the sample at >3000 x g for 5-10 minutes to separate the aqueous and organic layers.
-
Analyte Collection: Carefully transfer the organic layer (containing the analyte) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
Protocol 3: Sample Preparation using Protein Precipitation (PPT)
PPT is a simple and fast method for removing proteins from biological samples.
-
Sample Aliquoting: Aliquot 100 µL of your biological sample (e.g., plasma) into a microcentrifuge tube.
-
Add Internal Standard: Spike the sample with your SIL-IS.
-
Precipitation: Add 300-400 µL of a cold organic solvent (e.g., acetonitrile (B52724) or methanol). The 3:1 or 4:1 ratio of solvent to sample is common.
-
Vortex: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein denaturation and precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains your analyte, and transfer it to a clean tube or a 96-well plate for analysis.
Visualizations
Caption: Workflow for assessing matrix effects using the post-extraction addition method.
Caption: Comparison of workflows for Protein Precipitation and Liquid-Liquid Extraction.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. eijppr.com [eijppr.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. researchgate.net [researchgate.net]
- 9. bataviabiosciences.com [bataviabiosciences.com]
- 10. benchchem.com [benchchem.com]
- 11. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. | Semantic Scholar [semanticscholar.org]
- 12. nalam.ca [nalam.ca]
Technical Support Center: Stability of Deuterated Compounds in Solution
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in addressing the stability challenges of deuterated compounds in solution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the handling and analysis of deuterated compounds.
Q1: My deuterated compound is losing its deuterium (B1214612) label. What is the most common cause?
A1: The most frequent cause of deuterium loss is hydrogen-deuterium (H-D) exchange with the surrounding environment.[1] This chemical process, also known as "back-exchange," occurs when a deuterium atom on your compound is replaced by a hydrogen atom, typically from a solvent.[1] This can compromise quantification in analytical methods like LC-MS by changing the mass of your internal standard, leading to inaccurate results.[1][2]
Q2: Which factors accelerate Hydrogen-Deuterium (H-D) exchange?
A2: Several factors can significantly increase the rate of H-D exchange:
-
Solvent Type: Protic solvents like water, methanol, and ethanol (B145695) contain easily exchangeable hydrogen atoms and are the main drivers of H-D exchange.[1] Aprotic solvents such as acetonitrile, DMSO, and chloroform (B151607) are preferred as they lack exchangeable protons.[1]
-
pH of the Solution: The exchange reaction is catalyzed by both acids and bases.[1][3] For many compounds, especially peptides, the rate of exchange is slowest at a pH of approximately 2.5-3.0.[1][4][5] Both neutral and basic conditions can dramatically accelerate deuterium loss.[1]
-
Temperature: Higher temperatures increase the kinetic rate of the exchange reaction.[1][6]
-
Position of the Deuterium Label: Deuterium atoms on heteroatoms (e.g., -OD, -ND₂) or on carbons adjacent to carbonyl groups (alpha-carbons) are particularly susceptible to exchange.[2][4][7] Labels on stable, non-exchangeable positions are less likely to be lost.[6]
Q3: I'm observing a gradual decrease in the mass-to-charge ratio (m/z) of my deuterated internal standard during an LC-MS run. How can I troubleshoot this?
A3: This is a classic sign of H-D back-exchange occurring in your analytical system.[4] Follow this troubleshooting workflow:
Q4: How should I store my deuterated compounds to ensure long-term stability?
A4: Proper storage is critical to maintaining the isotopic and chemical integrity of your compounds.
-
Atmosphere: Due to their often hygroscopic nature, deuterated compounds should be stored under a dry, inert atmosphere like nitrogen or argon to prevent H-D exchange with atmospheric moisture.[8]
-
Temperature: For long-term storage, freezing at -20°C or -80°C is recommended.[8] For short-term use, refrigeration at 2-8°C may be adequate.[8] Always allow the container to equilibrate to room temperature before opening to prevent condensation inside.[6][8]
-
Light Protection: Many organic compounds are light-sensitive. Store them in amber vials or other light-blocking containers to prevent photodegradation.[6][8]
-
Form: Whenever possible, store the compound as a solid rather than in solution. If a solution is necessary, use an anhydrous, aprotic, or deuterated solvent.[9]
Q5: My deuterated internal standard has a different chromatographic retention time than the non-deuterated analyte. Why does this happen and is it a problem?
A5: This phenomenon, known as a chromatographic shift, can occur because replacing hydrogen with deuterium can slightly alter the compound's physicochemical properties, such as lipophilicity.[2][10] This is more pronounced when multiple deuterium atoms are present.[10] This can be problematic because if the analyte and the internal standard do not co-elute perfectly, they may experience different levels of ion suppression or enhancement from the sample matrix, leading to inaccurate and scattered results.[10][11]
Quantitative Data on Stability
The stability of deuterated compounds is highly dependent on the specific molecule and its environment. The following tables summarize the impact of key factors on the rate of H-D exchange.
Table 1: Effect of pH on H-D Exchange Rate
| pH Level | Relative Exchange Rate | Recommendation |
|---|---|---|
| Acidic (~2.5) | Minimum exchange rate for amide protons.[1][5] | Quench exchange reactions by acidifying samples to this pH.[1] |
| Neutral (~7.0) | Base-catalyzed exchange becomes significant; rate increases.[1] | Avoid neutral pH during sample processing where stability is a concern. |
| Basic (>8.0) | Exchange rate is significantly accelerated.[1] | Avoid basic conditions entirely if label stability is critical. |
Table 2: Effect of Temperature on H-D Exchange Rate
| Temperature | Relative Exchange Rate | Recommendation |
|---|---|---|
| Low (~0-4°C) | Significantly reduced rate.[1][6] | Perform all sample preparation and analysis steps at low temperatures.[1][4] |
| Ambient (~25°C) | The rate can be ~14 times faster than at 0°C.[1] | Avoid working at ambient temperature for extended periods.[1] |
Table 3: Effect of Solvent and Label Position on Stability
| Factor | Condition | Stability/Exchange Risk | Recommendation |
|---|---|---|---|
| Solvent | Protic (e.g., H₂O, MeOH) | High risk of exchange.[1] | Use aprotic solvents (e.g., Acetonitrile) or D₂O when possible.[1][4] |
| Aprotic (e.g., ACN, DMSO) | Low risk of exchange.[1] | Preferred for reconstituting and diluting standards.[1] | |
| Label Position | On Heteroatoms (O, N, S) | High susceptibility to exchange.[2][4] | Choose standards with labels on stable carbon positions. |
| Alpha to a Carbonyl | Moderate susceptibility.[4][7] | Be cautious with pH and temperature. |
| | Aromatic or Alkyl C-D | Generally stable. | Ideal for internal standards. |
Experimental Protocols
Protocol 1: General Method for Assessing Deuterated Standard Stability in an Analytical Run
This protocol helps determine if your deuterated standard is stable under your specific experimental conditions.
Objective: To evaluate the stability of a deuterated standard in the analytical matrix over time.
Methodology:
-
Sample Preparation: Prepare two sets of quality control (QC) samples in the relevant biological matrix (e.g., plasma, urine).
-
Set A (T=0): Spike the deuterated standard into the matrix. Immediately process these samples (e.g., protein precipitation, extraction) and place them in the autosampler for analysis.
-
Set B (Run Time): Spike the deuterated standard into the matrix and leave it at the same temperature as your experimental samples for the expected duration of a typical analytical run.
-
-
Analysis: Analyze both sets of samples using your validated LC-MS/MS method.[4]
-
Data Evaluation:
-
Compare the peak area response of the deuterated standard between Set A and Set B. A significant decrease in the response in Set B suggests degradation.[4]
-
Examine the mass spectra for any evidence of a lower m/z value, which directly indicates the loss of deuterium.[4]
-
Calculate the ratio of the deuterated peak to any observed back-exchanged peak to quantify the extent of H-D exchange.[4]
-
Protocol 2: Monitoring H-D Exchange by Mass Spectrometry
This protocol outlines the core steps for a hydrogen-deuterium exchange mass spectrometry (HDX-MS) experiment, often used to study protein dynamics but also applicable for stability assessment.
Objective: To monitor the rate and extent of deuterium incorporation or loss.
Methodology:
-
Deuterium Labeling (or Back-Exchange):
-
To study incorporation, dilute the protein or compound from a standard H₂O-based buffer into a D₂O-based buffer.[12]
-
To study back-exchange (loss), take a fully deuterated compound and dilute it into an H₂O-based buffer.
-
-
Time Points: Allow the exchange reaction to proceed for various amounts of time (e.g., 10s, 1m, 10m, 1h).[13]
-
Quenching: Stop the exchange reaction at each time point by rapidly decreasing the pH to ~2.5 and the temperature to ~0°C.[12][13] This is a critical step to slow the exchange rate dramatically.[5]
-
Digestion (for proteins): If analyzing a protein, digest it into smaller peptides using an acid-stable protease like pepsin while maintaining quench conditions.[5][12]
-
LC-MS Analysis: Separate the peptides or analyze the small molecule using rapid reverse-phase liquid chromatography, often at low temperatures, coupled to a mass spectrometer.[5][12]
-
Data Analysis: Measure the mass increase (or decrease) for the molecule or each peptide at every time point to determine the rate of deuterium exchange.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Practical Methods for Deuterium Exchange/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Total Pentosidine Measurement via Acid Hydrolysis
Welcome to the technical support center for total pentosidine (B29645) measurement. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for challenges encountered during the acid hydrolysis step of pentosidine analysis.
Frequently Asked Questions (FAQs)
Q1: Why is acid hydrolysis necessary for measuring total pentosidine?
A1: In biological samples, pentosidine is primarily protein-bound, cross-linking lysine (B10760008) and arginine residues.[1] To accurately quantify the total amount of pentosidine using methods like HPLC or LC-MS/MS, it is crucial to first liberate the pentosidine from the protein backbone.[1][2] Acid hydrolysis is a common and effective method to break the peptide bonds and release the protein-conjugated pentosidine.[1]
Q2: What are the main challenges associated with acid hydrolysis for pentosidine measurement?
A2: The primary challenges include:
-
Formation of interfering artifacts: The harsh conditions of acid hydrolysis can generate fluorescent byproducts that may interfere with pentosidine detection, particularly when using HPLC with fluorescence detection.[2][3]
-
Degradation of pentosidine: While pentosidine is relatively stable to acid, some degradation can occur under prolonged or excessively harsh hydrolysis conditions, leading to underestimation.
-
Oxidation: Exposure of the sample to oxygen during hydrolysis can create fluorescent products that interfere with pentosidine measurement.[2][3]
-
Incomplete hydrolysis: Insufficient hydrolysis can lead to incomplete release of pentosidine from the protein, resulting in artificially low measurements.
-
Matrix effects: Components in complex biological samples can interfere with the hydrolysis process or the subsequent analytical measurement.
Q3: Can I use methods other than acid hydrolysis?
A3: While acid hydrolysis is the most common method, enzymatic digestion using proteases like Pronase E has also been used.[4] However, enzymatic methods may result in incomplete hydrolysis and can be more time-consuming. For some applications, direct measurement methods using techniques like column switching in HPLC are available, which can minimize sample pretreatment.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Pentosidine Recovery | 1. Incomplete hydrolysis. 2. Degradation of pentosidine. 3. Loss of sample during post-hydrolysis cleanup (e.g., SPE). | 1. Ensure optimal hydrolysis conditions (e.g., 6 M HCl at 100-110°C for 18-24 hours).[2][6] 2. Avoid excessively high temperatures or prolonged hydrolysis times. Consider performing a time-course experiment to determine optimal hydrolysis duration for your sample type. 3. Optimize the solid-phase extraction (SPE) protocol, ensuring the correct cartridge type and elution solvents are used.[2] |
| High Background/Interfering Peaks in Chromatogram | 1. Formation of fluorescent artifacts during hydrolysis. 2. Oxidation of sample components. 3. Contamination from reagents or labware. | 1. Pre-treat samples with sodium borohydride (B1222165) to reduce sugar precursors and minimize artifact formation.[7][8] 2. Perform hydrolysis under a stream of nitrogen or in vacuum-sealed tubes to prevent oxidation.[2][3] 3. Use high-purity, iron-free hydrochloric acid.[8] Ensure all glassware is thoroughly cleaned. |
| Poor Reproducibility (High CV%) | 1. Inconsistent hydrolysis conditions. 2. Variability in sample preparation. 3. Inconsistent post-hydrolysis sample handling. | 1. Use a calibrated heating block or oven to ensure consistent temperature.[7] Ensure all samples are hydrolyzed for the same duration. 2. Be precise with all pipetting steps. Ensure complete protein precipitation if this step is included. 3. Standardize the evaporation (drying) step and reconstitution volume.[2] |
| No Pentosidine Peak Detected | 1. Pentosidine concentration is below the limit of detection (LOD). 2. Incorrect HPLC or LC-MS/MS detection settings. 3. Complete degradation of pentosidine. | 1. Concentrate the sample after hydrolysis using SPE.[2] 2. Verify the fluorescence detector wavelengths (typically Ex: 328-335 nm, Em: 378-385 nm)[9][10] or the mass transitions for MS detection. 3. Review hydrolysis conditions to ensure they are not overly harsh. |
Quantitative Data Summary
The recovery of pentosidine is a critical factor for accurate quantification. The following table summarizes reported recovery rates from various studies.
| Method | Sample Type | Reported Recovery Rate (%) | Reference |
| LC-MS/MS after Acid Hydrolysis and SPE | Human Serum | 91.2 - 100.7 | [2] |
| HPLC after Acid Hydrolysis and Spin Column Cleanup | Human Plasma | ~116 | [7] |
| HPLC after Acid Hydrolysis and various pretreatments | Human Plasma | 91.8 - 109.7 | [8] |
| HPLC with Column Switching (no hydrolysis) | Urine and Serum | 97.7 - 99.9 | [5] |
| HPLC after Acid Hydrolysis and Cellulose Purification | Urine, Serum, Tissues | 77 ± 3.5 | [10] |
Experimental Protocols
Protocol 1: Acid Hydrolysis of Serum/Plasma for LC-MS/MS Analysis
This protocol is adapted from a method for total serum pentosidine quantification.[2]
1. Sample Preparation:
-
To 50 µL of serum in a PTFE-lined screw-cap culture tube, add 50 µL of an appropriate internal standard.
2. Hydrolysis:
-
Add 500 µL of 6 M hydrochloric acid.
-
Seal the tube tightly and heat at 110°C for 18 hours.
3. Post-Hydrolysis Processing:
-
Cool the hydrolysate to room temperature.
-
Evaporate the sample to dryness under a stream of nitrogen.
-
Re-suspend the dried residue in 0.5 mL of ultrapure water.
-
Add 0.5 mL of 1.0 M potassium phosphate (B84403) dibasic solution.
4. Solid-Phase Extraction (SPE) Cleanup:
-
Filter the re-suspended sample through a 0.2 µm PTFE syringe filter.
-
Apply the filtered sample to a pre-conditioned cation exchange SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute pentosidine with an appropriate solvent.
5. Analysis:
-
Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.
Protocol 2: Acid Hydrolysis of Plasma for HPLC Analysis with Pre-reduction
This protocol includes a pre-reduction step to minimize artifact formation.[7]
1. Reduction:
-
To 50 µL of plasma, add 50 µL of 200 mmol/L sodium borohydride solution (pH 9.2).
-
Let the mixture stand at room temperature for at least 30 minutes.
2. Hydrolysis:
-
Add 100 µL of 6 N iron-free hydrochloric acid.
-
Heat the mixture at 105°C for 18 hours in a block incubator.
3. Neutralization and Dilution:
-
After hydrolysis, add 200 µL of 1.5 mol/L Tris solution to dilute the hydrochloric acid.
4. Cleanup:
-
Proceed with a cleanup step such as solid-phase extraction using a mixed-mode cation exchange and hydrophobic spin column.
5. Analysis:
-
Analyze the eluate by HPLC with fluorescence detection.
Visualizations
References
- 1. Development and Application of Mass Spectroscopy Assays for Nε-(1-Carboxymethyl)-L-Lysine and Pentosidine in Renal Failure and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total serum pentosidine quantification using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ELISA of pentosidine, an advanced glycation end product, in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct quantification of pentosidine in urine and serum by HPLC with column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Age-related accumulation of pentosidine in aggrecan and collagen from normal and degenerate human intervertebral discs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. toukastress.jp [toukastress.jp]
- 8. toukastress.jp [toukastress.jp]
- 9. Simple Quantification of Pentosidine in Human Urine and Plasma by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
improving recovery of pentosidine from complex sample matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of pentosidine (B29645) from complex sample matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for pentosidine analysis?
A1: The most prevalent methods for quantifying pentosidine are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). HPLC-FLD is a robust and widely used technique that leverages pentosidine's native fluorescence for detection.[1][2][3][4] LC-MS/MS offers high sensitivity and specificity, which is particularly advantageous for complex matrices where interferences can be a challenge.[5] ELISA is a high-throughput method suitable for screening large numbers of samples, though it may require specific antibodies and careful validation to avoid cross-reactivity.[6]
Q2: Why is acid hydrolysis a necessary step for total pentosidine measurement in many sample types?
A2: In biological samples, pentosidine exists primarily as a cross-link between lysine (B10760008) and arginine residues within proteins.[7] To accurately quantify the total amount of pentosidine, it is essential to first liberate it from the protein backbone. Acid hydrolysis, typically using 6N HCl at elevated temperatures, is the most common method to break the peptide bonds and release free pentosidine for subsequent analysis.
Q3: What are the main challenges in achieving good pentosidine recovery from plasma samples?
A3: Plasma is a complex matrix containing a high concentration of proteins and other endogenous substances that can interfere with pentosidine extraction and analysis. Low recovery from plasma can be attributed to several factors, including incomplete protein precipitation, loss of pentosidine during sample cleanup, and matrix effects in LC-MS/MS analysis where other components in the sample can suppress or enhance the ionization of pentosidine.[8]
Q4: Can Solid-Phase Extraction (SPE) improve pentosidine recovery?
A4: Yes, Solid-Phase Extraction (SPE) is a powerful sample preparation technique that can significantly improve the recovery and purity of pentosidine from complex matrices. By selecting an appropriate sorbent and optimizing the wash and elution steps, SPE can effectively remove interfering substances, leading to a cleaner extract and more accurate quantification. Mixed-mode SPE, which combines reversed-phase and ion-exchange properties, can be particularly effective for isolating polar, charged molecules like pentosidine from a complex biological fluid.[9]
Q5: What is a typical recovery rate for pentosidine in different sample matrices?
A5: Pentosidine recovery can vary widely depending on the sample matrix, the chosen extraction method, and the analytical technique. For urine samples, methods involving direct injection with column switching have reported recovery rates as high as 97.7-99.9%.[10] In plasma, where the matrix is more complex, LC-MS/MS methods with appropriate sample cleanup can achieve recoveries in the range of 91.2-100.7%.[5] Methods involving hydrolysis and purification with cellulose (B213188) for urine, serum, and tissues have reported recoveries around 77%.[4]
Troubleshooting Guides
Low Pentosidine Recovery
| Potential Cause | Troubleshooting Steps |
| Incomplete Acid Hydrolysis | - Verify Hydrolysis Conditions: Ensure the correct concentration of HCl (typically 6N) and temperature (around 110°C) are used. Hydrolysis time is also critical; 16-24 hours is common. - Sample to Acid Ratio: Maintain a consistent and appropriate sample-to-acid volume ratio to ensure complete protein digestion. - Check for Sample Degradation: Prolonged exposure to very high temperatures or highly concentrated acid can potentially degrade pentosidine. Optimize hydrolysis time and temperature. |
| Inefficient Protein Precipitation | - Choice of Precipitating Agent: Acetonitrile (B52724) is commonly used. Ensure it is of high purity and used in the correct ratio to the sample volume (e.g., 2:1 acetonitrile to plasma). - Incubation and Centrifugation: Ensure adequate incubation time at a low temperature (e.g., 4°C) to facilitate protein precipitation. Centrifuge at a sufficient speed and duration to obtain a clear supernatant. |
| Suboptimal Solid-Phase Extraction (SPE) | - Sorbent Selection: For a polar and basic compound like pentosidine, a mixed-mode cation-exchange (MCX) sorbent can be highly effective. C18 sorbents can also be used, but may require more careful optimization of loading conditions. - pH Adjustment: Adjust the pH of the sample before loading onto the SPE cartridge to ensure optimal retention. For MCX, a pH of around 6 is often recommended to ensure pentosidine is charged. - Wash and Elution Solvents: The wash solvent should be strong enough to remove interferences without eluting the pentosidine. The elution solvent must be strong enough to disrupt the interaction between pentosidine and the sorbent. For MCX, elution is typically achieved with a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).[9] - Flow Rate: A slow and consistent flow rate during sample loading, washing, and elution is crucial for efficient extraction. |
| Matrix Effects (LC-MS/MS) | - Improve Sample Cleanup: Utilize a more rigorous sample preparation method, such as mixed-mode SPE, to remove interfering matrix components.[8] - Chromatographic Separation: Optimize the HPLC method to separate pentosidine from co-eluting matrix components that may cause ion suppression or enhancement. - Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for pentosidine is the most effective way to compensate for matrix effects as it will be affected in the same way as the analyte of interest.[11] - Post-Column Infusion Study: Perform a post-column infusion experiment to identify regions of the chromatogram where ion suppression or enhancement occurs.[8] |
Poor Chromatographic Peak Shape
| Potential Cause | Troubleshooting Steps |
| Column Contamination | - Sample Filtration: Always filter samples and standards before injection to remove particulate matter. - Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components. - Column Washing: Implement a regular column washing procedure with a strong solvent to remove accumulated contaminants. |
| Inappropriate Mobile Phase | - pH: Ensure the mobile phase pH is appropriate for the column and the analyte. For reversed-phase chromatography of pentosidine, an acidic mobile phase is often used. - Solvent Strength: The organic solvent composition of the mobile phase should be optimized to achieve good retention and peak shape. |
| Injection Solvent Mismatch | - Solvent Strength: The injection solvent should ideally be the same as or weaker than the initial mobile phase to avoid peak distortion. |
Data Presentation
Table 1: Comparison of Pentosidine Recovery Rates
| Analytical Method | Sample Matrix | Extraction Method | Reported Recovery (%) | Reference |
| HPLC-FLD | Urine | Direct Injection with Column Switching | 97.7 - 99.9 | [10] |
| HPLC-FLD | Urine & Plasma | Protein Precipitation (Acetonitrile) | 87.9 - 115 (Accuracy) | [1][2] |
| HPLC-FLD | Urine, Serum, Tissue | Acid Hydrolysis & Cellulose Purification | ~77 | [4] |
| LC-MS/MS | Serum | Not Specified | 91.2 - 100.7 | [5] |
Experimental Protocols
Protocol 1: Pentosidine Extraction from Plasma using Mixed-Mode SPE
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Pre-treatment:
-
To 1 mL of plasma, add 1 mL of 50 mM ammonium acetate (B1210297) buffer (pH 6.0). Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation-exchange (MCX) SPE cartridge (e.g., 100 mg/3 mL) by passing 1 mL of methanol (B129727), followed by 1 mL of 50 mM ammonium acetate buffer (pH 6.0). Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge sequentially with 1 mL of 50 mM ammonium acetate buffer (pH 6.0), 1 mL of 1M acetic acid, and 1 mL of methanol to remove interfering substances.
-
-
Elution:
-
Elute the pentosidine from the cartridge with 1-2 mL of 5% ammonium hydroxide in methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for HPLC or LC-MS/MS analysis.
-
Protocol 2: Acid Hydrolysis of Tissue Samples for Pentosidine Analysis
-
Sample Preparation:
-
Weigh approximately 10-20 mg of lyophilized and pulverized tissue into a hydrolysis tube.
-
-
Hydrolysis:
-
Add 1 mL of 6N HCl to the tissue sample.
-
Seal the tube under nitrogen or argon to prevent oxidation.
-
Place the sealed tube in an oven or heating block at 110°C for 16-24 hours.
-
-
Post-Hydrolysis Processing:
-
After cooling, centrifuge the hydrolysate to pellet any solid debris.
-
Transfer the supernatant to a new tube.
-
Evaporate the HCl under vacuum or using a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried residue in a known volume of a suitable buffer or mobile phase for analysis.
-
Visualizations
Caption: General workflow for pentosidine analysis.
Caption: Troubleshooting decision tree for low pentosidine recovery.
References
- 1. Simple Quantification of Pentosidine in Human Urine and Plasma by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simple Quantification of Pentosidine in Human Urine and Plasma by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. WO1997007803A1 - Process for detecting pentosidine and for assessing the biological age of a biological sample - Google Patents [patents.google.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 10. Direct quantification of pentosidine in urine and serum by HPLC with column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
quality control measures for routine pentosidine quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the routine quantification of pentosidine (B29645).
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during pentosidine quantification using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
HPLC with Fluorescence Detection (HPLC-FLD)
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Column degradation or contamination. | Wash the column with a strong solvent or replace it if necessary. |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to ensure proper ionization of pentosidine. | |
| Sample overload. | Dilute the sample or inject a smaller volume. | |
| No or Low Pentosidine Peak | Incorrect fluorescence detector settings. | Verify excitation and emission wavelengths are set correctly (typically 328 nm and 378 nm, respectively).[1][2] |
| Pentosidine degradation. | Ensure proper sample storage at -70°C until analysis. Pentosidine is generally stable under various pH conditions and temperatures.[1] | |
| Insufficient sensitivity. | Check the detector's lamp and ensure the system is properly maintained.[1] | |
| Baseline Drift or Noise | Contaminated mobile phase or column. | Use HPLC-grade solvents and filter them before use. Degas the mobile phase to remove dissolved air.[3] |
| Fluctuations in room temperature. | Use a column oven to maintain a stable temperature.[3] | |
| Pump issues (e.g., air bubbles). | Purge the pump to remove any air bubbles from the system.[3] | |
| Inconsistent Retention Times | Inconsistent mobile phase composition. | Prepare fresh mobile phase daily and ensure accurate mixing. |
| Fluctuations in flow rate. | Check the pump for leaks and ensure it is delivering a constant flow rate. | |
| Column temperature changes. | Use a column oven for temperature control.[1] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Problem | Potential Cause | Recommended Solution |
| Signal Suppression or Enhancement (Matrix Effect) | Co-eluting endogenous compounds from the sample matrix (e.g., phospholipids, salts). | Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering substances.[4] |
| Adjust the chromatographic conditions to better separate pentosidine from matrix components.[4] | ||
| Use a stable isotope-labeled internal standard (e.g., d3-pentosidine) to compensate for matrix effects.[4][5] | ||
| Low Sensitivity/Poor Signal-to-Noise | Suboptimal mass spectrometer settings. | Optimize MS parameters such as declustering potential, collision energy, and ion source settings (e.g., gas flows, temperature).[5] |
| Inefficient ionization. | Ensure the mobile phase is compatible with the ionization source (e.g., ESI). Adjust pH if necessary. | |
| Inaccurate Quantification | Poor linearity of the calibration curve. | Prepare fresh calibration standards and ensure they cover the expected concentration range of the samples. |
| Interference from other compounds. | Check for isobaric interferences and select specific quantifier and qualifier ion transitions for pentosidine (e.g., quantifier: m/z 379.1 > 187.1; qualifier: m/z 379.1 > 135.1).[5][6] | |
| Carryover | Adsorption of pentosidine to the analytical system. | Flush the injection port and column with a strong solvent between sample injections. |
Enzyme-Linked Immunosorbent Assay (ELISA)
| Problem | Potential Cause | Recommended Solution |
| Poor Standard Curve | Improper standard dilution or degradation. | Reconstitute standards immediately before use and perform serial dilutions carefully. Do not reuse reconstituted standards.[7][8] |
| Inaccurate pipetting. | Calibrate pipettes regularly. Use fresh tips for each standard and sample.[7] | |
| Incorrect incubation times or temperatures. | Adhere strictly to the incubation times and temperatures specified in the kit protocol. | |
| High Background/Non-Specific Binding | Insufficient washing. | Ensure all wells are completely filled and aspirated during each wash step. Increase the number of washes if necessary. |
| Contaminated reagents or buffers. | Use sterile, fresh reagents. Ensure the wash buffer is not contaminated.[9] | |
| Cross-reactivity of antibodies. | Check the kit's specificity data. Ensure samples do not contain interfering substances.[10] | |
| Low Signal or No Color Development | Inactive reagents (e.g., HRP conjugate, substrate). | Store kit components at the recommended temperatures. Do not use expired kits.[9] |
| Incorrect reagent preparation. | Ensure concentrated reagents like wash buffer and detection antibodies are diluted correctly according to the manual.[8] | |
| Presence of inhibiting substances (e.g., sodium azide (B81097) in HRP-based assays). | Avoid using buffers containing inhibitors for the enzyme conjugate. | |
| High Coefficient of Variation (CV) in Duplicates | Pipetting inconsistency. | Be consistent with pipetting technique and timing, especially for reagent additions. |
| Uneven temperature across the plate. | Avoid stacking plates during incubation and ensure the incubator provides uniform heating. | |
| Incomplete mixing in wells. | Gently tap the plate after adding reagents to ensure thorough mixing. |
II. Frequently Asked Questions (FAQs)
General Questions
Q1: What is pentosidine and why is it measured? A1: Pentosidine is a fluorescent, cross-linking compound that is a well-established biomarker for advanced glycation end products (AGEs).[11][12] Its levels increase in conditions like aging, diabetes, and chronic renal failure, making it a valuable marker for studying the cumulative damage to proteins and the progression of these diseases.[13][14][15]
Q2: Which is the best method for pentosidine quantification: HPLC, LC-MS/MS, or ELISA? A2: The choice of method depends on the specific research needs.
-
HPLC-FLD is a robust and reproducible method suitable for quantifying pentosidine in various biological samples like urine and plasma.[1][2]
-
LC-MS/MS offers high sensitivity and specificity, avoids issues with fluorescence detection, and is considered a "gold standard" for quantifying specific AGEs.[5][16][17]
-
ELISA is a high-throughput method suitable for screening large numbers of samples, but may be less reproducible than HPLC and can be affected by antibody specificity.[18]
Sample Preparation & Handling
Q3: How should I prepare and store my samples (serum, plasma, urine) for pentosidine analysis? A3: For serum or plasma, collect blood and centrifuge to separate.[8] For urine, a direct sample can often be used.[13] It is crucial to prevent repeated freeze-thaw cycles. For long-term storage, all samples should be aliquoted and stored at -70°C or -80°C until analysis.[1]
Q4: Is protein hydrolysis necessary for all pentosidine quantification methods? A4: For total pentosidine measurement in tissues or protein-rich samples, acid hydrolysis is typically required to release pentosidine from proteins before analysis by HPLC or LC-MS/MS.[15] However, some direct methods for urine and serum using HPLC with column switching do not require pretreatment.[13] ELISA kits may require sample digestion with enzymes like Pronase E to enhance immunoreactivity.[18]
Data Interpretation
Q5: What are acceptable values for intra- and inter-assay coefficients of variation (CV)? A5: Generally, an intra-assay CV should be less than 10%, and an inter-assay CV should be less than 15% for the assay to be considered precise and reproducible.[19][20]
Q6: My calibration curve is not linear. What should I do? A6: First, ensure that your standards were prepared correctly and are not degraded.[7] Check your pipetting technique for accuracy. If the issue persists, the concentration range of your standards may be too wide. Consider using a narrower range or a different curve fitting model (e.g., four-parameter logistic for ELISA).[7]
III. Quantitative Data Summary
The following tables summarize key performance metrics for different pentosidine quantification methods as reported in the literature.
Table 1: HPLC-FLD Method Performance
| Parameter | Urine | Plasma/Serum | Reference(s) |
| Intra-Assay Precision (CV%) | 5.19 - 7.49% | 4.96 - 8.78% | [2] |
| 5.7% | 5.7% | [13] | |
| Inter-Assay Precision (CV%) | 9.45% | 4.27% | [2] |
| 5.8% | 5.8% | [13] | |
| Lower Limit of Quantification (LLOQ) | 1 nM | 1 nM | [2] |
| Accuracy/Recovery (%) | 87.9 - 115% | 87.9 - 115% | [2] |
| 97.7 - 99.9% | 97.7 - 99.9% | [13] | |
| Linearity (r) | >0.998 | >0.998 | [13] |
Table 2: LC-MS/MS Method Performance
| Parameter | Serum | Reference(s) |
| Precision (%CV) | < 6.5% | [5][16] |
| Lower Limit of Detection (LOD) | 2 nM | [5][16] |
| Lower Limit of Quantification (LOQ) | 5 nM | [5][16] |
| 5 ng/mL | [14] | |
| Recovery (%) | 91.2 - 100.7% | [5][16] |
| 97 - 116% | [14] | |
| Linearity Range | 0 - 800 ng/mL | [14] |
Table 3: ELISA Kit Performance
| Parameter | Serum, Plasma, Urine, Tissue Homogenates | Reference(s) |
| Intra-Assay Precision (CV%) | < 8% | [21] |
| Detection Range | 31.25 - 2000 pmol/mL | [21][22] |
| 6.25 - 400 ng/mL | [23] | |
| Sensitivity | 7.81 pmol/mL | [21][22] |
| 3.75 ng/mL | [23] |
IV. Experimental Protocols
Protocol 1: Pentosidine Quantification by HPLC-FLD
This protocol is based on the method described by Lee et al.[1][2]
-
Sample Preparation (Deproteinization):
-
To 100 µL of plasma or urine, add 200 µL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm filter.
-
-
Standard Preparation:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[1]
-
Mobile Phase: A binary gradient system.
-
Solvent A: 100% acetonitrile.
-
Solvent B: 0.1% heptafluorobutyric acid (HFBA) in water.
-
-
Flow Rate: 0.8 mL/min.[1]
-
Gradient Program:
-
0-3 min: 10% Solvent A, 90% Solvent B.
-
3-24 min: Linear gradient to 22% Solvent A, 78% Solvent B.
-
24-33 min: Linear gradient to 95% Solvent A, 5% Solvent B.
-
Follow with a re-equilibration step at initial conditions.[1]
-
-
Injection Volume: 100 µL.[1]
-
Fluorescence Detection: Excitation at 328 nm, Emission at 378 nm.[1][2]
-
-
Data Analysis:
-
Identify the pentosidine peak based on its retention time (approx. 24.3 min).[2]
-
Construct a calibration curve by plotting peak area against concentration for the standards.
-
Calculate the pentosidine concentration in samples by interpolating their peak areas from the standard curve.
-
Protocol 2: General ELISA Procedure (Competitive Assay)
This is a generalized protocol based on common pentosidine ELISA kit manuals.[7][8] Always refer to the specific kit manual for exact instructions.
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Dilute concentrated wash buffer and other reagents as instructed in the manual.
-
Reconstitute the standard to create a stock solution, then perform a serial dilution to generate the standard curve.
-
-
Assay Procedure:
-
Add standards and samples to the appropriate wells of the pre-coated microplate.
-
Immediately add biotin-labeled pentosidine to each well. A competitive reaction occurs between the sample/standard pentosidine and the biotin-labeled pentosidine for the pre-coated antibody binding sites.
-
Cover the plate and incubate as specified (e.g., 1 hour at 37°C).
-
Aspirate and wash the wells multiple times (e.g., 3 times) with the 1x wash buffer.
-
Add Avidin-HRP conjugate to each well, cover, and incubate (e.g., 30 minutes at 37°C).
-
Aspirate and wash the wells thoroughly (e.g., 5 times).
-
Add TMB substrate solution to each well and incubate in the dark (e.g., 15-20 minutes at 37°C) until color develops. The amount of color is inversely proportional to the amount of pentosidine in the sample.
-
Add the stop solution to each well to terminate the reaction. The color will change from blue to yellow.
-
-
Data Analysis:
-
Read the optical density (OD) of each well at 450 nm immediately.
-
Subtract the blank OD from all sample and standard ODs.
-
Plot a standard curve of the standard concentrations versus their corresponding OD values.
-
Determine the concentration of pentosidine in the samples from the standard curve. Remember to multiply by the dilution factor if samples were diluted.
-
V. Visualized Workflows and Logic
Caption: General workflow for preparing biological samples for pentosidine analysis.
Caption: Decision tree for troubleshooting common ELISA issues.
References
- 1. Simple Quantification of Pentosidine in Human Urine and Plasma by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple Quantification of Pentosidine in Human Urine and Plasma by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. assets.exkitstore.com [assets.exkitstore.com]
- 8. assaygenie.com [assaygenie.com]
- 9. elkbiotech.com [elkbiotech.com]
- 10. mybiosource.com [mybiosource.com]
- 11. Measurement of pentosidine in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Direct quantification of pentosidine in urine and serum by HPLC with column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and Application of Mass Spectroscopy Assays for Nε-(1-Carboxymethyl)-L-Lysine and Pentosidine in Renal Failure and Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of the cross-link pentosidine in serum from normal and uremic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Total serum pentosidine quantification using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. ELISA of pentosidine, an advanced glycation end product, in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. salimetrics.com [salimetrics.com]
- 20. researchgate.net [researchgate.net]
- 21. cusabio.com [cusabio.com]
- 22. biocompare.com [biocompare.com]
- 23. biomatik.com [biomatik.com]
Validation & Comparative
Validation of an LC-MS/MS Method for Pentosidine Using a d3-Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of pentosidine (B29645) in human serum, utilizing a deuterated d3-pentosidine internal standard. The performance of this method is compared with alternative analytical techniques, supported by experimental data to highlight its sensitivity, precision, and accuracy.
Method Performance Comparison
The use of an isotopically labeled internal standard like d3-pentosidine in LC-MS/MS analysis is crucial for correcting matrix effects and variations in instrument response, leading to higher accuracy and precision. The following tables summarize the validation parameters of a robust LC-MS/MS method and compare it with a traditional High-Performance Liquid Chromatography (HPLC) method with fluorescence detection.
Table 1: Validation Summary of an LC-MS/MS Method for Pentosidine with d3-Internal Standard [1][2]
| Validation Parameter | Performance Metric |
| Linearity (Range) | 5 - 800 ng/mL (r² > 0.999) |
| Limit of Detection (LOD) | 2 nM |
| Limit of Quantification (LOQ) | 5 nM (or 5 ng/mL) |
| Intra-Assay Precision (%CV) | |
| Low QC | < 6.5% |
| Mid QC | < 6.5% |
| High QC | < 6.5% |
| Inter-Assay Precision (%CV) | |
| Low QC | < 6.5% |
| Mid QC | < 6.5% |
| High QC | < 6.5% |
| Accuracy (Recovery %) | |
| Spiked Samples | 91.2 - 104% |
| Admixture Studies | 97 - 116% |
Table 2: Comparison with Alternative Method (HPLC with Fluorescence Detection) [3][4][5]
| Parameter | LC-MS/MS with d3-Standard | HPLC with Fluorescence Detection |
| Internal Standard | d3-Pentosidine (Isotope Labeled) | Not typically used or non-isotope labeled |
| Specificity | High (based on mass-to-charge ratio) | Moderate (risk of interfering fluorescent compounds) |
| Sensitivity (LOQ) | 5 nM | ~1 nM (urine and plasma) |
| Precision (%CV) | < 6.5% | Intra-day: 4.96 - 8.78%, Inter-day: 4.27 - 9.45% |
| Sample Throughput | High | Lower |
| Matrix Effect | Minimized by internal standard | Can be significant |
Experimental Protocols
A detailed methodology for the validated LC-MS/MS assay is provided below.
Sample Preparation
A crucial step in the analysis of total pentosidine is the release of the protein-bound form.
-
Acid Hydrolysis: Serum samples are subjected to acid hydrolysis to cleave pentosidine from proteins. This is a critical step for accurate quantification of total pentosidine[1].
-
Internal Standard Spiking: A known concentration of d3-pentosidine internal standard is added to all samples, calibrators, and quality controls before further processing.
-
Purification: Post-hydrolysis, the samples may undergo a purification step, such as solid-phase extraction (SPE), to remove interfering matrix components.
Liquid Chromatography
-
Column: A C18 reversed-phase column is typically used for the separation of pentosidine.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small percentage of formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is employed.
-
Flow Rate: A suitable flow rate is maintained to ensure optimal separation and peak shape.
-
Run Time: The total run time is optimized for efficient separation and high throughput.
Tandem Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both pentosidine and the d3-pentosidine internal standard to ensure high selectivity and sensitivity[2][6].
-
Data Analysis: The concentration of pentosidine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.
Experimental Workflow
The following diagram illustrates the logical flow of the validated LC-MS/MS method for pentosidine quantification.
Caption: Workflow of the LC-MS/MS method for pentosidine analysis.
References
- 1. Development and Application of Mass Spectroscopy Assays for Nε-(1-Carboxymethyl)-L-Lysine and Pentosidine in Renal Failure and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simple Quantification of Pentosidine in Human Urine and Plasma by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of pentosidine in human plasma protein by a single-column high-performance liquid chromatography method with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simple Quantification of Pentosidine in Human Urine and Plasma by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison: ELISA vs. LC-MS/MS for Accurate Pentosidine Measurement
For researchers, scientists, and drug development professionals, the accurate quantification of pentosidine (B29645), a key biomarker for advanced glycation end products (AGEs), is crucial for understanding disease progression and therapeutic efficacy. This guide provides a comprehensive comparison of two primary analytical methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), offering insights into their respective strengths and weaknesses to aid in selecting the most appropriate method for your research needs.
Pentosidine is a fluorescent cross-link formed between lysine (B10760008) and arginine residues in proteins through the Maillard reaction with various sugars, including ribose, glucose, fructose, and ascorbate.[1][2] Its accumulation is associated with aging, diabetes, and chronic renal failure.[2][3] Consequently, robust and reliable measurement of pentosidine in biological samples is of significant interest.
Quantitative Performance: A Comparative Overview
The choice between ELISA and LC-MS/MS for pentosidine measurement often depends on the specific requirements of the study, such as sample volume, throughput needs, and the level of specificity and accuracy required. The following table summarizes key quantitative performance parameters for both methods, compiled from various studies.
| Parameter | ELISA | LC-MS/MS |
| Sensitivity (LOD/LOQ) | LOD: ~1.0 ng/L; Working Range: 0.1-100 pmol | LOD: 2 nM (approx. 0.76 ng/mL); LOQ: 5 nM (approx. 1.9 ng/mL)[4] |
| Precision (%CV) | Intra-assay CV: <9%; Inter-assay CV: <11% | < 6.5%[4] |
| Accuracy (Recovery) | Good correlation with HPLC (r = 0.98)[2] | 91.2 - 100.7%[4] |
| Specificity | High, but potential for cross-reactivity with similar structures.[2][3] | Very high, based on mass-to-charge ratio and fragmentation patterns. |
| Throughput | High, suitable for screening large numbers of samples. | Lower, but can be automated. |
| Sample Volume | Typically requires small sample volumes (e.g., 10 µL of plasma). | Can also be performed with small sample volumes. |
| Cost per Sample | Generally lower. | Generally higher due to instrumentation and reagent costs. |
| Matrix Effects | Susceptible to interference from components in the biological matrix. | Can be affected by ion suppression or enhancement, but can be corrected with internal standards. |
Delving into the Methodologies
A thorough understanding of the experimental protocols for both ELISA and LC-MS/MS is essential for proper implementation and data interpretation.
Pentosidine ELISA Protocol (Competitive Assay)
The competitive ELISA is a common format for quantifying small molecules like pentosidine. In this assay, free pentosidine in the sample competes with a labeled pentosidine conjugate for binding to a limited amount of anti-pentosidine antibody. The resulting signal is inversely proportional to the amount of pentosidine in the sample.
Sample Preparation:
-
Collect blood samples and prepare serum or plasma by centrifugation.
-
For total pentosidine measurement (protein-bound and free), samples are often pre-treated with a protease (e.g., pronase) to digest proteins and release pentosidine.[2][3]
-
Heat inactivation of the protease is a critical step, though it has been shown that heating can artificially generate pentosidine. Acidification during heating can mitigate this issue.
Assay Procedure:
-
A microplate pre-coated with anti-pentosidine antibodies is used.
-
Standards and prepared samples are added to the wells, followed by the addition of HRP-conjugated pentosidine.
-
The plate is incubated to allow for competitive binding.
-
The wells are washed to remove unbound reagents.
-
A chromogen substrate (e.g., TMB) is added, which reacts with the HRP to produce a colored product.
-
The reaction is stopped, and the absorbance is measured using a microplate reader. The concentration of pentosidine is determined by comparing the sample absorbance to a standard curve.
Pentosidine LC-MS/MS Protocol
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, making it a powerful tool for the definitive quantification of pentosidine.
Sample Preparation:
-
Hydrolysis: To measure total pentosidine, protein-bound pentosidine in plasma or other biological samples is released by acid hydrolysis (e.g., with 6N HCl) under nitrogen to prevent oxidation.
-
Solid-Phase Extraction (SPE): The hydrolysate is then typically cleaned up and concentrated using solid-phase extraction to remove interfering substances.
-
Internal Standard: A stable isotope-labeled internal standard (e.g., d3-pentosidine) is added to the sample prior to preparation to correct for matrix effects and variations in instrument response.
LC-MS/MS Analysis:
-
Chromatographic Separation: The prepared sample is injected into an HPLC system. A reversed-phase C18 column is commonly used to separate pentosidine from other sample components. A gradient elution with a mobile phase consisting of an aqueous solution with an organic modifier (e.g., acetonitrile) and an acid (e.g., formic acid) is typically employed.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. Pentosidine is ionized, typically using electrospray ionization (ESI) in positive mode.
-
Tandem Mass Spectrometry (MS/MS): The precursor ion corresponding to the mass-to-charge ratio (m/z) of pentosidine is selected and fragmented. Specific product ions are then monitored for quantification (Multiple Reaction Monitoring - MRM). This highly specific detection method minimizes interferences. For example, the transition m/z 379.1 > 187.1 can be used as the quantifier for pentosidine.
Visualizing the Pathways and Workflows
To further clarify the underlying biology and analytical processes, the following diagrams illustrate the formation of pentosidine and the experimental workflows for its measurement by ELISA and LC-MS/MS.
Conclusion: Making the Right Choice
Both ELISA and LC-MS/MS are valuable techniques for the measurement of pentosidine, each with its own set of advantages and limitations.
ELISA is a well-established, high-throughput, and cost-effective method that is well-suited for screening large numbers of samples and for studies where high precision and absolute accuracy are not the primary concern. However, the potential for cross-reactivity and interference from the sample matrix should be carefully considered.
LC-MS/MS , on the other hand, offers superior specificity, accuracy, and precision, making it the gold standard for definitive quantification of pentosidine. The use of an internal standard effectively mitigates matrix effects. While the initial instrumentation cost and sample processing time are higher, the reliability of the data often justifies the investment for clinical and advanced research applications.
Ultimately, the selection of the most appropriate method will depend on the specific research question, the number of samples, the required level of data quality, and the available resources. For exploratory studies and large-scale screening, ELISA may be the preferred choice. For studies requiring high accuracy, validation of ELISA results, and in-depth quantitative analysis, LC-MS/MS is the recommended method.
References
- 1. researchgate.net [researchgate.net]
- 2. ELISA of pentosidine, an advanced glycation end product, in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma pentosidine levels measured by a newly developed method using ELISA in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total serum pentosidine quantification using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Pentosidine Quantification Assays: A Comparative Guide to Linearity and Range
For researchers, scientists, and drug development professionals engaged in the study of advanced glycation end products (AGEs), accurate and reliable quantification of pentosidine (B29645) is paramount. Pentosidine, a well-established biomarker of AGE accumulation, is implicated in the pathophysiology of various chronic diseases, including diabetes, renal failure, and osteoporosis. The choice of quantification assay significantly impacts experimental outcomes, making a thorough evaluation of assay performance characteristics, such as linearity and dynamic range, a critical first step.
This guide provides a comparative analysis of commonly employed pentosidine quantification methods, with a focus on their linearity and analytical range. The data presented is compiled from published studies and manufacturer's specifications, offering an objective overview to aid in the selection of the most appropriate assay for your research needs.
Comparison of Assay Performance
The following tables summarize the key performance characteristics of three prevalent pentosidine quantification methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-Fluorescence), and Enzyme-Linked Immunosorbent Assay (ELISA).
Table 1: Linearity and Range of Pentosidine Quantification Assays
| Assay Type | Method | Linearity (r²) | Dynamic Range | Lower Limit of Quantification (LLOQ) | Sample Type(s) | Reference(s) |
| LC-MS/MS | Isotope Dilution | >0.99 | 0 - 1000 nM | 5 nM | Serum | [1][2][3] |
| 0.9999 | 0 - 800 ng/mL | 5 ng/mL | Serum | [4][5] | ||
| HPLC-Fluorescence | Reversed-Phase | >0.99 | 0 - 200 nmol/L | 2.2 nmol/L | Plasma | [6] |
| Gradient System | Not Specified | Not Specified | 1 nM | Urine, Plasma | [7][8] | |
| ELISA | Competitive | 0.99 | 15 ng/L - 240 ng/L | < 1.0 ng/L | Serum, Cell Culture Supernates, Other Biological Fluids | [9] |
| Competitive | Not Specified | 31.25 pmol/mL - 2000 pmol/mL | 7.81 pmol/mL | Serum, Plasma, Tissue Homogenates, Urine | [10] | |
| Competitive | Not Specified | Not Specified | Not Specified | Serum, Plasma | [11][12] |
Table 2: Recovery Rates for Different Pentosidine Quantification Assays
| Assay Type | Method | Sample Type | Spiked Concentration | Mean Recovery (%) | Recovery Range (%) | Reference(s) |
| LC-MS/MS | Isotope Dilution | Serum | 20, 50, 100 ng/mL | 92 - 104 | Not Specified | [5] |
| Serum | Not Specified | 104 | 97 - 116 | [4][5] | ||
| Serum | Not Specified | 91.2 - 100.7 | Not Specified | [1][2][3] | ||
| HPLC-Fluorescence | Reversed-Phase | Plasma | Various | 102 | 92 - 112 | [6] |
| ELISA | Competitive | Serum | Various | 92 | 85 - 105 | [10] |
| EDTA Plasma | Various | 94 | 88 - 105 | [10] | ||
| Serum (n=5) | Not Specified | 87 | 81 - 93 | [12] | ||
| EDTA Plasma (n=5) | Not Specified | 87 | 83 - 101 | [12] | ||
| Heparin Plasma (n=5) | Not Specified | 97 | 86 - 94 | [12] |
Experimental Workflows and Methodologies
The selection of an appropriate assay also depends on the experimental workflow and the specific requirements of the study. Below is a generalized workflow for pentosidine quantification, followed by detailed protocols for each of the discussed methods.
Caption: General workflow for pentosidine quantification.
Detailed Experimental Protocols
1. LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
This method offers high specificity and sensitivity.
-
Sample Preparation:
-
Plasma or serum samples are subjected to acid hydrolysis (e.g., 6N HCl) at elevated temperatures (e.g., 110°C) for an extended period (e.g., 16-24 hours) to release pentosidine from proteins.[6]
-
An internal standard, such as deuterated pentosidine (pentosidine-d3), is added before hydrolysis to correct for procedural losses.[5]
-
The hydrolysate is dried, reconstituted in a suitable solvent, and filtered before injection into the LC-MS/MS system.[5]
-
-
Chromatography and Mass Spectrometry:
2. HPLC with Fluorescence Detection
This method is a robust and widely used technique for pentosidine quantification.
-
Sample Preparation: Similar to LC-MS/MS, samples undergo acid hydrolysis to liberate protein-bound pentosidine.[6]
-
Chromatography and Detection:
3. ELISA (Enzyme-Linked Immunosorbent Assay)
ELISA kits provide a high-throughput and relatively simple method for pentosidine quantification. Most commercially available kits are based on a competitive immunoassay format.
-
Assay Principle:
-
A microplate is pre-coated with an anti-pentosidine antibody.
-
Standards and samples are added to the wells, followed by the addition of HRP-conjugated pentosidine.
-
Pentosidine in the sample competes with the HRP-conjugated pentosidine for binding to the antibody.
-
After incubation and washing steps, a substrate solution is added, and the resulting color development is inversely proportional to the amount of pentosidine in the sample.[9]
-
-
Sample Preparation: Depending on the kit and sample type, samples may be used directly or may require dilution. Acid hydrolysis is generally not required for ELISA.[10]
Conclusion
The choice of a pentosidine quantification assay should be guided by the specific requirements of the research, including the desired level of sensitivity and specificity, sample throughput, available equipment, and the nature of the biological matrix.
-
LC-MS/MS offers the highest specificity and is considered the gold standard for accurate quantification, particularly in complex matrices. Its wide linear range makes it suitable for analyzing samples with diverse pentosidine concentrations.[1][2][3][4][5]
-
HPLC-Fluorescence provides a reliable and sensitive alternative to LC-MS/MS. While it may be susceptible to interference from other fluorescent compounds, its performance is well-documented and suitable for many research applications.[6]
-
ELISA kits are ideal for high-throughput screening of a large number of samples. While generally less specific than chromatographic methods, they offer ease of use and do not typically require extensive sample preparation like acid hydrolysis.[9][10][11][12]
Researchers should carefully consider the validation data, including linearity, range, and recovery, provided by the assay manufacturer or in published literature to ensure the selected method meets the analytical demands of their study.
References
- 1. Total serum pentosidine quantification using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Total serum pentosidine quantification using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Application of Mass Spectroscopy Assays for Nε-(1-Carboxymethyl)-L-Lysine and Pentosidine in Renal Failure and Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Application of Mass Spectroscopy Assays for Nε-(1-Carboxymethyl)-L-Lysine and Pentosidine in Renal Failure and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of pentosidine in human plasma protein by a single-column high-performance liquid chromatography method with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simple Quantification of Pentosidine in Human Urine and Plasma by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. abbkine.com [abbkine.com]
- 10. cusabio.com [cusabio.com]
- 11. Human PTD(Pentosidine) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 12. PTD(Pentosidine) ELISA Kit [elkbiotech.com]
Cross-Validation of Pentosidine Levels: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of biomarkers across different patient populations is critical. This guide provides a comparative analysis of pentosidine (B29645) levels in various patient cohorts, supported by experimental data and detailed methodologies. Pentosidine, an advanced glycation end-product (AGE), serves as a key biomarker for assessing cumulative metabolic and oxidative stress.
Pentosidine levels are frequently elevated in patients with conditions such as diabetes mellitus, chronic kidney disease (CKD), and cardiovascular disease (CVD), reflecting underlying pathological processes.[1][2][3] This guide synthesizes data from multiple studies to offer a cross-cohort comparison of circulating pentosidine concentrations and details the primary analytical methods used for its quantification.
Quantitative Comparison of Pentosidine Levels Across Patient Cohorts
The following tables summarize plasma and serum pentosidine concentrations measured in various patient populations compared to healthy controls. These values have been compiled from multiple independent studies and are presented to illustrate the relative differences between cohorts. Direct comparison between studies should be approached with caution due to variations in analytical methods, sample handling, and patient demographics.
Table 1: Plasma/Serum Pentosidine Levels in Patients with Diabetes Mellitus
| Patient Cohort | N | Pentosidine Level (Mean ± SD or Median [IQR]) | Analytical Method | Reference |
| Type 2 Diabetes Mellitus | 98 | 64.4 ± 21.0 µg/L | ELISA | [3] |
| Healthy Controls | 61 | 22.8 ± 7.0 µg/L | ELISA | [3] |
| Type 2 Diabetes Mellitus | 23 | 10.1 ± 5.3 µmol/mol creatinine (B1669602) (Urine) | HPLC | [4] |
| Healthy Controls | 21 | 4.7 ± 1.4 µmol/mol creatinine (Urine) | HPLC | [4] |
| Type 2 Diabetes with MetS | - | 211.21 [69.94–379.89] pmol/mL | Not Specified | [5] |
| Healthy Controls | - | 53.15 [36.61–60.34] pmol/mL | Not Specified | [5] |
| IDDM Patients | 41 | Significantly elevated vs. controls (P < 0.0001) | Not Specified | [6] |
| Healthy Controls | 25 | - | Not Specified | [6] |
Table 2: Plasma/Serum Pentosidine Levels in Patients with Renal Disease
| Patient Cohort | N | Pentosidine Level (Mean ± SD or Median [IQR]) | Analytical Method | Reference |
| Chronic Renal Failure (CRF) | 32 | 36.1 ± 39.0 µmol/mol creatinine (Urine) | HPLC | [7] |
| CRF on Hemodialysis | - | 58.1 µmol/mol creatinine (Urine) | HPLC | [7] |
| CRF not on Hemodialysis | - | 18.2 µmol/mol creatinine (Urine) | HPLC | [7] |
| Uremic Patients | 98 | 1267 ± 695 nmol/L | HPLC | [8] |
| Healthy Controls | 33 | 77 ± 40 nmol/L | HPLC | [8] |
| End-Stage Renal Disease (ESRD) | 191 | 39 pmol/mg albumin (malnourished) vs 27 pmol/mg albumin (well-nourished) | Not Specified | [9] |
| CKD Stage 1-2 | 37 | Lower than CKD5-ND, PD, and HD groups | Not Specified | [2] |
| CKD Stage 5 (Non-dialyzed) | 386 | Higher than CKD 1-2 | Not Specified | [2] |
| Peritoneal Dialysis (PD) | 74 | Significantly lower than HD patients | Not Specified | [2] |
| Hemodialysis (HD) | 195 | Higher than PD and CKD5-ND | Not Specified | [2] |
| Chronic Renal Insufficiency | 30 | 8.4-fold increase vs. controls | LC-MS/MS | [10] |
| Healthy Controls | 30 | - | LC-MS/MS | [10] |
Table 3: Plasma/Serum Pentosidine Levels in Patients with Cardiovascular Disease
| Patient Cohort | N | Pentosidine Level (Mean ± SD or Median [IQR]) | Analytical Method | Reference |
| Heart Failure (NYHA Class III/IV) | - | Significantly higher than NYHA I/II (P < 0.0001) | ELISA | [11] |
| Heart Failure with Cardiac Events | - | Significantly higher than event-free (P < 0.001) | ELISA | [11] |
| Type 2 Diabetes with CVD | - | 72.3 ± 23.7 µg/L | ELISA | [3] |
| Type 2 Diabetes without CVD | - | 62.3 ± 19.8 µg/L | ELISA | [3] |
| Hemodialysis patients with CV events | - | Higher levels correlated with increased risk | Not Specified | [12] |
Experimental Protocols
The two predominant methods for quantifying pentosidine in biological samples are High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA). More recently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been employed for its high sensitivity and specificity.[13]
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used method for the accurate quantification of pentosidine.[7][14][15][16]
-
Sample Preparation: A crucial step in HPLC analysis is the hydrolysis of plasma or tissue proteins to release pentosidine from its protein-bound state. This is typically achieved by acid hydrolysis with 6N HCl at approximately 110°C for 16-24 hours.[14][17] Some methods employ a pre-purification step using solid-phase extraction (e.g., SP-Sephadex C-25 or a spin column with a mixed-mode stationary phase) to remove interfering substances.[4][8][18]
-
Chromatographic Separation: The hydrolyzed sample is injected into an HPLC system equipped with a reversed-phase C18 column.[14][17] A gradient elution with a mobile phase containing an ion-pairing agent like heptafluorobutyric acid (HFBA) is often used to achieve optimal separation of pentosidine from other fluorescent compounds.[14][15]
-
Detection: Pentosidine is detected by its native fluorescence. The excitation wavelength is typically set around 325-335 nm, and the emission wavelength is monitored at approximately 378-385 nm.[14][15][17]
-
Quantification: The concentration of pentosidine is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of a pentosidine standard.[14]
Method Performance:
-
Precision: Intraday and interday coefficients of variation (CVs) for HPLC methods are generally low, often reported to be in the range of 4-10%.[7][14][16]
-
Accuracy: Recovery rates are typically high, often exceeding 90%.[7][15]
-
Sensitivity: The lower limit of quantification (LLOQ) can reach the low nanomolar range.[14]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a high-throughput alternative for pentosidine measurement, though it may have different specificity compared to HPLC.[19][20]
-
Principle: Competitive ELISAs are commonly used. In this format, free pentosidine in the sample competes with a fixed amount of enzyme-labeled pentosidine for binding to a limited number of anti-pentosidine antibody-coated wells. The amount of bound enzyme is inversely proportional to the concentration of pentosidine in the sample.
-
Sample Preparation: Depending on the kit, samples such as serum, plasma, or urine may be used directly or may require a digestion step, for instance with a protease, to expose the pentosidine epitope.[19][20]
-
Assay Procedure:
-
Standards and samples are added to the antibody-coated microplate wells.
-
An enzyme-conjugated pentosidine is added.
-
After incubation, the wells are washed to remove unbound reagents.
-
A substrate solution is added, which develops a color in proportion to the amount of bound enzyme.
-
The reaction is stopped, and the absorbance is measured using a microplate reader.
-
-
Quantification: A standard curve is constructed by plotting the absorbance values of the standards against their known concentrations. The pentosidine concentration in the samples is then interpolated from this curve.
Method Performance:
-
Precision: Intra- and inter-assay CVs for ELISAs are typically below 10%.[19]
-
Accuracy: Spiking and dilution recovery experiments generally show good results, often between 90-110%.[19]
-
Sensitivity: The limit of detection (LoD) for ELISA kits can be in the low pmol/mL range.[19]
Visualizing the Workflow and Biological Context
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for pentosidine level determination.
References
- 1. Plasma levels of pentosidine in diabetic patients: an advanced glycation end product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma Pentosidine and Its Association with Mortality in Patients with Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High serum pentosidine concentrations are associated with increased arterial stiffness and thickness in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Maillard protein cross-link pentosidine in urine from diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma Levels of Pentosidine, Carboxymethyl-Lysine, Soluble Receptor for Advanced Glycation End Products, and Metabolic Syndrome: The Metformin Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pentosidine formation in skin correlates with severity of complications in individuals with long-standing IDDM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct quantification of pentosidine in urine and serum by HPLC with column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of the cross-link pentosidine in serum from normal and uremic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plasma pentosidine is associated with inflammation and malnutrition in end-stage renal disease patients starting on dialysis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Application of Mass Spectroscopy Assays for Nε-(1-Carboxymethyl)-L-Lysine and Pentosidine in Renal Failure and Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High serum level of pentosidine, an advanced glycation end product (AGE), is a risk factor of patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High plasma pentosidine level is accompanied with cardiovascular events in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Total serum pentosidine quantification using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simple Quantification of Pentosidine in Human Urine and Plasma by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Simple Quantification of Pentosidine in Human Urine and Plasma by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurement of pentosidine in human plasma protein by a single-column high-performance liquid chromatography method with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A rapid pretreatment method for the determination of pentosidine in human plasma by high performance liquid chromatography [jstage.jst.go.jp]
- 19. Development and Evaluation of Novel ELISA for Determination of Urinary Pentosidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ELISA of pentosidine, an advanced glycation end product, in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard of Bioanalysis: Unveiling the Superiority of ¹³C-Labeled Standards Over Deuterated Alternatives
For researchers, scientists, and drug development professionals striving for the highest accuracy and reliability in quantitative bioanalysis, the choice of an internal standard is a critical decision that can significantly impact data integrity. While both deuterated (²H) and carbon-13 (¹³C)-labeled compounds are widely used as internal standards in mass spectrometry-based assays, a comprehensive evaluation reveals the distinct advantages of ¹³C-labeled standards. This guide provides an objective comparison, supported by experimental principles, to illuminate why ¹³C-labeled standards are the superior choice for robust and defensible analytical results.
Stable isotope-labeled internal standards (SIL-IS) are the cornerstone of modern quantitative mass spectrometry, designed to mimic the analyte of interest and compensate for variability during sample preparation, chromatography, and ionization.[1] The ideal internal standard should be chemically and physically identical to the analyte, differing only in mass.[2] While both deuterated and ¹³C-labeled standards fulfill this basic requirement, their inherent physicochemical properties lead to significant performance differences.[3]
Key Performance Differences: A Head-to-Head Comparison
The primary distinction between deuterated and ¹³C-labeled internal standards lies in their chromatographic behavior, isotopic stability, and susceptibility to kinetic isotope effects. ¹³C-labeled standards consistently demonstrate superior performance, ensuring the highest level of accuracy and precision in quantitative assays.[1][2]
Chromatographic Co-elution: The Litmus Test for an Ideal Internal Standard
One of the most significant advantages of ¹³C-labeled standards is their perfect co-elution with the unlabeled analyte.[4] The substitution of ¹²C with ¹³C results in a negligible change to the molecule's physicochemical properties, such as polarity and hydrophobicity.[4][5] This ensures that the ¹³C-labeled standard and the analyte experience the exact same chromatographic conditions, including retention time and exposure to matrix effects.[3][6]
Deuterated standards, however, often exhibit a chromatographic shift, typically eluting slightly earlier than their non-deuterated counterparts.[2][4] This phenomenon, known as the "isotope effect," arises from the fact that a C-²H bond is slightly stronger and less polar than a C-¹H bond.[4] This separation can lead to inaccurate quantification, as the analyte and the internal standard may be subjected to different degrees of ion suppression or enhancement from co-eluting matrix components.[2][3] In some cases, this imperfect retention time match has been shown to cause significant quantitative errors.[7]
Isotopic Stability: A Non-Negotiable for Data Reliability
¹³C-labeled standards are chemically stable, with the ¹³C atoms integrated into the carbon backbone of the molecule.[6][8] This makes them impervious to isotopic exchange during sample storage, preparation, and analysis.[3][6]
Conversely, deuterated standards can be susceptible to deuterium-hydrogen (D-H) exchange, particularly if the deuterium (B1214612) atoms are located on exchangeable sites like hydroxyl (-OH) or amine (-NH) groups.[3][7] This "back-exchange" can occur in the presence of protic solvents or under certain pH and temperature conditions, leading to a loss of the isotopic label and compromising the accuracy of the quantification.[9][10] While placing deuterium on non-exchangeable carbon atoms can mitigate this risk, the potential for exchange remains a concern, especially during long-term storage or complex sample processing.[8][11]
Kinetic Isotope Effects: A Subtle but Significant Factor
The replacement of a lighter isotope with a heavier one can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE).[12] Due to the significant mass difference between hydrogen and deuterium, deuterated compounds can exhibit a pronounced KIE, potentially affecting their metabolic or degradation rates compared to the unlabeled analyte.[13][14] This can lead to inaccuracies if the internal standard does not faithfully mimic the behavior of the analyte throughout the entire analytical workflow. The KIE for ¹³C is generally negligible due to the smaller relative mass difference between ¹²C and ¹³C.[12][13]
Quantitative Data Summary
While a single, comprehensive head-to-head study is not always available for every analyte, the collective evidence from numerous studies highlights the superior performance of ¹³C-labeled standards. The following table summarizes the key performance parameters and typical findings.
| Parameter | Deuterated (²H) Internal Standard | ¹³C-Labeled Internal Standard | Key Findings & Implications |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, eluting earlier than the analyte.[2][4] | Co-elutes perfectly with the analyte.[4][15] | Perfect co-elution of ¹³C-IS provides more accurate compensation for matrix effects, leading to improved accuracy and precision.[2][3] |
| Isotopic Stability | Prone to back-exchange of deuterium with hydrogen, especially at exchangeable positions (-OH, -NH).[3][9] | Chemically stable with no risk of isotope exchange.[3][6] | ¹³C-IS ensures the integrity of the standard throughout the analytical process, leading to more reliable and reproducible results.[1] |
| Correction for Matrix Effects | Chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS.[2] | Experiences the same matrix effects as the analyte due to perfect co-elution.[3][4] | Superior correction for matrix effects by ¹³C-IS is critical for the analysis of complex biological samples.[11] |
| Accuracy & Precision | Can lead to inaccuracies, with one study showing a 40% error due to imperfect retention time match.[2] In another study, the mean bias was 96.8% with a standard deviation of 8.6%.[16] | Demonstrates improved accuracy and precision. In a comparative study, the mean bias was 100.3% with a standard deviation of 7.6%.[16] Use of ¹³C-IS in lipidomics significantly reduced the coefficient of variation (CV%) compared to deuterated standards.[17] | The closer physicochemical properties of ¹³C-IS to the analyte result in more reliable and reproducible quantification.[2] |
| Kinetic Isotope Effect | Can be significant, potentially altering metabolic or degradation rates compared to the analyte.[12][13] | Generally negligible.[12][13] | ¹³C-IS more accurately mimics the biological and chemical behavior of the analyte. |
| Cost & Availability | Generally less expensive and more widely available.[3][18] | Typically more expensive due to more complex synthesis.[3][18] | The initial higher cost of ¹³C-IS can be justified by long-term savings in method development, troubleshooting, and data reliability.[3] |
Experimental Protocols
The following provides a generalized experimental protocol for the quantitative analysis of an analyte in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Standard and Sample Preparation:
-
Internal Standard Stock Solution: Prepare a stock solution of the ¹³C-labeled internal standard in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Working Internal Standard Solution: Dilute the stock solution to a concentration that will yield a robust signal in the mass spectrometer.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the unlabeled analyte into a blank biological matrix. Add a fixed amount of the working internal standard solution to each calibrator.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
-
Sample Preparation: To an aliquot of the unknown biological sample, add the same fixed amount of the working internal standard solution.
2. Sample Extraction (Protein Precipitation Example):
-
Add a protein precipitation agent (e.g., ice-cold acetonitrile (B52724) or methanol) to the samples, calibrators, and QCs.
-
Vortex to ensure thorough mixing.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
3. LC-MS/MS Analysis:
-
Chromatography: Employ a suitable liquid chromatography method to separate the analyte from other matrix components. The chromatographic conditions should be optimized to achieve a sharp peak shape and adequate retention.
-
Mass Spectrometry: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Monitor a specific precursor-to-product ion transition for the unlabeled analyte.
-
Monitor the corresponding mass-shifted precursor-to-product ion transition for the ¹³C-labeled internal standard.
-
-
Quantification: The concentration of the analyte in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve generated from the standards.[4]
Mandatory Visualizations
Caption: A typical experimental workflow for quantitative bioanalysis using a ¹³C-labeled internal standard.
Caption: Logical relationship of key performance characteristics for ¹³C-labeled versus deuterated standards.
Conclusion: The Unwavering Choice for Data Integrity
While deuterated internal standards can be a cost-effective option for some applications, the evidence overwhelmingly supports the superiority of ¹³C-labeled internal standards for robust and accurate quantitative bioanalysis.[2] Their identical chromatographic behavior and unwavering isotopic stability eliminate the analytical uncertainties associated with deuterated alternatives.[5][6] For researchers and drug development professionals where data integrity is paramount, the investment in ¹³C-labeled standards is a sound scientific decision that ensures the most reliable and defensible results.[3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ukisotope.com [ukisotope.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. scispace.com [scispace.com]
- 17. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. caymanchem.com [caymanchem.com]
A Comparative Analysis of Pentosidine in Serum, Plasma, and Synovial Fluid: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the distribution and quantification of biomarkers across different biological fluids is paramount. This guide provides a comprehensive comparative analysis of pentosidine (B29645), an advanced glycation end product (AGE), in serum, plasma, and synovial fluid. The data presented herein, supported by detailed experimental protocols, offers valuable insights for studies on aging, diabetes, and joint diseases such as osteoarthritis (OA) and rheumatoid arthritis (RA).
Pentosidine is a well-characterized AGE that forms through the non-enzymatic reaction of sugars with proteins. Its accumulation is implicated in the pathogenesis of various diseases, serving as a marker of oxidative stress and protein damage. This guide synthesizes data from key studies to compare pentosidine levels in systemic circulation (serum and plasma) versus a localized, disease-relevant compartment (synovial fluid).
Quantitative Comparison of Pentosidine Levels
The following table summarizes pentosidine concentrations in serum, plasma, and synovial fluid from studies investigating patient cohorts with osteoarthritis and rheumatoid arthritis. This data highlights the relative abundance of pentosidine in these matrices and its association with disease states.
| Biological Fluid | Disease State | Patient Cohort Size | Pentosidine Concentration (mean ± SD or median [IQR]) | Reference |
| Serum | Rheumatoid Arthritis (RA) | 20 | 103.8 ± 57.6 nmol/l | [1][2] |
| Osteoarthritis (OA) | 22 | 51.5 ± 20.9 nmol/l | [1][2] | |
| Osteoarthritis (OA) | 38 | 0.49 ± 0.17 pmol/mg protein | [3][4] | |
| Healthy Controls | 38 | 0.35 ± 0.09 pmol/mg protein | [3][4] | |
| Plasma | Healthy Controls | 24 | 0.21 [0.19-0.33] pmol/mg protein | |
| End-Stage Renal Disease | 24 | 3.05 [2.03-3.92] pmol/mg protein | ||
| Synovial Fluid | Rheumatoid Arthritis (RA) | 20 | 88.3 ± 58.4 nmol/l | [1][2] |
| Osteoarthritis (OA) | 22 | 49.3 ± 27.8 nmol/l | [1][2] | |
| Osteoarthritis (OA) | 38 | 0.38 ± 0.15 pmol/mg protein | [3][4] |
Studies have consistently shown that pentosidine levels in serum and synovial fluid are significantly correlated.[1][3][5] In patients with RA and OA, pentosidine concentrations are notably elevated compared to healthy individuals.[1][2][3] Interestingly, some studies report higher or similar concentrations of pentosidine in serum compared to synovial fluid in RA patients, suggesting a systemic increase in pentosidine formation rather than localized production within the joint being the sole contributor.[1][2]
Experimental Protocols
Accurate quantification of pentosidine is crucial for comparative studies. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is the gold standard for its measurement. Below are detailed methodologies for sample preparation and analysis in serum/plasma and synovial fluid.
Pentosidine Measurement in Serum and Plasma by HPLC
This protocol is adapted from established methods for the analysis of protein-bound pentosidine in plasma.
-
Protein Hydrolysis:
-
To 100 µL of plasma or serum, add an equal volume of 12 M HCl to achieve a final concentration of 6 M HCl.
-
Hydrolyze the sample at 110°C for 16-24 hours in a sealed, vacuum-purged tube.
-
-
Sample Clean-up:
-
After hydrolysis, centrifuge the sample to pellet any precipitate.
-
Apply the supernatant to a solid-phase extraction (SPE) C18 cartridge, pre-conditioned with methanol (B129727) and water.
-
Wash the cartridge with water to remove interfering substances.
-
Elute pentosidine with an appropriate solvent, such as an acetonitrile/water mixture.
-
-
HPLC Analysis:
-
Dry the eluate under vacuum and reconstitute in the mobile phase.
-
Inject the sample into a reverse-phase C18 HPLC column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., citric acid or heptafluorobutyric acid) and an organic modifier (e.g., acetonitrile).
-
Detect pentosidine using a fluorescence detector with an excitation wavelength of approximately 325-335 nm and an emission wavelength of 385 nm.
-
-
Quantification:
-
Calculate pentosidine concentration by comparing the peak area of the sample to a standard curve generated with known concentrations of a pentosidine standard.
-
Normalize the results to the total protein content of the initial plasma or serum sample.
-
Pentosidine Measurement in Synovial Fluid by HPLC
The protocol for synovial fluid is similar to that for serum and plasma, with consideration for the potentially higher viscosity of the sample.
-
Sample Pre-treatment:
-
If the synovial fluid is highly viscous, treat with hyaluronidase (B3051955) to reduce viscosity prior to protein precipitation.
-
-
Protein Hydrolysis and Clean-up:
-
Follow the same steps for protein hydrolysis and SPE clean-up as described for serum and plasma.
-
-
HPLC Analysis and Quantification:
-
Perform HPLC analysis and quantification using the same parameters as for serum and plasma.
-
Signaling Pathway and Experimental Workflow
To visualize the biological context and analytical process, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. gosset.ai [gosset.ai]
- 4. Measurement of pentosidine in human plasma protein by a single-column high-performance liquid chromatography method with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC [pmc.ncbi.nlm.nih.gov]
Determining Pentosidine Levels: A Guide to Limit of Detection and Quantification
For researchers, scientists, and professionals in drug development, accurately measuring pentosidine (B29645), a key biomarker of advanced glycation end products (AGEs), is critical. This guide provides a comparative overview of common analytical methods for pentosidine quantification, focusing on their limits of detection (LOD) and quantification (LOQ). Detailed experimental protocols and a summary of performance data are presented to aid in selecting the most appropriate method for your research needs.
Comparison of Analytical Methods
The choice of analytical method for pentosidine quantification depends on factors such as required sensitivity, sample matrix, available equipment, and throughput. The three most common methods employed are Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
| Analytical Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| ELISA | Serum, Plasma, Urine, Tissue Homogenates | 7.81 pmol/mL[1] - 3.9 pmol/mL[2] | ~31.25 pmol/mL[1] | High throughput, relatively low cost, no extensive sample preparation required for some kits.[3] | Potential for cross-reactivity, variability between kits. |
| HPLC-FLD | Plasma, Urine | 2.2 nmol/L[4] | 1 nM[5] | Good sensitivity and specificity, well-established method.[4][5] | Requires sample hydrolysis and deproteinization, longer analysis time compared to ELISA.[4][5] |
| LC-MS/MS | Serum | 2 nM[3][6] | 5 nM[3][6] / 5 ng/mL[7][8] | High sensitivity and specificity, considered the gold standard for quantification.[3][6] | Requires expensive instrumentation, complex method development. |
Experimental Protocols for Establishing LOD and LOQ
The determination of LOD and LOQ is crucial for validating an analytical method. The following are generalized protocols based on common practices and guidelines from the International Council for Harmonisation (ICH).
General Approach
The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[9][10] Two common methods for their determination are:
-
Based on Signal-to-Noise Ratio: This approach can be used when the analytical instrument exhibits baseline noise. The LOD is typically established at a signal-to-noise ratio of 3:1, and the LOQ at a ratio of 10:1.[9]
-
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This is a more statistically rigorous method. The LOD and LOQ are calculated using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where:
-
σ = the standard deviation of the blank response or the residual standard deviation of the regression line.
-
S = the slope of the calibration curve.[10]
-
-
Protocol for Pentosidine Analysis by ELISA
-
Preparation of Standards and Blanks: Prepare a series of pentosidine standards of known concentrations spanning the expected detection limit. Also, prepare multiple blank samples containing only the sample diluent.
-
Assay Procedure: Follow the specific instructions of the commercial ELISA kit being used.[11][12] This typically involves adding standards, controls, and samples to the antibody-coated microplate, followed by incubation, washing steps, addition of a detection antibody and substrate, and finally stopping the reaction.
-
Data Acquisition: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculation of LOD and LOQ:
-
Analyze at least 10 blank samples and calculate the mean and standard deviation of their absorbance readings.
-
The LOD is the concentration corresponding to the mean blank absorbance plus 3 times the standard deviation of the blanks.
-
The LOQ is the concentration corresponding to the mean blank absorbance plus 10 times the standard deviation of the blanks.
-
Alternatively, use the signal-to-noise ratio approach by determining the concentration at which the signal is 3 times (for LOD) and 10 times (for LOQ) the background noise.
-
Protocol for Pentosidine Analysis by HPLC-FLD
-
Sample Preparation: For total pentosidine, samples (plasma, urine) require acid hydrolysis (e.g., with 6N HCl) to release pentosidine from proteins, followed by a cleanup step such as solid-phase extraction (SPE).[4] For free pentosidine, deproteinization with a solvent like acetonitrile (B52724) is performed.[13]
-
Preparation of Calibration Standards: Prepare a series of pentosidine standards in a matrix similar to the samples to be analyzed.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.[4][14]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., citric acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[4][14]
-
Fluorescence Detection: Excitation and emission wavelengths are typically set around 325-335 nm and 378-385 nm, respectively.[4][5]
-
-
Data Acquisition and Analysis: Inject the prepared blanks, standards, and samples into the HPLC system. Integrate the peak area of pentosidine.
-
Calculation of LOD and LOQ:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the slope (S) of the calibration curve.
-
Inject multiple blank samples and determine the standard deviation of the noise (σ) in the region where the pentosidine peak would appear.
-
Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S).
-
Protocol for Pentosidine Analysis by LC-MS/MS
-
Sample Preparation: Similar to HPLC-FLD, acid hydrolysis is required for total pentosidine analysis.[6] An internal standard (e.g., deuterated pentosidine) is typically added before sample processing.[6]
-
Preparation of Calibration Standards: Prepare a calibration curve by spiking known amounts of pentosidine and a fixed amount of the internal standard into a blank matrix.
-
LC-MS/MS Conditions:
-
Liquid Chromatography: Utilize a reversed-phase column for separation.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for pentosidine and its internal standard need to be optimized. For example, a transition for pentosidine could be m/z 379.1 > 187.1.[6]
-
-
Data Acquisition and Analysis: Acquire the chromatograms and integrate the peak areas for both pentosidine and the internal standard.
-
Calculation of LOD and LOQ:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the slope (S) of the curve.
-
Analyze multiple blank samples and determine the standard deviation of the response (σ) at the lowest detectable concentration.
-
Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S).
-
Workflow for Establishing LOD and LOQ
The following diagram illustrates the general workflow for determining the Limit of Detection and Limit of Quantification for pentosidine analysis.
References
- 1. cusabio.com [cusabio.com]
- 2. biocompare.com [biocompare.com]
- 3. Total serum pentosidine quantification using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of pentosidine in human plasma protein by a single-column high-performance liquid chromatography method with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simple Quantification of Pentosidine in Human Urine and Plasma by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and Application of Mass Spectroscopy Assays for Nε-(1-Carboxymethyl)-L-Lysine and Pentosidine in Renal Failure and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Application of Mass Spectroscopy Assays for Nε-(1-Carboxymethyl)-L-Lysine and Pentosidine in Renal Failure and Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Human PTD(Pentosidine) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 12. Rat Pentosidine ELISA Kit [ABIN6969173] - Plasma, Serum, Tissue Homogenate [antibodies-online.com]
- 13. Simple Quantification of Pentosidine in Human Urine and Plasma by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC Method for Analysis of Pentosidine | SIELC Technologies [sielc.com]
assessing the performance of different solid-phase extraction methods for pentosidine
A Comparative Guide to Solid-Phase Extraction Methods for Pentosidine (B29645) Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of different solid-phase extraction (SPE) methods for the quantification of pentosidine, a key advanced glycation end-product (AGE). The selection of an appropriate SPE method is critical for obtaining accurate and reproducible results in complex biological matrices. This document outlines the performance of commonly employed techniques, including mixed-mode cation exchange and reversed-phase SPE, supported by experimental data from published studies.
Performance Comparison of SPE Methods
The following table summarizes the quantitative performance of two distinct SPE methods for pentosidine analysis. This data is compiled from studies utilizing mixed-mode cation exchange and C18 reversed-phase columns.
| Performance Metric | Mixed-Mode Cation Exchange (Strata X-C) | Reversed-Phase (C18) |
| Recovery | 91.2–100.7%[1][2] | 102 ± 10%[3] |
| Intra-assay CV (%) | < 6.5%[1][2] | 2.0% at 1.27 pmol/mg protein6.5% at 0.47 pmol/mg protein[3] |
| Inter-assay CV (%) | Not Reported | 1.6% at 1.40 pmol/mg protein3.1% at 0.43 pmol/mg protein[3] |
| Limit of Detection (LOD) | 2 nM[1][2] | 2.2 nmol/l (0.02 pmol/mg protein)[3] |
| Limit of Quantification (LOQ) | 5 nM[1][2] | Not Reported |
Experimental Protocols
Detailed methodologies for the mixed-mode cation exchange and a general reversed-phase SPE are provided below. These protocols are based on established methods for pentosidine extraction.
Mixed-Mode Cation Exchange SPE Protocol (Strata X-C)
This method is effective for purifying and concentrating pentosidine from biological samples by utilizing a cation exchange mechanism that strongly retains basic compounds like pentosidine.[1]
a. Sample Pre-treatment:
-
Plasma proteins are hydrolyzed in 6N HCl to release protein-bound pentosidine.[3]
-
The hydrolyzed sample is filtered prior to SPE application.[1]
b. SPE Cartridge Protocol:
-
Conditioning: Condition the Strata X-C SPE cartridge with 1 mL of methanol (B129727).[1]
-
Equilibration: Equilibrate the cartridge with 1 mL of ultrapure water.[1]
-
Sample Loading: Apply the filtered, hydrolyzed sample to the cartridge.
-
Washing: Wash the cartridge to remove matrix contaminants. While the specific wash solvent is not detailed in the source, a common practice is to use a weak organic solvent or an acidic buffer to remove non-retained or weakly retained impurities.
-
Elution: Elute the retained pentosidine. The exact elution solvent is not specified, but it would typically be a basic solution or a solvent mixture with a high ionic strength to disrupt the cation exchange interaction.
c. Analysis:
-
The eluate is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
Reversed-Phase SPE Protocol (General C18)
Reversed-phase SPE separates molecules based on their hydrophobicity.[4] Pentosidine, being a moderately polar molecule, can be retained on a C18 sorbent.
a. Sample Pre-treatment:
-
Hydrolyze plasma proteins with 6N HCl to free the pentosidine.[3]
b. SPE Cartridge Protocol:
-
Conditioning: Condition the C18 cartridge with an organic solvent like methanol or acetonitrile (B52724).
-
Equilibration: Equilibrate the cartridge with water or an aqueous buffer.
-
Sample Loading: Apply the hydrolyzed sample to the cartridge.
-
Washing: Wash the cartridge with a polar solvent (e.g., water or a low percentage of organic solvent in water) to remove salts and other polar impurities.
-
Elution: Elute pentosidine with a higher percentage of organic solvent (e.g., acetonitrile or methanol).
c. Analysis:
-
The collected eluate is analyzed, often by HPLC with fluorescence detection.[3]
Visualizing the SPE Workflow
The following diagram illustrates the general workflow for solid-phase extraction of pentosidine from a biological sample.
Caption: General workflow for pentosidine extraction and analysis.
Discussion of SPE Methodologies
Mixed-Mode Cation Exchange SPE combines two retention mechanisms: reversed-phase and cation exchange.[5][6] This dual functionality allows for a more selective extraction of basic compounds like pentosidine, leading to cleaner extracts by enabling more rigorous washing steps to remove hydrophobic and neutral interferences.[5] The strong retention via ion exchange is particularly beneficial for concentrating analytes from complex matrices.[1]
Reversed-Phase SPE is a widely used technique that separates compounds based on their hydrophobicity.[4] While effective, its selectivity for a specific compound in a complex mixture might be lower compared to mixed-mode SPE, potentially leading to higher matrix effects if not optimized properly. The recovery and precision data for the C18 method are comparable to the mixed-mode method, indicating its viability for pentosidine analysis.[3]
Hydrophilic Interaction Liquid Chromatography (HILIC) SPE is another potential method, particularly for polar compounds.[7] HILIC sorbents are polar, and elution is achieved with a high aqueous content mobile phase. This technique could be advantageous for pentosidine due to its polar nature, potentially offering a different selectivity profile compared to reversed-phase and mixed-mode methods. While specific performance data for pentosidine using HILIC SPE was not found in the reviewed literature, it is a technique worth considering, especially for separating pentosidine from less polar interferences.
References
- 1. Total serum pentosidine quantification using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total serum pentosidine quantification using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of pentosidine in human plasma protein by a single-column high-performance liquid chromatography method with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. biotage.com [biotage.com]
- 6. veeprho.com [veeprho.com]
- 7. iSPE-HILIC SPE | HILICON - Innovative HILIC Company [hilicon.com]
Safety Operating Guide
Personal protective equipment for handling N3-Tritylpyridine-2,3-diamine-d3
This guide provides crucial safety and logistical information for the handling and disposal of N3-Tritylpyridine-2,3-diamine-d3. In the absence of a specific Safety Data Sheet (SDS) for this deuterated compound, the following procedures are based on the known hazards of its structural components, including pyridine-2,3-diamine and aromatic amines. This compound should be handled with care in a controlled laboratory environment by trained personnel only.
Hazard Assessment
The primary hazards associated with this compound are derived from its pyridine-2,3-diamine core. This class of compounds is known to be toxic if swallowed, can cause severe skin burns and eye damage, and is very toxic to aquatic life with long-lasting effects[1]. Aromatic amines, in general, are hazardous and require appropriate protective measures to prevent exposure[2]. The trityl group is a bulky substituent, and while it may influence the physical properties of the compound, the fundamental hazards of the aromatic amine and pyridine (B92270) moieties should be the primary consideration for safety protocols. Deuteration is unlikely to alter the chemical hazards significantly.
GHS Hazard Statements for Structurally Similar Compounds:
-
H314: Causes severe skin burns and eye damage[1].
-
H335: May cause respiratory irritation[3].
-
H410: Very toxic to aquatic life with long lasting effects[1].
Personal Protective Equipment (PPE)
A comprehensive PPE plan is essential to minimize exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Solid) | Chemical fume hood or ventilated balance enclosure. | Nitrile or neoprene gloves (double-gloving recommended). | Safety glasses with side shields or chemical splash goggles. | N95/FFP2 respirator or higher, depending on the quantity and potential for dust generation[2]. | Full-fastened lab coat. |
| Solution Preparation | Chemical fume hood. | Nitrile or neoprene gloves. | Chemical splash goggles or a face shield. | Use in a well-ventilated area. A respirator may be necessary for high concentrations or in case of aerosol generation[2]. | Chemical-resistant lab coat. |
| Reaction Work-up and Purification | Chemical fume hood. | Chemical-resistant gloves (e.g., butyl rubber, Viton®). | Chemical splash goggles and a face shield. | Ensure adequate ventilation. A full-face respirator with appropriate cartridges may be required if exposure limits are exceeded[3]. | Chemical-resistant lab coat or apron. |
Experimental Protocols: Donning and Doffing PPE
Proper technique for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
Donning Sequence:
-
Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.
-
Respirator (if required): Perform a seal check.
-
Eye Protection: Put on safety glasses, goggles, or a face shield.
-
Gloves: Put on the first pair of gloves, ensuring they cover the cuffs of the lab coat. If double-gloving, put the second pair on over the first.
Doffing Sequence:
-
Gloves: Remove the outer pair of gloves first (if double-gloving), followed by the inner pair, using a technique that avoids touching the outside of the gloves with bare hands.
-
Lab Coat: Remove the lab coat by rolling it inside out, without touching the exterior.
-
Eye Protection: Remove eye protection from the back.
-
Respirator (if used): Remove the respirator from the back.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Operational Plan: Safe Handling and First Aid
Handling:
-
Avoid all personal contact, including inhalation of dust or vapors[1].
-
Use in a well-ventilated area, preferably within a chemical fume hood[1][3].
-
Prevent the creation of dust.
-
Wash hands and any exposed skin thoroughly after handling[1][3].
-
Keep containers tightly closed when not in use.
First Aid Measures:
-
If Swallowed: Get medical help immediately[3]. Rinse mouth[3].
-
If on Skin: Immediately wash with plenty of water[3]. Remove contaminated clothing and wash it before reuse[3]. If skin irritation or burns occur, seek medical attention[1][3].
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[3]. Seek immediate medical attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing[3]. If you feel unwell, get medical help[3].
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection:
-
Solid Waste: Collect in a dedicated, sealed, and clearly labeled container. This includes contaminated consumables such as gloves, weighing paper, and pipette tips.
-
Liquid Waste: Collect in a compatible, sealed, and clearly labeled container. Do not mix with other waste streams to avoid potentially unknown reactions[5].
-
Labeling: All waste containers must be labeled with "HAZARDOUS WASTE" and the full chemical name: "this compound"[6].
Disposal Procedure:
-
Ensure all waste containers are tightly sealed and the exterior is clean.
-
Store waste in a designated, well-ventilated satellite accumulation area away from incompatible materials[5].
-
Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal by a licensed hazardous waste contractor[5].
-
For the deuterated component, consult with your EHS department or the supplier, as some deuterated materials may be valuable for return or recycling[7].
Handling Workflow Diagram
Caption: A flowchart illustrating the key steps for safely handling this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. echemi.com [echemi.com]
- 4. 2,3-Diaminopyridine | C5H7N3 | CID 9956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
